4-bromo-7-chloro-1H-benzimidazole
Description
Properties
IUPAC Name |
7-bromo-4-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQSGOBJMLVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-bromo-7-chloro-1H-benzimidazole
This guide provides a comprehensive overview of a plausible synthetic route for 4-bromo-7-chloro-1H-benzimidazole, a substituted benzimidazole of interest to researchers and professionals in drug development. The synthesis of such specifically substituted heterocyclic compounds is a critical aspect of medicinal chemistry, as the nature and position of substituents can significantly influence biological activity. While a direct synthesis from dichlorobenzene presents considerable challenges in controlling regioselectivity, this guide outlines a more strategic, multi-step approach commencing from a commercially available and more readily functionalized starting material, 2-chlorotoluene. This route is designed to provide greater control over the introduction of substituents, leading to the desired isomer.
Strategic Approach: Retrosynthesis and Pathway Design
A retrosynthetic analysis of the target molecule, this compound, suggests that the core benzimidazole ring can be constructed from a suitably substituted o-phenylenediamine. Specifically, the required precursor is 3-bromo-6-chloro-1,2-phenylenediamine. The synthesis of this key intermediate is the central challenge, and the following forward synthesis is proposed:
Caption: Proposed synthetic workflow for this compound.
Step 1: Nitration of 2-Chlorotoluene
The initial step involves the nitration of 2-chlorotoluene to introduce a nitro group, which will ultimately become one of the amino groups of the o-phenylenediamine.
Reaction Scheme:
2-Chlorotoluene → 2-Chloro-5-nitrotoluene
Causality of Experimental Choices:
The nitration of 2-chlorotoluene is an electrophilic aromatic substitution reaction. The chloro and methyl groups are both ortho, para-directing. However, the directing effects can lead to a mixture of isomers. The major product is typically 2-chloro-5-nitrotoluene, where the nitro group is introduced at the position para to the chloro group and meta to the methyl group. This regioselectivity is influenced by the steric hindrance of the methyl group and the electronic effects of both substituents.[1] A common nitrating agent is a mixture of nitric acid and sulfuric acid.
Experimental Protocol:
-
Materials: 2-Chlorotoluene, fuming nitric acid, acetic anhydride, acidic beta-zeolite catalyst.
-
Procedure: In a reaction vessel, 2-chlorotoluene is mixed with an acidic beta-zeolite catalyst. A nitrating mixture of acetic anhydride and fuming nitric acid is then added dropwise at a controlled temperature, typically between 25-40 °C.[2]
-
Work-up: After the reaction is complete, the zeolite catalyst is removed by filtration. The filtrate is then subjected to reduced pressure distillation to remove acetic acid, yielding the nitrated product.[2]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2: Bromination of 2-Chloro-5-nitrotoluene
The next crucial step is the introduction of the bromine atom at the correct position.
Reaction Scheme:
2-Chloro-5-nitrotoluene → 4-Bromo-2-chloro-5-nitrotoluene
Causality of Experimental Choices:
In 2-chloro-5-nitrotoluene, the nitro group is a strong deactivating and meta-directing group, while the chloro and methyl groups are activating and ortho, para-directing. The position most activated for electrophilic substitution is ortho to the methyl group and ortho to the chloro group. Therefore, bromination is expected to occur at the 4-position. A common brominating agent is N-bromosuccinimide (NBS) in the presence of an acid catalyst.
Experimental Protocol:
-
Materials: 2-Chloro-5-nitrotoluene, N-bromosuccinimide (NBS), sulfuric acid, dichloromethane.
-
Procedure: 2-Chloro-5-nitrotoluene is dissolved in dichloromethane. A catalytic amount of sulfuric acid is added, followed by the portion-wise addition of NBS at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 3: Oxidation of the Methyl Group
The methyl group needs to be converted into a carboxylic acid, which can then be transformed into an amino group.
Reaction Scheme:
4-Bromo-2-chloro-5-nitrotoluene → 4-Bromo-2-chloro-5-nitrobenzoic acid
Causality of Experimental Choices:
The oxidation of a methyl group on an electron-deficient aromatic ring can be achieved using strong oxidizing agents like potassium permanganate or chromic acid. The reaction conditions need to be carefully controlled to avoid side reactions.[3][4]
Experimental Protocol:
-
Materials: 4-Bromo-2-chloro-5-nitrotoluene, potassium permanganate, water, sulfuric acid.
-
Procedure: A mixture of 4-bromo-2-chloro-5-nitrotoluene and a solution of potassium permanganate in water is heated to reflux. A dilute solution of sulfuric acid is added to maintain an acidic medium. The reaction is refluxed until the purple color of the permanganate disappears.
-
Work-up: The hot solution is filtered to remove manganese dioxide. The filtrate is then cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 4: Conversion of Carboxylic Acid to Amine (via Curtius Rearrangement)
The carboxylic acid is converted to an isocyanate via an acyl azide, which is then hydrolyzed to the amine.
Reaction Scheme:
4-Bromo-2-chloro-5-nitrobenzoic acid → 5-Bromo-3-chloro-2-nitroaniline
Causality of Experimental Choices:
The Curtius rearrangement is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is then hydrolyzed to the amine.
Experimental Protocol:
-
Materials: 4-Bromo-2-chloro-5-nitrobenzoic acid, thionyl chloride, sodium azide, tert-butanol, hydrochloric acid.
-
Procedure:
-
The carboxylic acid is first converted to the corresponding acid chloride by reacting with thionyl chloride.
-
The acid chloride is then reacted with sodium azide in a suitable solvent like acetone to form the acyl azide.
-
The acyl azide is carefully heated in an inert solvent like toluene, where it undergoes rearrangement to the isocyanate.
-
The isocyanate is then trapped with tert-butanol to form a Boc-protected amine.
-
Finally, the Boc-protecting group is removed by treatment with hydrochloric acid to yield the desired aniline.
-
-
Work-up and Purification: The work-up for each step involves appropriate extractions and washes. The final product is purified by column chromatography or recrystallization.
Step 5: Reduction of the Nitro Group
The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amino group.
Reaction Scheme:
5-Bromo-3-chloro-2-nitroaniline → 3-Bromo-6-chloro-1,2-phenylenediamine
Causality of Experimental Choices:
The reduction of a nitro group in the presence of other functional groups like halogens can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. Other methods include the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Experimental Protocol (Catalytic Hydrogenation):
-
Materials: 5-Bromo-3-chloro-2-nitroaniline, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure: The nitro compound is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature.
-
Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the diamine.
-
Purification: The crude diamine can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 6: Cyclization to form this compound
The final step is the formation of the benzimidazole ring by cyclization of the o-phenylenediamine with formic acid.
Reaction Scheme:
3-Bromo-6-chloro-1,2-phenylenediamine + Formic Acid → this compound
Causality of Experimental Choices:
The reaction of an o-phenylenediamine with formic acid is a classic and straightforward method for the synthesis of unsubstituted (at the 2-position) benzimidazoles. The reaction proceeds via the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration.[5]
Sources
one-pot synthesis of 4-bromo-7-chloro-1H-benzimidazole
An In-depth Technical Guide to the One-Pot Synthesis of 4-Bromo-7-Chloro-1H-Benzimidazole
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed methodology for the , a key intermediate in pharmaceutical research and development. The protocol is designed for optimal efficiency, safety, and reproducibility, drawing upon established principles of heterocyclic chemistry.
Introduction and Strategic Rationale
Substituted benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block for targeted drug design. The one-pot synthesis strategy detailed herein is predicated on the acid-catalyzed condensation and subsequent cyclization of a substituted o-phenylenediamine with formic acid. This approach is favored for its operational simplicity, reduced waste generation, and improved time efficiency compared to multi-step procedures.
The core of this synthesis is the Phillips-Ladenburg reaction, a robust and widely utilized method for benzimidazole formation. By carefully selecting the starting materials and controlling the reaction conditions, we can achieve a high-yielding, one-pot conversion.
Reaction Mechanism and Scientific Principles
The proceeds through a well-understood, acid-catalyzed condensation-cyclization mechanism.
Step 1: N-Formylation
The reaction is initiated by the protonation of the formic acid by a strong acid catalyst, such as hydrochloric acid, enhancing its electrophilicity. One of the amino groups of the 3-bromo-6-chloro-1,2-diaminobenzene then acts as a nucleophile, attacking the carbonyl carbon of the activated formic acid. This results in the formation of an N-formyl-3-bromo-6-chloro-1,2-diaminobenzene intermediate.
Step 2: Intramolecular Cyclization and Dehydration
Under acidic conditions and with thermal promotion, the second, free amino group of the N-formylated intermediate performs an intramolecular nucleophilic attack on the formyl carbonyl carbon. This forms a cyclic tetrahedral intermediate. Subsequent dehydration, driven by the stability of the resulting aromatic benzimidazole ring system, leads to the formation of the final product, this compound.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | CAS Number |
| 3-Bromo-6-chloro-1,2-diaminobenzene | ≥98% | Sigma-Aldrich | 163769-93-7 |
| Formic Acid | ≥98% (ACS grade) | Fisher Scientific | 64-18-6 |
| Hydrochloric Acid (HCl) | 37% (ACS grade) | VWR | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | J.T. Baker | 144-55-8 |
| Ethyl Acetate | HPLC Grade | Merck | 141-78-6 |
| Hexane | HPLC Grade | Merck | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | 7757-82-6 |
Step-by-Step Methodology
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-6-chloro-1,2-diaminobenzene (10.0 g, 45.0 mmol).
-
Add formic acid (100 mL) to the flask.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Carefully add concentrated hydrochloric acid (5 mL) dropwise to the stirring solution. An exotherm may be observed.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing 500 mL of ice-water with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water (3 x 50 mL).
Step 4: Purification
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: High-level experimental workflow for the synthesis.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 85-95% |
| Melting Point | 210-215 °C (decomposes) |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spec (ESI) | m/z = 246.9 [M+H]⁺, 248.9 [M+H+2]⁺, 250.9 [M+H+4]⁺ |
Safety and Handling Precautions
-
3-Bromo-6-chloro-1,2-diaminobenzene: This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Formic Acid and Hydrochloric Acid: These are corrosive and should be handled in a fume hood with appropriate PPE.
-
General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This guide provides a robust and efficient one-pot method for the synthesis of this compound. By adhering to the detailed protocol and safety guidelines, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The principles outlined are grounded in established chemical literature, ensuring a high degree of success and reproducibility.
References
A Guide to the Purification of 4-bromo-7-chloro-1H-benzimidazole by Recrystallization
This in-depth technical guide provides a comprehensive overview of the purification of 4-bromo-7-chloro-1H-benzimidazole via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development who are working with benzimidazole derivatives and require a robust method for obtaining high-purity material. This document will delve into the theoretical underpinnings of recrystallization, the physicochemical properties of the target compound, a detailed experimental protocol, and methods for purity assessment.
Introduction: The Importance of Purity for Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities can alter the pharmacological and toxicological profile of a drug, leading to reduced efficacy and adverse effects. Therefore, the development of efficient and scalable purification methods is a critical step in the drug development pipeline. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and a well-designed recrystallization protocol can yield highly pure crystalline material.
Physicochemical Profile of this compound
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and References |
| Molecular Formula | C₇H₄BrClN₂ | Based on chemical structure. |
| Molecular Weight | ~247.48 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately polar | The benzimidazole core contains polar N-H and C=N bonds. The presence of halogen atoms (bromine and chlorine) further influences the molecule's polarity. Halogenation can impact the electronic distribution within the molecule.[2][3][4] |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C. | Benzimidazole itself has a melting point of 170-172 °C. Halogenation and the resulting increase in molecular weight and intermolecular forces are expected to increase the melting point. |
| Solubility | Sparingly soluble in non-polar solvents, moderately soluble in polar aprotic and protic solvents, especially upon heating. | The "like dissolves like" principle suggests that the polar nature of the molecule will favor polar solvents. Benzimidazoles generally exhibit good solubility in alcohols and polar aprotic solvents like DMF and DMSO, with solubility increasing with temperature.[5][6] |
The Science of Recrystallization: Solvent Selection is Key
The success of recrystallization hinges on the principle of differential solubility. An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).
-
Chemical inertness: The solvent should not react with the compound to be purified.
-
Volatility: The solvent should be easily removable from the purified crystals.
A Rational Approach to Solvent Screening
A systematic approach to solvent screening is crucial. Given the moderately polar nature of this compound, the following solvents and solvent systems are promising candidates:
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are often good choices for benzimidazoles.
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be highly effective. The ability to fine-tune the polarity of the solvent system allows for precise control over the crystallization process. A particularly relevant example is the successful recrystallization of the structurally similar 7-bromo-4-chloro-1H-indazol-3-amine using a methanol/water (80/20, v/v) mixture.[7] This provides a strong starting point for our target molecule.
Experimental Protocol for the Recrystallization of this compound
This protocol is a recommended starting point based on the recrystallization of a structurally analogous compound.[7] Optimization may be necessary depending on the nature and quantity of impurities present in the crude material.
Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of methanol to just cover the solid.
-
Gently heat the mixture on a hot plate with magnetic stirring.
-
Continue to add methanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent, as this will reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.
-
-
Hot Filtration (if decolorization was performed or if insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.
-
Add a few drops of methanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold methanol/water mixture to remove any adhering mother liquor.
-
Dry the purified crystals in a drying oven at a moderate temperature or in a vacuum desiccator to remove all traces of the solvent.
-
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Purity Assessment of the Final Product
It is essential to verify the purity of the recrystallized this compound. The following analytical techniques are recommended:
-
Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified material with the crude starting material. A single spot for the purified product indicates the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and reveal the presence of any structural isomers or impurities.[8][9][10]
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more solvent in small portions. If the compound still does not dissolve, the solvent is likely unsuitable. |
| No crystals form upon cooling | Too much solvent was used; The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated; The rate of cooling is too fast. | Reheat the solution and add more of the "good" solvent. Allow the solution to cool more slowly. |
| Low recovery of crystals | Too much solvent was used; Incomplete crystallization. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath. |
Conclusion
Recrystallization is a powerful and economical technique for the purification of this compound. A methodical approach to solvent selection, coupled with a carefully executed experimental protocol, can yield a product of high purity, which is essential for its intended applications in research and drug development. The protocol outlined in this guide, based on the successful purification of a closely related analog, provides a robust starting point for achieving this goal. Rigorous purity assessment of the final product is a critical final step to ensure the quality of the purified material.
References
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health. [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025). ResearchGate. [Link]
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Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). National Institutes of Health. [Link]
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Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ResearchGate. [Link]
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Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). PubMed. [Link]
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Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. (n.d.). ResearchGate. [Link]
-
Synthesis And Antimicrobial Evaluation Of Benzimidazole Derivatives. (2017). IOSR Journal. [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
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Benzimidazole | C7H6N2. (n.d.). PubChem. [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. [Link]
-
4-Bromo-1H-benzimidazole | C7H5BrN2. (n.d.). PubChem. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. [Link]
-
recrystallize 2-Chloro-1H -benzimidazole? (2006). Sciencemadness.org. [Link]
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Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]ra01366g1.pdf)
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An In-depth Technical Guide to the ¹H NMR Characterization of 4-bromo-7-chloro-1H-benzimidazole
This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-bromo-7-chloro-1H-benzimidazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and structural elucidation of heterocyclic compounds. This document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation necessary for the unambiguous identification and characterization of this molecule.
Introduction: The Significance of Structural Elucidation
This compound is a halogenated heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties[1][2]. The precise substitution pattern of functional groups on the benzimidazole core is paramount as it directly influences the molecule's biological activity and pharmacokinetic properties.
¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound[1]. By analyzing the chemical shifts, coupling constants, and integration of proton signals, it is possible to determine the connectivity of atoms and the overall topology of the molecule. This guide will walk through the process of predicting and interpreting the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectrum of this compound
As of the writing of this guide, a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible. However, a highly accurate prediction of the spectrum can be derived from the well-established principles of NMR spectroscopy and by analyzing the spectra of structurally related compounds.
Foundational Principles: Substituent Effects on Aromatic Chemical Shifts
The chemical shift of a proton in an aromatic ring is highly sensitive to the electronic effects of the substituents on the ring. Electron-withdrawing groups (EWGs) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield adjacent protons, resulting in an upfield shift to lower chemical shift values[1][3].
In this compound, both bromine and chlorine are halogens, which are inductively electron-withdrawing but can also exhibit some resonance effects. The imidazole portion of the molecule also influences the electronic environment of the benzene ring.
Spectral Prediction and Assignment
The predicted ¹H NMR data for this compound in a common NMR solvent like DMSO-d₆ is summarized in the table below. The numbering convention used for the benzimidazole ring is as follows:
Caption: Numbering of the this compound core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | ~12.5 - 13.5 | broad singlet (br s) | - | 1H |
| H-2 | ~8.3 | singlet (s) | - | 1H |
| H-5 | ~7.4 | doublet (d) | ~8.0 | 1H |
| H-6 | ~7.3 | doublet (d) | ~8.0 | 1H |
Rationale for Predicted Chemical Shifts and Coupling Constants
-
H-1 (N-H): The proton on the nitrogen of the imidazole ring is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆[1]. This significant downfield shift is due to the aromaticity of the ring system and intermolecular hydrogen bonding with the solvent[1]. The broadness of the signal is a result of quadrupolar broadening from the adjacent nitrogen atom and chemical exchange.
-
H-2: The proton at the 2-position of the benzimidazole ring is a singlet as it has no adjacent protons to couple with. Based on the data for the parent benzimidazole, this proton is expected to be in the downfield region, around 8.2-8.3 ppm[4].
-
H-5 and H-6: These two protons are on the benzene portion of the molecule. They are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as doublets. The expected coupling constant for ortho-protons on a benzene ring is typically in the range of 7-10 Hz[3][5]. The chemical shifts are predicted based on the influence of the bromine and chlorine substituents. Both halogens are electron-withdrawing, which would generally shift the aromatic protons downfield compared to unsubstituted benzimidazole. Data from 5-chlorobenzimidazole and 5-bromobenzimidazole show aromatic protons in the range of 7.2-7.8 ppm[6]. In this compound, H-5 is ortho to a bromine atom and meta to a chlorine atom, while H-6 is ortho to a chlorine atom and meta to a bromine atom. This complex interplay of substituent effects leads to the predicted shifts of approximately 7.4 ppm for H-5 and 7.3 ppm for H-6.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
A self-validating sample preparation procedure is crucial for obtaining reliable and reproducible NMR data.
Caption: Standard workflow for preparing an NMR sample.
Detailed Steps:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for benzimidazole derivatives due to its high polarity and ability to form hydrogen bonds with the N-H proton, leading to a more consistent chemical shift for this signal. Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a small, clean, and dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette with a small plug of Kimwipe into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Parameters and Data Acquisition
The following is a general set of parameters for acquiring a standard ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | Standard 1D proton experiment with a 30-degree pulse angle to ensure full relaxation between scans. |
| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Spectral Width (SW) | 16 ppm | To encompass the full range of expected proton chemical shifts, from the N-H proton to any upfield signals. |
| Acquisition Time (AQ) | ~2-4 seconds | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of the protons between pulses, ensuring accurate integration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Acquisition Workflow:
Caption: Step-by-step process for acquiring ¹H NMR data.
Data Processing and Interpretation
Once the Free Induction Decay (FID) is acquired, it needs to be processed to obtain the final spectrum. This involves:
-
Fourier Transformation: Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phasing: Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correcting any distortions in the baseline of the spectrum.
-
Referencing: Calibrating the chemical shift scale. Typically, the residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Integration: Determining the relative number of protons corresponding to each signal.
The processed spectrum should then be analyzed to assign the peaks to the respective protons in the this compound molecule, based on their chemical shifts, multiplicities, and coupling constants as predicted in section 2.
Conclusion
The ¹H NMR characterization of this compound is a critical step in its synthesis and for its use in further research and development. While an experimental spectrum may not be readily available, a robust prediction can be made based on established NMR principles and data from analogous compounds. This guide provides the necessary theoretical background, a detailed experimental protocol, and a thorough interpretation of the expected ¹H NMR spectrum to aid researchers in the successful structural elucidation of this and similar benzimidazole derivatives. Adherence to the outlined protocols will ensure the acquisition of high-quality, reliable, and reproducible NMR data, which is fundamental to scientific integrity and the advancement of drug discovery.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
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Diebold, A. L., & Bogen, S. L. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 38(8), 1014–1018. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 95-99. [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5-HMR-2 Chemical Shift. [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
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R-NMR. (n.d.). SOP data acquisition. [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1630. [Link]
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ResearchGate. (n.d.). 1 H NMR data of the studied compounds. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in chemical shifts after successful reaction (between 6 & 13). [Link]
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Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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Royal Society of Chemistry. (n.d.). [Supporting Information] Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. [Link]
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PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
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Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR of 4-bromo-7-chloro-1H-benzimidazole
For Immediate Release
A Senior Application Scientist's In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The Benzimidazole Core: A Chameleon in NMR Spectroscopy
The benzimidazole scaffold is a cornerstone in medicinal chemistry, but its symmetrical nature, coupled with prototropic tautomerism, often presents a challenge in NMR spectral interpretation. In solution, the rapid exchange of the N-H proton between the two nitrogen atoms can lead to time-averaged signals, simplifying the spectrum but obscuring the distinct electronic environments of the carbon atoms. For an unsubstituted 1H-benzimidazole in a solvent like DMSO-d₆, this results in only four distinct signals representing the seven carbon atoms[1]. The introduction of asymmetric substituents, such as in 4-bromo-7-chloro-1H-benzimidazole, breaks this symmetry. Consequently, we can anticipate a more complex spectrum, potentially revealing the individual resonances of all seven unique carbon atoms, depending on the rate of tautomeric exchange.
Predicting the ¹³C NMR Spectrum of this compound: A First-Principles Approach
To predict the ¹³C NMR spectrum of this compound, we will employ a methodology based on the principle of substituent chemical shift (SCS) effects. We will start with the experimentally determined ¹³C NMR chemical shifts of unsubstituted 1H-benzimidazole in DMSO-d₆ as our foundational data. Then, we will apply the known SCS effects of bromine and chlorine on a benzene ring to estimate the chemical shifts in our target molecule.
It is crucial to consider the two possible tautomers of this compound:
-
Tautomer A: this compound
-
Tautomer B: 7-bromo-4-chloro-1H-benzimidazole
The observed spectrum will either be a weighted average of the signals from both tautomers if the exchange is fast, or a superposition of two sets of signals if the exchange is slow. In many benzimidazole systems, a single tautomer may be favored due to electronic and steric factors.
Foundational Data: ¹³C NMR of 1H-Benzimidazole
The reported ¹³C NMR chemical shifts for 1H-benzimidazole in DMSO-d₆ are as follows[1]:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 141.85 |
| C3a/C7a | 138.08 |
| C5/C6 | 121.63 |
| C4/C7 | 115.44 |
Substituent Chemical Shift (SCS) Effects of Halogens
The SCS effects of bromine and chlorine on the chemical shifts of benzene carbons are well-documented. These effects are position-dependent (ipso, ortho, meta, para) and provide a basis for our prediction.
-
Chlorine: Strong deshielding at the ipso-carbon, moderate deshielding at the ortho- and para-positions, and a smaller effect at the meta-position.
-
Bromine: Similar to chlorine but with a less pronounced deshielding effect at the ipso-carbon and a more significant shielding (upfield shift) at the ortho-positions.
Predicted ¹³C NMR Chemical Shifts for this compound
By applying the anticipated SCS effects to the benzimidazole core, we can estimate the chemical shifts for each carbon in both tautomers. The following table presents these predictions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) - Tautomer A | Predicted Chemical Shift (δ, ppm) - Tautomer B | Rationale for Shift |
| C2 | ~142 | ~142 | Remote from substituents, minimal effect. |
| C3a | ~137 | ~139 | Influenced by adjacent halogen. |
| C4 | ~118 (ipso to Br) | ~128 (ipso to Cl) | Direct attachment of halogen. |
| C5 | ~123 | ~122 | Ortho to halogen. |
| C6 | ~122 | ~123 | Meta to halogen. |
| C7 | ~128 (ipso to Cl) | ~118 (ipso to Br) | Direct attachment of halogen. |
| C7a | ~139 | ~137 | Influenced by adjacent halogen. |
Note: These are estimations and the actual experimental values may vary. The electronic interplay between the imidazole ring and the halogen substituents can lead to deviations from simple additivity rules.
Tautomerism and its Spectral Manifestation
The tautomeric equilibrium is a critical factor in interpreting the ¹³C NMR spectrum of this compound.
Caption: Tautomeric equilibrium of this compound.
In a non-polar solvent, Tautomer A might be slightly favored due to the generally smaller steric hindrance of bromine compared to chlorine adjacent to the N-H group. However, in a polar aprotic solvent like DMSO, which is commonly used for NMR of benzimidazoles, the equilibrium might be shifted, or the exchange rate could be sufficiently slow to observe distinct signals for both tautomers. If the exchange is fast on the NMR timescale, an averaged spectrum with seven signals will be observed, with chemical shifts intermediate to those predicted for the individual tautomers.
A Robust Experimental Protocol for ¹³C NMR Acquisition and Assignment
To obtain high-quality, unambiguous ¹³C NMR data for this compound, the following experimental workflow is recommended:
Caption: Recommended experimental workflow for ¹³C NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for benzimidazoles and helps in observing the N-H proton signal.
-
If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹³C NMR:
-
Observe frequency: ~100 MHz.
-
Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 to 4096, depending on the sample concentration.
-
Spectral width: 0 to 200 ppm.
-
-
DEPT-135:
-
This experiment will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent. This will help in confirming the assignments of the protonated carbons in the benzene ring.
-
-
¹H-¹³C HSQC:
-
This 2D experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for assigning the signals of C5 and C6.
-
-
¹H-¹³C HMBC:
-
This 2D experiment shows correlations between carbons and protons that are two or three bonds away. It is crucial for assigning the quaternary carbons (C3a, C4, C7, C7a) by observing their correlations with nearby protons.
-
-
Concluding Remarks: A Predictive Framework for a Complex System
While experimental data for this compound remains to be published, this technical guide provides a robust framework for its prediction and interpretation. The interplay of halogen substituent effects and the inherent tautomerism of the benzimidazole ring system dictates a complex and informative ¹³C NMR spectrum. The presented predictive analysis, coupled with the detailed experimental protocol, empowers researchers to approach the spectral characterization of this and similar molecules with confidence and scientific rigor. The application of advanced NMR techniques, particularly 2D correlation spectroscopy, is underscored as essential for the unambiguous assignment of the carbon resonances in such asymmetrically substituted heterocyclic systems.
References
-
Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
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mass spectrometry analysis of 4-bromo-7-chloro-1H-benzimidazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-7-chloro-1H-benzimidazole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, the following narrative is structured to blend theoretical principles with practical, field-proven insights, ensuring scientific integrity and enabling researchers to develop robust analytical protocols.
Introduction: The Analytical Imperative
This compound is a substituted benzimidazole, a scaffold known for its diverse pharmacological activities. Accurate characterization of such molecules is paramount for ensuring purity, identifying metabolites, and understanding degradation pathways. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide delves into the core principles of MS analysis for this specific analyte, from selecting the appropriate ionization technique to predicting and interpreting its fragmentation patterns.
Foundational Physicochemical Properties & Isotopic Signature
Before any analysis, understanding the fundamental properties of the analyte is critical. The molecular formula for this compound is C₇H₄BrClN₂.
Molecular Weight and Exact Mass
-
Average Molecular Weight: 231.48 g/mol
-
Monoisotopic Mass: 229.9348 Da (calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N)
The most crucial feature of this molecule in mass spectrometry is its unique isotopic signature, arising from the natural abundance of bromine and chlorine isotopes.[1][2]
-
Chlorine: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (ratio of approximately 3:1)[1]
-
Bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br (ratio of approximately 1:1)[1]
This combination results in a characteristic cluster of peaks for the molecular ion (M) and any fragments containing both halogens. The expected pattern will show:
-
M peak: Containing ⁷⁹Br and ³⁵Cl
-
M+2 peak: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4 peak: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a high-confidence confirmation of the elemental composition.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₇H₄BrClN₂
| Ion | Contributing Isotopes | Theoretical m/z | Relative Intensity (%) |
| [M]⁺ | C₇H₄⁷⁹Br³⁵ClN₂ | 229.9348 | 100.0 |
| [M+2]⁺ | C₇H₄⁸¹Br³⁵ClN₂ / C₇H₄⁷⁹Br³⁷ClN₂ | 231.9328 | 128.5 |
| [M+4]⁺ | C₇H₄⁸¹Br³⁷ClN₂ | 233.9298 | 31.5 |
Selecting the Optimal Ionization Technique
The choice of ionization method dictates the nature of the resulting mass spectrum—specifically, the balance between observing the intact molecular ion and generating structurally informative fragments.[3]
Electron Ionization (EI)
EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte, causing ionization and extensive fragmentation.[4] This method is invaluable for structural elucidation by comparing the fragmentation pattern to spectral libraries or predicting fragmentation pathways.[4] For this compound, EI will likely reveal the core benzimidazole structure and the positions of the halogen substituents through characteristic losses.
Chemical Ionization (CI)
CI is a soft ionization technique that uses a reagent gas (e.g., methane, ammonia) to gently ionize the analyte, typically through proton transfer.[5] This results in minimal fragmentation and usually produces an abundant protonated molecule, [M+H]⁺.[4] CI is the method of choice when the primary goal is to confirm the molecular weight of the analyte, especially if the molecular ion is weak or absent in the EI spectrum.[4][5]
Electrospray Ionization (ESI)
ESI is another soft ionization technique, ideal for analytes that are soluble and can be introduced via a liquid stream, making it highly compatible with Liquid Chromatography (LC-MS).[6] ESI generates ions directly from a solution, making it suitable for less volatile or thermally labile compounds. For this benzimidazole derivative, ESI would likely produce a strong [M+H]⁺ signal.
Table 2: Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Principle | High-energy electron bombardment | Ion-molecule reactions with reagent gas | Ion evaporation from charged droplets |
| Ionization Type | Hard | Soft | Soft |
| Typical Ion | M⁺ (Molecular Ion) | [M+H]⁺ (Protonated Molecule) | [M+H]⁺ or [M-H]⁻ |
| Fragmentation | Extensive | Minimal | Minimal (can be induced) |
| Best For | Structural Elucidation | Molecular Weight Confirmation | LC-MS, polar/non-volatile compounds |
| Sample Intro | GC, Solids Probe | GC, Solids Probe | LC, Direct Infusion |
Predicted Fragmentation Pathways under Electron Ionization (EI)
The structural integrity of the benzimidazole ring system and the presence of two halogen atoms dictate the fragmentation logic. The mass spectra of benzimidazole derivatives often show the molecular ion as the base peak, indicating the stability of the ring system.[7][8]
Key predicted fragmentation steps for this compound include:
-
Halogen Loss: Initial fragmentation will likely involve the cleavage of a C-Br or C-Cl bond. The C-Br bond is weaker and thus more likely to break first, leading to a significant [M-Br]⁺ ion.
-
Sequential Halogen Loss: Subsequent loss of the second halogen (chlorine) from the [M-Br]⁺ fragment would yield a [M-Br-Cl]⁺ ion.
-
HCN Loss: A characteristic fragmentation of the imidazole ring is the neutral loss of hydrogen cyanide (HCN), a stable 27 Da molecule.[7][8] This can occur after one or both halogen losses.
Caption: Predicted EI fragmentation pathway for this compound.
Table 3: Predicted Key Fragment Ions in EI Mass Spectrum
| Proposed Ion Structure | Formula | Predicted m/z (using most abundant isotopes) | Isotopic Pattern |
| Molecular Ion [M]⁺ | [C₇H₄BrClN₂]⁺ | 230 | M, M+2, M+4 |
| [M-Br]⁺ | [C₇H₄ClN₂]⁺ | 151 | M', M'+2 (3:1 ratio) |
| [M-Cl]⁺ | [C₇H₄BrN₂]⁺ | 195 | M'', M''+2 (1:1 ratio) |
| [M-Br-Cl]⁺ | [C₇H₄N₂]⁺ | 116 | Single peak |
| [M-Br-HCN]⁺ | [C₆H₃ClN]⁺ | 124 | M''', M'''+2 (3:1 ratio) |
Experimental Protocols
Adherence to a validated protocol is essential for reproducible and accurate results. Proper sample preparation minimizes contamination and ensures compatibility with the MS instrument.[9]
Protocol 1: Sample Preparation for MS Analysis
This protocol is a general guideline; analyte concentration may need optimization.[6]
-
Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).[6]
-
Working Solution: Take an aliquot (e.g., 100 µL) of the initial solution and dilute it to 1 mL with the same or another miscible solvent to a final concentration of approximately 10-100 µg/mL.[6] The optimal concentration depends on the ionization technique and instrument sensitivity.
-
Filtration: If any particulate matter is visible, filter the solution using a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[6]
-
Vial Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial.[6]
-
Blank Samples: Prepare blank samples using only the final solvent composition. It is good practice to run a blank before and after the analyte to check for carryover.[6]
Caption: General experimental workflow for MS analysis.
Protocol 2: Instrument Parameters for EI Analysis (Conceptual)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or direct insertion probe.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C (optimize based on analyte volatility)
-
Mass Range: m/z 40-300
-
Scan Speed: 1000 amu/s
Conclusion: A Self-Validating Analytical Approach
The mass spectrometric analysis of this compound is a robust process when approached with a clear understanding of the molecule's inherent properties. The prominent isotopic signature from its two halogen atoms provides an immediate and powerful tool for confirming its presence. By strategically employing hard ionization (EI) for structural fragmentation and soft ionization (CI, ESI) for molecular weight verification, a researcher can build a comprehensive and unambiguous analytical profile. The fragmentation patterns, driven by the stable benzimidazole core and predictable halogen losses, create a self-validating system where the molecular ion and its fragments tell a cohesive structural story. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar halogenated compounds, ensuring data integrity in drug discovery and development pipelines.
References
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SCION Instruments. What are the common ionization methods for GC/MS. [Link]
-
Hida, M., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. [Link]
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Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
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SpringerLink. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. [Link]
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Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]
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Waters. Common Ionization Methods. [Link]
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ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]
-
Hida, M., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]
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Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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An In-depth Technical Guide to the Solubility of 4-bromo-7-chloro-1H-benzimidazole in Organic Solvents
Introduction
4-bromo-7-chloro-1H-benzimidazole is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of benzimidazole, a "privileged scaffold" in pharmacology, this molecule holds potential for a range of biological activities.[1] A fundamental yet critical physicochemical property governing the utility of this compound in synthesis, purification, formulation, and biological screening is its solubility in organic solvents. Understanding and predicting this behavior is paramount for efficient experimental design and the generation of reliable data.
This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive solubility profile in common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle "like dissolves like".[2][3] This maxim is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution dictates the extent of solubility. For this compound, several key molecular features will dictate its solubility profile:
-
The Benzimidazole Core: The benzimidazole moiety itself is a polar, aromatic heterocyclic system capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen). This duality allows for interactions with a broad range of solvents.[4]
-
Halogen Substituents (Bromo and Chloro): The presence of both bromine and chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and lipophilicity. Halogens are electronegative and can participate in halogen bonding, but they also increase the molecular weight and surface area, which can impact solubility.[5][6] The chloro group is more electronegative, while the bromo group is more polarizable.
-
Polarity and Dipole Moment: The asymmetrical substitution of the benzimidazole core with bromo and chloro groups will result in a significant molecular dipole moment, enhancing its affinity for polar solvents.
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together is a critical factor. Stronger crystal packing leads to lower solubility.
The interplay of these factors determines the overall solubility of the compound in a given solvent.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The ability of the benzimidazole N-H to form hydrogen bonds with the hydroxyl group of the alcohol, coupled with dipole-dipole interactions, should lead to good solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high polarity and hydrogen bond accepting capabilities of DMSO and DMF will effectively solvate the benzimidazole core. Acetonitrile, being less polar, may show slightly lower but still significant solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being a polar ether, should exhibit moderate solvating power. The less polar diethyl ether is expected to be a poorer solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents and their ability to engage in dipole-dipole interactions suggest moderate solubility.[7][8] |
| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible between the benzimidazole ring and the aromatic solvent, the overall polarity mismatch will likely result in low solubility. |
| Non-polar | Hexanes, Cyclohexane | Very Low/Insoluble | The significant polarity of this compound makes it unlikely to dissolve in non-polar aliphatic solvents. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate, quantitative solubility data, the equilibrium shake-flask method is the gold standard and is highly recommended.[4][9] This method measures the thermodynamic solubility of a compound at a specific temperature.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of the solubility.[9]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve using a validated analytical method (HPLC or UV-Vis spectrophotometry).
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of the dissolved compound.
-
-
Calculation: Calculate the solubility of this compound in the solvent, accounting for any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Self-Validating System
To ensure the trustworthiness of the results, the experimental design should include self-validating checks:
-
Time to Equilibrium: Perform the solubility measurement at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility remains constant over time.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid material (e.g., by DSC or XRD) to confirm that no phase transition or degradation of the compound has occurred during the equilibration period.
Visualizing the Factors Affecting Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution in organic solvents.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not yet established in scientific literature, a strong predictive understanding can be derived from fundamental chemical principles. The presence of a polar benzimidazole core and halogen substituents suggests favorable solubility in polar protic and aprotic solvents, with diminishing solubility in less polar and non-polar media. For researchers and drug developers, the definitive determination of this compound's solubility is best achieved through the robust and reliable shake-flask method. The detailed protocol provided herein offers a validated pathway to generating accurate and reproducible solubility data, which is essential for advancing the scientific and therapeutic potential of this promising molecule.
References
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Modeling of Benzimidazole Derivatives as Antimalarial Agents using QSAR Analysis. (2024). UI Scholars Hub. [Link]
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Producing Highly Predictive Qsar Models Of Benzimidazole Derivatives As Potent Antifungal Agents. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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3D-QSAR, ADMET and Molecular Docking Study of a Series of 2-Substituted 1H-Benzimidazole-4-Carboxamide Derivatives Inhibitors Against Enteroviruses. (n.d.). Biointerface Research in Applied Chemistry. [Link]
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Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. (n.d.). ResearchGate. [Link]
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Benzimidazole | C7H6N2 | CID 5798. (n.d.). PubChem. [Link]
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QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. [Link]
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Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). PubMed. [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). ResearchGate. [Link]
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Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ResearchGate. [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. [Link]
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Predicting drug solubility in organic solvents mixtures. (2024). Unipd. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central. [Link]
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Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. (2024). PubMed Central. [Link]
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Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). PubMed Central. [Link]
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. [Link]
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A Technical Guide to the Preliminary Biological Screening of 4-bromo-7-chloro-1H-benzimidazole
Section 1: The Scientific Premise and Strategic Imperative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure. Its bicyclic framework, comprising fused benzene and imidazole rings, mimics the endogenous purine nucleosides, allowing it to interact with a vast array of biological targets with high affinity.[1][2][3] This structural versatility is why benzimidazole derivatives are prevalent in numerous FDA-approved therapeutics, ranging from anthelmintics (albendazole) to anticancer agents (bendamustine).[1][4] The electron-rich nitrogen heterocycle can readily participate in hydrogen bonding, a key interaction for binding to enzymes and receptors.[1]
The strategic introduction of halogen atoms onto the benzimidazole core is a well-established method for modulating and often enhancing pharmacological activity.[5][6][7] Halogenation can alter the compound's lipophilicity, electronic distribution, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile. Specifically, di-halogenated benzimidazoles have demonstrated superior potency compared to their mono-halogenated counterparts in antimicrobial studies.[5][6]
Given this compelling background, 4-bromo-7-chloro-1H-benzimidazole emerges as a candidate of significant interest. The presence of two different halogens at distinct positions on the benzene ring presents an opportunity for unique biological activity. A preliminary biological screening is therefore not merely a routine procedure, but a targeted investigation into two of the most promising therapeutic avenues for this molecular class: anticancer and antimicrobial activities. This guide outlines a logical, efficient, and technically robust strategy for this initial evaluation.
Section 2: A Tiered Strategy for Preliminary Biological Evaluation
A successful preliminary screening campaign must be both comprehensive and resource-efficient. It should rapidly identify promising biological activity while providing a clear rationale for subsequent, more detailed investigations. The proposed strategy for this compound is a parallel, two-pronged approach targeting its anticancer and antimicrobial potential, culminating in an integrated analysis of potency and selectivity.
Caption: Tiered screening workflow for this compound.
Section 3: Anticancer Activity Assessment
The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental first step in oncology drug discovery.[8][9] In vitro cytotoxicity assays provide crucial dose-response data, quantifying a compound's potency through the IC50 value—the concentration required to inhibit 50% of cell growth.[8][9]
Causality Behind Experimental Choices
The selection of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is deliberate. It is a robust, colorimetric assay that is both reproducible and suitable for high-throughput screening.[10] The principle of the assay provides a self-validating system: only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product via mitochondrial dehydrogenase enzymes.[8][10] A decrease in this conversion is directly proportional to the loss of cell viability.
For a preliminary screen, a diverse panel of cancer cell lines is recommended to identify potential tumor-type selectivity. For example:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.[11]
-
HCT-116: A human colorectal carcinoma cell line, representing a common solid tumor type.[11]
-
HEK293: A non-cancerous human embryonic kidney cell line, included to assess general cytotoxicity and determine a preliminary selectivity index for cancer cells over non-cancerous cells.[10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a self-validating system where controls (vehicle and positive) are run in parallel to ensure the assay is performing correctly.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines (e.g., MCF-7, HCT-116, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Doxorubicin (positive control)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. The formation of purple formazan crystals will be visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD | Doxorubicin IC50 (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Insert Value | Insert Value |
| HCT-116 | Colorectal Carcinoma | Insert Value | Insert Value |
| HEK293 | Non-cancerous Kidney | Insert Value | Insert Value |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation: A potent compound typically exhibits an IC50 value in the low micromolar or nanomolar range. A high IC50 value against HEK293 cells compared to the cancer cell lines would suggest cancer selectivity, a highly desirable trait for a potential therapeutic agent.
Potential Mechanisms of Action
Should this compound show promising cytotoxic activity, follow-up studies would be warranted to elucidate its mechanism of action. Benzimidazole derivatives are known to exert anticancer effects through various pathways.[1][4][12]
Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.
Section 4: Antimicrobial Activity Assessment
The documented enhancement of antimicrobial activity by halogenation makes this a critical area of investigation for this compound.[5][6][13] The primary goal of a preliminary screen is to determine the compound's spectrum of activity and its potency, quantified by the Minimum Inhibitory Concentration (MIC).
Causality Behind Experimental Choices
The broth microdilution method is the gold standard for determining MIC values.[14][15] It is a quantitative assay that provides a precise concentration at which bacterial growth is inhibited, which is more informative than the qualitative results from a disk diffusion assay.[16]
To assess the spectrum of activity, the screening should include representative Gram-positive and Gram-negative bacteria:
-
Staphylococcus aureus (ATCC 25923): A clinically significant Gram-positive pathogen.
-
Escherichia coli (ATCC 25922): A standard Gram-negative laboratory strain.
The inclusion of standard antibiotics like Ciprofloxacin or Tetracycline serves as a positive control, validating the assay's sensitivity and providing a benchmark against which to compare the potency of the test compound.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Ciprofloxacin (positive control)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Workflow Diagram: Broth Microdilution Assay
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) are included.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to wells 1-11. Well 12 receives only sterile broth.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation and Interpretation
Results are presented as the MIC value in µg/mL or µM.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | Insert Value | Insert Value |
| Escherichia coli | Negative | Insert Value | Insert Value |
MIC values are determined as the lowest concentration inhibiting visible growth after 24 hours.
Interpretation: A lower MIC value indicates greater potency. The activity can be broadly classified as potent (MIC < 10 µg/mL), moderate (MIC 10-100 µg/mL), or weak (MIC > 100 µg/mL). Comparing the activity against Gram-positive and Gram-negative bacteria provides insight into the compound's spectrum of activity.
Section 5: Integrated Analysis and Path Forward
The true value of this preliminary screening lies in the integrated analysis of both datasets. A critical parameter is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window. It can be calculated as:
SI = IC50 (non-cancerous cells) / IC50 (cancerous cells) or SI = IC50 (human cells) / MIC (bacterial cells)
A high SI value is desirable, as it indicates that the compound is significantly more toxic to the target cells (cancer or bacteria) than to normal host cells.
Possible Outcomes & Next Steps:
-
Potent and Selective Anticancer Activity: If the compound shows a low IC50 against cancer cells and a high IC50 against HEK293 cells, the next steps would involve screening against a broader panel of cancer cell lines and initiating mechanistic studies, such as apoptosis assays (e.g., Annexin V staining) and cell cycle analysis.[8][9]
-
Potent and Selective Antimicrobial Activity: If the compound has a low MIC and a high IC50 against human cells, further studies would include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, and time-kill kinetic assays.
-
Dual Activity: If the compound is potent in both assays, it could be a candidate for development as either an anticancer or antimicrobial agent, with the path forward dictated by the relative potency and selectivity indices.
-
High General Toxicity or No Activity: If the compound is highly toxic to all cell lines or shows no significant activity, it would be deprioritized for further development.
This structured, data-driven approach ensures that resources are focused on compounds with the highest therapeutic potential, paving the way for more advanced preclinical development.
References
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- Begunov, R. S. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis.
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- PubMed. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023).
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- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Kazimierczuk, Z., et al. (2005). Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. European Journal of Medicinal Chemistry.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
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- MDPI. (n.d.). Special Issue : Heterocyclic Chemistry in Modern Drug Development.
- RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
- NIH. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
- RSC Publishing. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
- NIH. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- Douh, M. H., et al. (n.d.). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines.
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
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- ResearchGate. (2017). Synthesis, Characterization and Biological screening of novel benzimidazole derivatives for certain pharmacological activities.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-7-chloro-1H-benzimidazole
Introduction: The Significance of the Benzimidazole Scaffold and the Power of Suzuki Coupling
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic functionalization of the benzimidazole ring system is paramount in the quest for novel drug candidates with enhanced efficacy and specificity. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids make it an indispensable technique in modern drug discovery.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with a particularly valuable, yet challenging substrate: 4-bromo-7-chloro-1H-benzimidazole. The presence of two distinct halogen atoms on the benzimidazole core offers the potential for selective functionalization, opening avenues for the synthesis of novel, intricately substituted benzimidazoles with significant therapeutic potential.
Reaction Principle: Achieving Selective Arylation of a Dihalogenated Benzimidazole
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A critical consideration when working with dihalogenated substrates like this compound is achieving regioselectivity. The general reactivity trend for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[3] This inherent difference in reactivity provides a strategic handle for the selective functionalization of the more reactive C-Br bond at the 4-position, while leaving the C-Cl bond at the 7-position intact for potential subsequent transformations.
The choice of palladium catalyst, ligand, base, and solvent system is crucial in modulating the reactivity and selectivity of the coupling reaction. For nitrogen-rich heterocycles such as benzimidazoles, which can coordinate to the palladium center and potentially inhibit catalysis, the selection of appropriate reaction parameters is even more critical for a successful outcome.[2]
Experimental Workflow and Protocols
The following sections detail the necessary reagents, equipment, and step-by-step protocols for the selective Suzuki coupling of this compound with various arylboronic acids. A general workflow is depicted in the diagram below.
Figure 1: General workflow for the selective Suzuki coupling of this compound.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
TLC plates and developing chambers
-
Silica gel for column chromatography
Protocol 1: General Procedure for Selective Mono-Arylation
This protocol provides a general method for the selective Suzuki coupling at the C4-bromo position of this compound. Optimization may be required for specific arylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) and add them to the Schlenk flask. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often beneficial for the coupling of challenging heteroaryl halides.[4]
-
Solvent Addition: Add the anhydrous solvent system, for example, a mixture of 1,4-dioxane (8 mL) and degassed water (2 mL), to the flask via syringe.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and reduced side product formation.[5]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv.), the palladium source (e.g., PdCl₂(dppf), 3-5 mol%), and the solvent (e.g., 4 mL of a 3:1 mixture of dioxane/water).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). The reaction parameters should be optimized for the specific microwave unit being used.
-
Work-up and Purification: After cooling to room temperature, the work-up and purification procedure is similar to that described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes a hypothetical optimization of reaction conditions for the Suzuki coupling of this compound with phenylboronic acid. This serves as a template for researchers to systematically optimize their own reactions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 60 |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 85 |
| 4 | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 92 |
| 5 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 120 | 4 | 78 |
| 6 (MW) | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O | 140 | 0.5 | 95 |
Yields are for the isolated 4-phenyl-7-chloro-1H-benzimidazole product.
Mechanistic Insights and Causality of Experimental Choices
The success of the selective Suzuki coupling hinges on a deep understanding of the reaction mechanism and the rationale behind the choice of each reaction component.
Figure 2: Catalytic cycle for the selective Suzuki coupling at the C4-bromo position.
-
Choice of Catalyst and Ligand: The palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, provides the active Pd(0) catalyst. The ligand plays a pivotal role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling heteroaryl chlorides and bromides.[4] They promote the formation of a monoligated, highly reactive Pd(0)L species, which readily undergoes oxidative addition, even with less reactive halides. The steric bulk of these ligands also facilitates the final reductive elimination step to release the product and regenerate the catalyst.[6]
-
Role of the Base: The base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers the aryl group to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent System: The solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. A mixture of an aprotic polar solvent like 1,4-dioxane or toluene with water is frequently employed. Water is necessary for the activation of the boronic acid by the base. The use of anhydrous and degassed solvents is critical to prevent catalyst deactivation and unwanted side reactions.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction should be carefully monitored by TLC or LC-MS. The appearance of a new spot (on TLC) or peak (in LC-MS) corresponding to the product, along with the consumption of the starting this compound, will confirm that the reaction is proceeding as expected. The selective mono-arylation can be confirmed by mass spectrometry, which will show the incorporation of one aryl group and the retention of the chlorine atom. Further structural confirmation should be obtained by ¹H and ¹³C NMR spectroscopy.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-aryl-7-chloro-1H-benzimidazoles from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields and excellent regioselectivity for the more reactive C-Br bond can be achieved. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for the discovery of novel benzimidazole-based therapeutic agents.
References
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Refaie, F. M., Esmat, A., El-Naggar, M., & Abdel-Aziz, M. (2021). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1338-1348. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. [Link]
-
Reeves, E. K., Entz, E. D., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9493-9508. [Link]
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Bellina, F., & Rossi, R. (2013). Palladium-catalyzed dehydrogenative cross-couplings of benzazoles with azoles. Chemical Reviews, 113(8), 6245-6314. [Link]
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Scott, P. J. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5697. [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733-1739. [Link]
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Alamgir, M., Black, D. StC., & Kumar, N. (2016). Synthesis, Reactivity and Biological Activity of Benzimidazoles. Current Organic Synthesis, 13(5), 662-690. [Link]
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Barreiro, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6845-6854. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5092. [Link]
-
Perin, N., et al. (2022). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 27(23), 8272. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. [Link]
-
Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. [Link]
-
Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576-4579. [Link]
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Cohen, A., Crozet, M. D., Rathelot, P., & Vanelle, P. (2011). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 13(10), 2727-2733. [Link]
-
Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2022). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 28(41), e202200889. [Link]
-
Singh, J., et al. (2020). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Current Microwave Chemistry, 7(2), 114-129. [Link]
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Sharma, S., & Kumar, V. (2022). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Letters in Organic Chemistry, 19(9), 834-843. [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (pp. 1-36). The Royal Society of Chemistry. [Link]
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El-Faham, A., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1195. [Link]
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Le, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2305. [Link]
-
Bellina, F., & Rossi, R. (2012). Palladium-Catalyzed C-C Bond Formation through the Suzuki-Miyaura Reaction on Benzazoles. Current Organic Chemistry, 16(14), 1714-1756. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the N-H Position of 4-bromo-7-chloro-1H-benzimidazole
Introduction: The Strategic Importance of N-H Derivatization of 4-bromo-7-chloro-1H-benzimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile pharmacological activities and unique electronic properties.[1][2] The specific core of this compound presents a unique starting point for chemical exploration. The electron-withdrawing nature of the halogen substituents at the 4 and 7 positions significantly modulates the electronic character of the benzimidazole ring system, influencing its reactivity and biological interactions.
Derivatization at the N-H position of the imidazole ring is a critical strategy for expanding the chemical space of this privileged scaffold. The introduction of various alkyl, aryl, and acyl groups at this position allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, these modifications can profoundly impact the compound's biological activity by influencing its binding affinity to target proteins and altering its pharmacokinetic profile.[3] This application note provides a comprehensive guide with detailed protocols for the N-alkylation, N-arylation, and N-acylation of this compound, aimed at researchers and scientists in drug development and related fields.
Regioselectivity in the N-Derivatization of Asymmetric Benzimidazoles
A key consideration in the derivatization of this compound is the potential for the formation of two regioisomers: the N1 and N3 substituted products. Due to the asymmetric substitution on the benzene ring, the two nitrogen atoms of the imidazole moiety are not equivalent. The electronic and steric environment of each nitrogen atom can influence the outcome of the substitution reaction.[4]
The ratio of the resulting N1 and N3 isomers is dependent on several factors, including the reaction conditions (base, solvent, temperature) and the nature of the electrophile.[5] For instance, sterically bulky alkylating or arylating agents may preferentially react at the less hindered nitrogen atom. Conversely, the electronic effects of the bromo and chloro substituents can influence the acidity of the N-H proton and the nucleophilicity of the corresponding anion, thereby directing the substitution. It is crucial to carefully control the reaction conditions and to employ appropriate analytical techniques, such as NMR spectroscopy and chromatography, to separate and characterize the resulting isomers.
Part 1: N-Alkylation Protocols
N-alkylation is a fundamental transformation for introducing aliphatic diversity into the benzimidazole core. Two robust methods are presented here: classical N-alkylation under basic conditions and the Mitsunobu reaction.
Protocol 1.1: Classical N-Alkylation with Alkyl Halides
This method relies on the deprotonation of the benzimidazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving good yields and, potentially, influencing regioselectivity.
Reaction Workflow:
Caption: Workflow for classical N-alkylation of this compound.
Detailed Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1-0.5 M), add a suitable base (1.1-1.5 eq.). For a strong base like sodium hydride (NaH, 60% dispersion in mineral oil), add it portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). For a milder base like potassium carbonate (K₂CO₃), it can be added directly at room temperature.
-
Deprotonation: Stir the mixture at the respective temperature (0 °C for NaH, room temperature for K₂CO₃) for 30-60 minutes to ensure complete formation of the benzimidazolide anion.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N3 isomers.
Rationale and Optimization:
-
Base Selection: The choice of base influences the reaction rate and can affect regioselectivity. Strong bases like NaH ensure complete deprotonation, leading to faster reactions. Milder bases like K₂CO₃ are often sufficient and can sometimes offer better regioselectivity.[3]
-
Solvent Choice: Polar aprotic solvents like DMF and THF are ideal as they effectively solvate the cation of the base and the benzimidazolide anion without interfering with the nucleophilic substitution.
-
Temperature Control: For highly reactive alkyl halides, maintaining a lower temperature can help control the reaction and minimize side products. For less reactive halides, heating may be necessary to drive the reaction to completion.
| Parameter | Condition A (Strong Base) | Condition B (Mild Base) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous THF | Anhydrous DMF |
| Temperature | 0 °C to room temperature | Room temperature to 80 °C |
| Typical Alkylating Agents | Alkyl iodides, bromides, tosylates | Alkyl bromides, chlorides |
| Advantages | Faster reaction times | Milder conditions, easier work-up |
| Disadvantages | Requires inert atmosphere, handling of reactive NaH | Slower reaction times |
Protocol 1.2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for the N-alkylation of acidic N-H compounds with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[6][7][8] This reaction is particularly useful for introducing more complex alkyl groups.
Reaction Mechanism Overview:
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Detailed Protocol:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF (0.1-0.2 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N-alkylated benzimidazole isomers from triphenylphosphine oxide and the hydrazine byproduct.
Causality and Considerations:
-
Reagent Stoichiometry: Using a slight excess of the alcohol and Mitsunobu reagents can help drive the reaction to completion, especially with less reactive substrates.
-
Steric Hindrance: The Mitsunobu reaction can be sensitive to steric hindrance at both the benzimidazole and the alcohol. For sterically demanding substrates, longer reaction times or elevated temperatures may be required.[1]
-
Byproduct Removal: A common challenge with the Mitsunobu reaction is the removal of triphenylphosphine oxide and the reduced azodicarboxylate. Purification by column chromatography is typically effective.
Part 2: N-Arylation Protocols
The introduction of an aryl group at the nitrogen of the benzimidazole core can lead to compounds with significant biological activity. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful methods for this transformation.
Protocol 2.1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly versatile method for the formation of C-N bonds and is generally tolerant of a wide range of functional groups.[9][10]
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄) (1.5-2.0 eq.) to an oven-dried reaction vessel.
-
Reactant Addition: Add this compound (1.0 eq.) and the aryl halide (or triflate) (1.1-1.5 eq.).
-
Solvent and Reaction: Add an anhydrous solvent (e.g., toluene, dioxane, or THF) (0.1-0.5 M) and heat the mixture to 80-120 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography.
Key Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is crucial for the success of the reaction. For electron-deficient benzimidazoles, electron-rich and sterically hindered phosphine ligands like XPhos or SPhos often provide the best results.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the benzimidazole and facilitate the catalytic cycle. Cesium carbonate and potassium phosphate are commonly used.
-
Arylating Agent: Both aryl bromides and chlorides can be used, although bromides are generally more reactive. Aryl triflates are also excellent coupling partners.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP |
| Base | Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
Protocol 2.2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[11] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern ligand-accelerated protocols have made it a more versatile and milder option.
Detailed Protocol:
-
Reaction Setup: To a reaction vessel, add copper(I) iodide (CuI) (5-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline) (10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.).
-
Reactant Addition: Add this compound (1.0 eq.) and the aryl iodide (1.1-1.5 eq.).
-
Solvent and Reaction: Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (0.2-1.0 M) and heat the mixture to 100-160 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Rationale for Component Selection:
-
Copper Source: Copper(I) salts, particularly CuI, are the most common catalysts for the Ullmann condensation.
-
Ligand: The addition of a ligand, such as an amino acid (L-proline) or a diamine (1,10-phenanthroline), can significantly accelerate the reaction and allow for lower reaction temperatures.[12]
-
Solvent: High-boiling polar aprotic solvents are necessary to facilitate the reaction, which often requires elevated temperatures.
Part 3: N-Acylation Protocol
N-acylation introduces a carbonyl group onto the benzimidazole nitrogen, which can serve as a handle for further functionalization or as a key pharmacophoric element.
Protocol 3.1: Acylation with Acyl Halides or Anhydrides
This is a straightforward and efficient method for N-acylation.
Detailed Protocol:
-
Reactant Mixture: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or THF, add a base like triethylamine (Et₃N) or pyridine (1.5-2.0 eq.).
-
Acylation: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.
Characterization of N-Substituted 4-bromo-7-chloro-1H-benzimidazoles
The successful synthesis and isolation of the N-derivatized products must be confirmed by appropriate analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful derivatization. The chemical shifts of the aromatic protons on the benzimidazole core will also change upon N-substitution. For N-alkylation, new signals corresponding to the alkyl group will appear. For N-arylation, signals for the new aryl group will be observed. The regiochemistry (N1 vs. N3) can often be determined by 2D NMR techniques such as NOESY, which can show through-space correlations between the protons of the substituent and the protons on the benzimidazole ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds.
-
Chromatography: TLC is used for monitoring reaction progress. Column chromatography is the primary method for purifying the products and separating regioisomers. High-performance liquid chromatography (HPLC) can also be used for purity analysis and isomer separation.
Conclusion
The derivatization of the N-H position of this compound offers a gateway to a vast array of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of reaction conditions, particularly with respect to regioselectivity, and thorough characterization of the products are paramount for successful and reproducible synthetic outcomes.
References
- Ueda, M., & Buchwald, S. L. (2013). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
- Dembinski, R. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 22(2), 174.
- Kaur, H., & Singh, J. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 11(23), 13865-13895.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223.
- Ma, D., & Cai, Q. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2004(01), 128-130.
- Nguyen, T. B., Le Bescont, J., Ermolenko, L., & Al-Mourabit, A. (2013). One-step Synthesis of novel N1- substituted benzimidazole derivatives: Experimental and theoretical investigations. Tetrahedron Letters, 54(40), 5469-5472.
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ResearchGate. (2025). SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Cellular Characterization of 4-bromo-7-chloro-1H-benzimidazole
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Halogenated benzimidazoles, in particular, have emerged as significant inhibitors of key cellular signaling pathways. This guide provides a detailed framework and step-by-step protocols for the cellular characterization of 4-bromo-7-chloro-1H-benzimidazole, a putative inhibitor of Protein Kinase CK2 (CK2). We present a logical workflow of cell-based assays, from initial cytotoxicity screening to specific target engagement, designed for researchers in oncology and drug development. The protocols are structured to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible data.
Scientific Background: Targeting the Pleiotropic Kinase CK2
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is fundamental to numerous cellular processes, including cell growth, proliferation, and survival.[3] It phosphorylates over 300 substrates, positioning it as a master regulator of cellular function.[3] In many forms of cancer, CK2 is overexpressed and its activity is dysregulated, contributing to tumorigenesis by promoting cell proliferation and inhibiting apoptosis.[3][4] This makes CK2 a compelling and well-validated target for anticancer drug development.[4]
Proposed Mechanism of Action: Based on extensive studies of related halogenated benzimidazoles, this compound is hypothesized to function as an ATP-competitive inhibitor of CK2.[3][5][6] This mechanism involves the molecule binding to the ATP pocket in the catalytic subunits (CK2α and CK2α') of the kinase, thereby preventing the phosphorylation of its downstream substrates.[3] Inhibition of CK2 disrupts critical oncogenic signaling pathways, such as the PI3K/AKT pathway, leading to cell cycle arrest and induction of apoptosis.[6][7]
Caption: Logical workflow for the cellular evaluation of the inhibitor.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which quantifies its potency in reducing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. [1]Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Rationale: Establishing the IC50 is the foundational first step. It provides the effective concentration range for the compound and allows for direct potency comparison with other inhibitors. This value is crucial for designing subsequent mechanistic assays. [8] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, CCRF-CEM leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [8][9]Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound stock solution in culture medium. Typical concentration ranges for novel benzimidazoles span from 0.1 µM to 100 µM. [9][10]3. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Apoptosis Induction (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [8]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. [9] Rationale: Confirming apoptosis as the primary mode of cell death is a key indicator for many anticancer agents, especially those targeting pro-survival kinases like CK2. [7][9]This assay provides mechanistic insight beyond a simple viability readout.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period. Allow them to attach overnight.
-
Treat the cells with this compound at concentrations corresponding to its 1x and 2x IC50 values (as determined in Protocol 1) for 24 or 48 hours. [9]Include an untreated and a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and adherent cells (by trypsinization). Combine them and centrifuge to pellet the cells.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
Protocol 3: Intracellular Target Engagement (Western Blot)
Objective: To verify that this compound inhibits the kinase activity of CK2 inside the cells.
Principle: This protocol measures the phosphorylation status of a known downstream substrate of CK2. A potent and specific inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein. The phosphorylation of AKT at Ser129 and the NF-κB p65 subunit at Ser529 are well-known consequences of CK2 activity. [6][7] Rationale: This assay provides direct evidence that the compound is engaging its intended target within the complex cellular environment. It links the observed cytotoxic and pro-apoptotic effects directly to the inhibition of the CK2 signaling pathway, confirming the compound's mechanism of action. [6] Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC50 concentrations for a shorter duration (e.g., 6-24 hours), as phosphorylation events can be rapid.
-
Protein Extraction: Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for all samples (load 20-30 µg of protein per lane) and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated CK2 substrate (e.g., anti-phospho-AKT S129 or anti-phospho-p65 S529).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample. A significant decrease in this ratio in treated cells compared to the control indicates successful target inhibition.
Summary of Expected Data
The successful application of these protocols will generate a robust dataset to profile the cellular activity of this compound.
Table 2: Expected Quantitative Outcomes
| Assay | Key Parameter | Expected Result for an Active Compound |
|---|---|---|
| MTT Assay | IC50 Value | A reproducible value, typically in the low micromolar (µM) to nanomolar (nM) range. [7][9] |
| Apoptosis Assay | % Apoptotic Cells | A dose-dependent increase in the percentage of Annexin V positive cells. [9][10] |
| Western Blot | Phospho-protein/Total Protein Ratio | A dose-dependent decrease in the phosphorylation of CK2 substrates (e.g., p-AKT). [6]|
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Application Notes & Protocols: The Strategic Use of 4-bromo-7-chloro-1H-benzimidazole in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has cemented its role as a powerful engine for hit identification and lead generation, emphasizing ligand efficiency and the thorough exploration of chemical space.[1][2] Within the vast armamentarium of chemical fragments, halogenated heterocyclic scaffolds represent a particularly valuable class. This guide provides a detailed examination of 4-bromo-7-chloro-1H-benzimidazole , a fragment distinguished by its dual halogenation and privileged benzimidazole core.[3][4][5] We will explore its strategic value, detailing its physicochemical properties and the profound role of halogen bonding in molecular recognition.[6][7][8] This document furnishes field-proven, step-by-step protocols for integrating this fragment into a typical FBDD campaign, from initial biophysical screening via Surface Plasmon Resonance (SPR) to structural characterization by X-ray crystallography and subsequent lead evolution strategies.
The Rationale: Why this compound?
The benzimidazole scaffold is considered "privileged" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its metabolic stability and versatile binding capabilities, including hydrogen bonding and π-π stacking.[5][9] The introduction of halogen atoms—specifically bromine and chlorine—adds layers of strategic complexity and utility for several key reasons:
-
Halogen Bonding: Beyond simple steric or hydrophobic effects, bromine and chlorine atoms possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a σ-hole.[8][10] This allows them to act as halogen bond donors, forming highly directional and stabilizing non-covalent interactions with Lewis bases like backbone carbonyls or carboxylate side chains in a protein's active site.[6][10][11] This interaction can significantly enhance binding affinity and selectivity.[7][11]
-
Dual "Vector" Sites: The presence of two distinct halogens at chemically tractable positions provides two orthogonal vectors for fragment evolution. These sites serve as synthetic handles for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing chemists to "grow" the fragment into unoccupied pockets of the binding site in a controlled, structure-guided manner.[12][13]
-
Favorable Fragment Properties: The molecule adheres well to the "Rule of Three," a guideline for ideal fragments that prioritizes low molecular weight, moderate lipophilicity, and simple structural features, thereby increasing the probability of efficient binding.[1]
Physicochemical and Structural Profile
A fragment's success is deeply rooted in its physical and chemical properties. This compound is designed for optimal performance in an FBDD context.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₇H₄BrClN₂ | |
| Molecular Weight | 231.48 g/mol | Complies with "Rule of Three" (< 300 Da), ensuring higher ligand efficiency.[1] |
| cLogP (Predicted) | ~2.5 - 3.0 | Balances solubility required for high-concentration screening with sufficient lipophilicity for binding. |
| Hydrogen Bond Donors | 1 (imidazole N-H) | Provides a key interaction point for anchoring to the target protein.[5] |
| Hydrogen Bond Acceptors | 1 (imidazole N) | Offers an alternative or additional point for hydrogen bonding.[5] |
| Rotatable Bonds | 0 | The rigid scaffold reduces the entropic penalty upon binding, leading to more efficient interactions. |
| Halogen Bond Donors | 2 (Br and Cl) | Offers potential for strong, directional interactions to enhance affinity and selectivity.[6][10] |
Key Interaction Features of the Fragment
The diagram below illustrates the primary interaction points on the this compound scaffold that are exploited during drug design.
Caption: Interaction map of this compound.
Experimental Application: A Step-by-Step FBDD Workflow
This section details the protocols for integrating this compound into a screening campaign. Biophysical methods are essential for detecting the weak affinities typical of fragment hits.[14][15][16]
FBDD Screening Cascade Overview
A multi-step, integrated approach is critical for efficiently identifying and validating true fragment hits while eliminating false positives.[17]
Caption: A typical fragment screening and validation workflow.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in mass on a sensor surface, making it ideal for detecting low-molecular-weight fragments binding to an immobilized protein target in real-time.[18][19][20]
Objective: To identify fragments from a library that bind to the target protein and to estimate their binding affinity (K D).
Materials:
-
SPR instrument (e.g., Biacore 8K).[14]
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein (≥95% purity), 50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Fragment library stock solutions (e.g., 100 mM in DMSO).
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
Control protein for counter-screening (optional but recommended).[14]
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Immobilize the target protein by injecting it over one flow cell until the desired density is reached (typically ~8,000-10,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Causality Check: A high protein density is used to maximize the signal for small fragment binders. A reference flow cell is prepared similarly but without protein (or with an irrelevant control protein) to subtract non-specific binding and bulk refractive index effects.[18][21]
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting stock solutions into running buffer to final concentrations (e.g., 50 µM, 150 µM). Ensure the final DMSO concentration is identical across all samples and the running buffer (typically ≤ 1%).[21]
-
Causality Check: Screening at multiple concentrations helps distinguish true binders from non-specific "sticky" compounds, as true binders will show a concentration-dependent response.[18][22]
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).
-
Perform a surface regeneration step if necessary (e.g., a short pulse of 50 mM NaOH).
-
-
Data Analysis & Hit Triage:
-
Perform double referencing: subtract the signal from the reference flow cell and then subtract the signal from a buffer-only (blank) injection.
-
Measure the binding response (RU) at equilibrium or steady-state.
-
Identify initial hits as fragments showing a concentration-dependent response significantly above the noise level.
-
Calculate the Ligand Efficiency (LE) for promising hits using the formula: LE = (ΔG / HAC), where ΔG is the free energy of binding derived from K D, and HAC is the heavy (non-hydrogen) atom count. This metric normalizes affinity by size, prioritizing smaller, more efficient binders.[18][21]
-
Self-Validation: The protocol's integrity is maintained by including positive and negative controls, ensuring DMSO concentration is precisely matched, and using a reference surface to eliminate most false positives.[18][21]
Protocol 2: Hit Validation by X-ray Crystallography
Crystallography is the gold standard in FBDD. It not only confirms binding but provides a high-resolution 3D map of the fragment-protein interaction, which is indispensable for the subsequent structure-based design phase.[14][23][24]
Objective: To determine the precise binding location and orientation of this compound within the target protein's binding site.
Materials:
-
High-quality crystals of the target protein.
-
Validated fragment hit (this compound) solution (e.g., 50-100 mM in a suitable solvent like DMSO).
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).
-
Crystal harvesting tools (loops).
-
Synchrotron X-ray source.[23]
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock solution to the crystal's reservoir solution to a final concentration of 1-10 mM. The final solvent concentration should be tested to ensure it doesn't damage the crystal.[25]
-
Transfer a protein crystal into the soaking drop.
-
Incubate for a period ranging from minutes to overnight. The optimal time is determined empirically.[25]
-
Causality Check: Soaking allows the fragment to diffuse through the solvent channels of the crystal and into the protein's active site. High fragment concentration is required to drive the binding equilibrium for these weak-affinity interactions.[23]
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into the cryoprotectant solution to prevent ice formation during X-ray exposure.
-
Immediately flash-cool the crystal by plunging it into liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer at a synchrotron beamline.[26]
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, scaling).[27]
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate difference electron density maps (Fo-Fc). A positive density blob in the binding site corresponding to the shape of the fragment confirms its presence and reveals its binding pose.[23]
-
Build the fragment into the density and refine the complex structure.
-
Analyze the interactions (H-bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Self-Validation: The presence of clear, unambiguous electron density for the fragment in the active site is the ultimate validation of a hit. The quality of the final refined structure (R-work/R-free values) further validates the result.
From Fragment to Lead: Structure-Guided Evolution
With a co-crystal structure in hand, the low-affinity fragment can be intelligently optimized into a high-affinity lead compound.[28][29] The primary strategy for a fragment like this compound is fragment growing .[12]
Strategy: Utilize the bromine and chlorine atoms as chemical handles to synthesize new analogs that extend into adjacent sub-pockets of the binding site, forming additional favorable interactions.
Fragment Growing Workflow
Caption: Iterative cycle of structure-based fragment growing.
Example Elaboration:
-
If the bromine at position 4 is pointing towards a hydrophobic pocket: A medicinal chemist could perform a Suzuki coupling reaction to attach a small phenyl or cyclopropyl group. This would occupy the hydrophobic pocket, potentially increasing affinity through favorable van der Waals interactions.
-
If the chlorine at position 7 is near a backbone carbonyl: This suggests a potential halogen bond.[11] To strengthen this, one could synthesize an analog where the chlorine is replaced with bromine or iodine, as the strength of halogen bonds typically follows the trend I > Br > Cl > F.[10][11]
This iterative process of design, synthesis, and testing, guided by structural insights, is the core principle of FBDD and allows for the efficient conversion of a millimolar fragment into a nanomolar lead candidate.[13]
References
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Hardegger, L. A., et al. (2011). Halogen Bonding in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
-
Lin, F. Y., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery Website. [Link]
-
Zayed, M. F., et al. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
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Renaudet, O., et al. (2008). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]
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Abell, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]
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O'Connell, J., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery. [Link]
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Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. [Link]
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Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery Website. [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
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Murray, C. W., & Rees, D. C. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. [Link]
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PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website. [Link]
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Giannetti, A. M. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]
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Rich, R. L., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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Gill, A. (2012). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]
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Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at Helmholtz-Zentrum Berlin. JoVE. [Link]
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PubChem. (n.d.). 4-Bromo-1H-benzimidazole. PubChem Database. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
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Collins, P. M., et al. (2017). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Crystals. [Link]
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Pharmaffiliates. (n.d.). The Role of Benzimidazole Derivatives in Drug Discovery. Pharmaffiliates Blog. [Link]
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Kumar, S., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry. [Link]
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Asati, V., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry. [Link]
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Kumar, R., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. [Link]
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Application Note & Protocol: Synthesis of 4-Bromo-7-chloro-1H-benzimidazole Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a comprehensive framework for the synthesis and derivatization of the 4-bromo-7-chloro-1H-benzimidazole scaffold, a key heterocyclic motif in modern drug discovery. We present detailed, validated protocols for the synthesis of the core structure and its subsequent modification at strategic positions (N1, C2) for the systematic exploration of the chemical space in Structure-Activity Relationship (SAR) studies. This document explains the causal chemistry behind experimental choices, offers methods for quality control, and illustrates how to apply these compounds in a typical SAR workflow.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic aromatic heterocycle, consisting of a fusion between benzene and imidazole, is structurally analogous to endogenous purines, allowing it to interact with a wide array of biological targets.[3] Consequently, benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including antiulcer agents (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer agents (e.g., Bendamustine).[2][4]
The strategic placement of substituents on the benzimidazole core is critical for modulating its physicochemical properties and biological activity.[5][6] The 4-bromo-7-chloro substitution pattern is of particular interest for several reasons:
-
Electronic Modulation: The electron-withdrawing nature of the halogen atoms can significantly alter the pKa of the imidazole nitrogen, influencing hydrogen bonding capabilities and overall compound polarity.
-
Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Handles: The bromine atom, in particular, serves as a versatile synthetic handle for introducing further diversity via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling extensive SAR exploration.[7]
This document will guide researchers through the synthesis of this valuable scaffold and its application in building a focused compound library for SAR studies.
Section 1: General Synthetic Strategy
The most robust and widely adopted method for constructing the benzimidazole core is the Phillips condensation reaction .[8][9][10] This method involves the condensation of an appropriately substituted ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[11] The reaction proceeds via initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.[8]
For the synthesis of this compound derivatives, the general workflow is as follows:
Figure 1: General workflow for the synthesis and diversification of this compound derivatives.
Section 2: Detailed Experimental Protocols
Trustworthiness Note: All protocols are presented with detailed steps and rationale. Purity and structural integrity of all intermediates and final compounds must be confirmed by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, LC-MS) before proceeding to the next step or biological evaluation.
Protocol 2.1: Synthesis of the Core Scaffold (R=H)
This protocol details the synthesis of the parent this compound via condensation with formic acid.
-
Objective: To synthesize the core this compound scaffold.
-
Reaction: 3-Bromo-6-chloro-1,2-diaminobenzene + Formic Acid → this compound.
-
Materials:
-
3-Bromo-6-chloro-1,2-diaminobenzene (1.0 eq)
-
Formic Acid (≥95%, 5.0 eq)
-
4M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-bromo-6-chloro-1,2-diaminobenzene (1.0 eq) and formic acid (5.0 eq).
-
Slowly add 4M HCl (approximately 10 volumes relative to the diamine). Rationale: The strong acid protonates the carbonyl oxygen of formic acid, making it a more potent electrophile for the acylation step.[8] It also ensures the diamine remains in solution.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the reaction by the slow, portion-wise addition of saturated NaHCO₃ solution until the pH is ~7-8. Caution: Vigorous CO₂ evolution will occur.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.
-
Protocol 2.2: Derivatization at the N1-Position (N-Alkylation)
This protocol provides a general method for introducing alkyl or benzyl groups at the N1 position, a common strategy in SAR studies.[12][13]
-
Objective: To synthesize N1-substituted derivatives of the core scaffold.
-
Reaction: this compound + R-X → 1-Alkyl-4-bromo-7-chloro-1H-benzimidazole.
-
Materials:
-
This compound (1.0 eq)
-
Alkyl/Benzyl halide (e.g., Benzyl bromide, Iodomethane) (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen solvent (DMF or ACN).
-
Add the base (K₂CO₃ or Cs₂CO₃). Rationale: The base deprotonates the acidic N-H of the imidazole ring to generate the nucleophilic benzimidazolide anion. Cs₂CO₃ is often more effective for less reactive alkylating agents.[13]
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkylating agent (R-X, 1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature (or gently heat to 50-60 °C if necessary) for 2-12 hours, monitoring by TLC or LC-MS. Note: N-alkylation of unsymmetrical benzimidazoles can yield a mixture of N1 and N3 regioisomers. The ratio is influenced by steric and electronic factors.[13] Generally, alkylation tends to favor the nitrogen further from bulky substituents.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography to separate regioisomers and remove impurities.
-
Section 3: Application in SAR Studies
The synthesized derivatives form the basis of an SAR campaign. The goal is to systematically alter the structure and measure the corresponding change in biological activity (e.g., IC₅₀, EC₅₀, Kᵢ).
SAR Exploration Logic
A typical SAR exploration involves iterative cycles of design, synthesis, and testing. The 4-bromo-7-chloro scaffold provides multiple vectors for modification.
Figure 2: Iterative cycle for Structure-Activity Relationship (SAR) exploration.
Data Presentation: A Hypothetical SAR Table
The results of an SAR study are best summarized in a table. This allows for clear comparison of how structural changes impact biological activity.
| Compound ID | R (at C2) | R' (at N1) | R'' (at C4) | Target Kinase IC₅₀ (nM) |
| REF-01 | H | H | Br | 15,200 |
| LIB-01 | Phenyl | H | Br | 8,500 |
| LIB-02 | Pyridin-4-yl | H | Br | 4,300 |
| LIB-03 | H | Benzyl | Br | 9,800 |
| LIB-04 | Pyridin-4-yl | Benzyl | Br | 1,200 |
| LIB-05 | Pyridin-4-yl | Methyl | Br | 2,500 |
| OPT-01 | Pyridin-4-yl | Benzyl | Phenyl | 450 |
Analysis of Hypothetical Data:
-
C2 Position: Comparing REF-01 to LIB-01 and LIB-02 suggests that an aromatic substituent at the C2 position is favorable for activity, with the nitrogen in the pyridyl ring potentially forming a key hydrogen bond.
-
N1 Position: Comparing LIB-02 to LIB-04 and LIB-05 indicates that N1-alkylation is beneficial. The larger benzyl group (LIB-04 ) is preferred over the smaller methyl group (LIB-05 ), suggesting a hydrophobic pocket in the binding site.
-
C4 Position: The significant increase in potency for OPT-01 , where the bromine was replaced with a phenyl group via a Suzuki coupling, demonstrates the value of this synthetic handle for exploring additional binding interactions.
Conclusion
The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. Its synthesis via the Phillips condensation is reliable and scalable. The strategic positioning of the halogen atoms provides both electronic modulation and versatile synthetic handles for extensive derivatization. By systematically applying the protocols and SAR logic outlined in this guide, researchers can efficiently explore the chemical space around this privileged core to develop potent and selective modulators of biological targets.
References
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AdiChemistry. Phillips Condensation Reaction | Explanation. Available from: [Link]
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Brandstrom A, Lindberg P, Junggren U. Structure activity relationships of substituted benzimidazoles. Scand J Gastroenterol Suppl. 1985;108:15-22. Available from: [Link]
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Rathod, D., Patel, K., et al. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). 2021;14(7):663. Available from: [Link]
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Rathod, D., Patel, K., et al. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). 2021 Jul 11;14(7):663. Available from: [Link]
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Wróbel, M., et al. Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry. 2007;50(22):5488-5499. Available from: [Link]
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Kumar, A., et al. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. 2023;28(14):5539. Available from: [Link]
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Kazimierczuk, Z., et al. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. European Journal of Medicinal Chemistry. 2005;40(2):203-8. Available from: [Link]
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Al-Ostath, A., et al. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. 2024;29(5):1052. Available from: [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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Royal Society of Chemistry. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. 2025. Available from: [Link]
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ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. 2024. Available from: [Link]
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. 2016. Available from: [Link]
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PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. 2025. Available from: [Link]
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National Institutes of Health. Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. 2012. Available from: [Link]
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Al-Dhfyan, A., et al. Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. 2012;5(1):1-11. Available from: [Link]
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ResearchGate. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. 2023. Available from: [Link]
-
ResearchGate. Synthesis of benzimidazole derivatives (1–30). Reaction condition: Step i: 2-Aminobenzimidazole, substituted aldehyde, ethanol, glacial acetic acid, reflux for 4–5 h (RT), Step ii: Schiff's base, different acylchlorides, dimethylformamide, triethylamine, stir for 24 h (RT). Available from: [Link]
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Application Notes and Protocols for In Vitro Anti-proliferative Assays with 4-bromo-7-chloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for investigating the in vitro anti-proliferative properties of 4-bromo-7-chloro-1H-benzimidazole, a halogenated benzimidazole derivative. While specific data on this particular compound is emerging, the benzimidazole scaffold is a well-established pharmacophore in oncology research, known to interact with various biological targets to elicit anticancer effects.[1][2] These application notes are designed to provide researchers with a robust framework for screening and characterizing the cytotoxic and anti-proliferative potential of this and similar novel benzimidazole compounds. We will delve into the mechanistic rationale behind experimental design, provide step-by-step protocols for widely accepted assays, and offer insights into data interpretation.
Introduction: The Benzimidazole Scaffold in Oncology
Benzimidazole derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, largely due to their structural resemblance to endogenous purine nucleotides.[2] This mimicry allows them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including potent anti-proliferative and cytotoxic effects.[1][3][4] The anticancer mechanisms of benzimidazole derivatives are diverse and include:
-
Disruption of Microtubule Dynamics: Similar to well-known chemotherapeutics, some benzimidazoles inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][3][4]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves into the DNA minor groove or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[1][5]
-
Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation, such as those in the PI3K/AKT and MAPK pathways.[1]
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Epigenetic Modulation: Emerging research indicates that some benzimidazole derivatives can inhibit epigenetic targets like histone deacetylases (HDACs), which play a critical role in cancer development and progression.[6]
The introduction of halogen atoms, such as bromine and chlorine in this compound, can significantly influence the compound's physicochemical properties, including its lipophilicity and electronic distribution. These modifications can enhance membrane permeability, improve target binding affinity, and ultimately potentiate its anti-proliferative activity.
Mechanistic Considerations for Assay Selection
Given the diverse mechanisms of action of benzimidazole derivatives, a multi-assay approach is recommended to comprehensively evaluate the anti-proliferative effects of this compound. This guide will focus on two foundational assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that estimates cell density based on the measurement of cellular protein content.[9] The bright pink aminoxanthene dye, sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under acidic conditions.[10] This assay is independent of cellular metabolic activity and can be a useful orthogonal method to validate findings from the MTT assay.[10]
Experimental Protocols
Preliminary Considerations
-
Compound Handling: this compound is a solid powder. Standard laboratory safety precautions, including wearing gloves, a lab coat, and safety glasses, should be followed.
-
Solubility: The solubility of this compound should be empirically determined. Benzimidazoles are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[11] A stock solution (e.g., 10-50 mM) in cell culture grade DMSO is recommended. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Line Selection: The choice of cancer cell lines will depend on the research focus. A panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended for initial screening. Some commonly used cancer cell lines for screening benzimidazole derivatives include:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
K-562 (Chronic Myelogenous Leukemia)
-
MDA-MB-231 (Breast Adenocarcinoma, estrogen receptor-negative)[5]
-
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods.[7][12][13]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to prepare a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is based on established methods.[9][14][15]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.057% (w/v) Sulforhodamine B (SRB) solution in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Measurement:
Data Analysis and Presentation
Calculation of Percentage Viability and IC50
The percentage of cell viability should be calculated for each concentration of this compound using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell proliferation by 50%, should be determined by plotting a dose-response curve of percentage viability versus the log of the compound concentration. Non-linear regression analysis using appropriate software (e.g., GraphPad Prism) is recommended for accurate IC50 determination.
Example Data Presentation
The following table provides a template for summarizing the anti-proliferative activity of this compound across different cell lines.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | MTT | 48 | Example Value |
| A549 | MTT | 48 | Example Value |
| HeLa | MTT | 48 | Example Value |
| K-562 | MTT | 48 | Example Value |
| MCF-7 | SRB | 48 | Example Value |
| A549 | SRB | 48 | Example Value |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the in vitro anti-proliferative activity of a test compound.
Caption: General workflow for in vitro anti-proliferative assays.
Potential Signaling Pathways Targeted by Benzimidazoles
The diagram below illustrates some of the key signaling pathways that are known to be targeted by benzimidazole derivatives, leading to an anti-proliferative effect.
Caption: Potential mechanisms of benzimidazole-induced anti-proliferative effects.
Conclusion and Future Directions
The protocols and guidelines presented in this document offer a solid foundation for the initial in vitro characterization of the anti-proliferative activity of this compound. Positive results from these screening assays, such as low micromolar IC50 values, should be followed by more in-depth mechanistic studies. These could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), and investigation into the modulation of specific cellular targets. By employing a systematic and mechanistically informed approach, researchers can effectively elucidate the therapeutic potential of novel benzimidazole derivatives in the field of oncology.
References
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 18. frontierspartnerships.org [frontierspartnerships.org]
- 19. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 22. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Bromo-7-Chloro-1H-Benzimidazole Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-7-chloro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
Low yields in the synthesis of substituted benzimidazoles can be frustrating. The following section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Several factors can contribute to low yields in benzimidazole synthesis. The classical methods, such as the Phillips-Ladenburg condensation, often require high temperatures, which can lead to degradation of starting materials or the final product.[1][2] Let's break down the potential culprits:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. A reaction performed at room temperature without a solvent might yield as low as 20%.[1]
-
Solution: A systematic optimization of reaction conditions is recommended. For instance, switching to a suitable solvent like chloroform can significantly increase the yield.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.[3]
-
-
Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are pivotal. The absence of a catalyst can result in significantly lower yields and prolonged reaction times.[1]
-
Solution: A variety of catalysts can be employed for benzimidazole synthesis, including acid catalysts (e.g., HCl, p-toluenesulfonic acid), Lewis acids, and metal catalysts.[3] The catalyst's effectiveness is often substrate-dependent. If you are using a catalyst, ensure it is appropriate for your specific reactants. For example, a reaction that yields only 32% without a catalyst can see an increase to 95% with an optimized catalyst loading.[1]
-
-
Side Reactions: Competing reactions can consume your starting materials, thereby reducing the yield of the desired benzimidazole. For example, the reaction of an o-phenylenediamine with a β-ketoester under neutral conditions can lead to the formation of benzodiazepine-2-ones instead of the intended benzimidazole.[1]
-
Solution: Understanding the potential side reactions is key. Careful control of reaction conditions, such as temperature and pH, can help minimize the formation of unwanted byproducts. The Phillips condensation, for instance, involves the reaction of ortho-phenylenediamines with carboxylic acids in the presence of dilute mineral acids to favor the formation of benzimidazoles.[4]
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the reaction, leading to lower yields and the formation of impurities.[1]
-
Solution: Always use high-purity reagents and solvents. If necessary, purify your starting materials before use.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I purify my product?
The presence of multiple spots on a TLC plate is a common issue. These can be unreacted starting materials, intermediates, or side-products.
-
Common Impurities:
-
Unreacted 3-bromo-6-chloro-1,2-phenylenediamine.
-
Partially reacted intermediates.
-
Side-products from competing reactions.
-
-
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Ethanol is often a good choice for recrystallizing benzimidazole derivatives.[5]
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique. A solvent system with appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the components of the mixture based on their differential adsorption to the stationary phase.[3][5]
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Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities. This involves dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified benzimidazole.[3]
-
Question 3: The reaction doesn't seem to be proceeding to completion. What could be wrong?
An incomplete reaction can be due to several factors:
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Insufficient Reaction Time or Temperature: Some benzimidazole syntheses require prolonged heating to go to completion.[3]
-
Solution: As mentioned earlier, monitor the reaction by TLC. If starting material is still present after the initially planned reaction time, consider extending the reaction time or cautiously increasing the temperature.
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: Ensure the catalyst is fresh and handled correctly. In some cases, adding a fresh portion of the catalyst might be necessary.
-
-
Reagent Stoichiometry: Incorrect stoichiometry of the reactants can lead to an incomplete reaction.
-
Solution: Carefully measure and ensure the correct molar ratios of your starting materials.
-
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of this compound.
What is the general reaction mechanism for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids?
The most common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][6]
-
Using Carboxylic Acids (Phillips-Ladenburg Synthesis): This reaction typically involves heating the o-phenylenediamine and a carboxylic acid in the presence of a strong acid like hydrochloric acid.[6][7] The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.[4]
-
Using Aldehydes (Weidenhagen Reaction): This method involves the condensation of an o-phenylenediamine with an aldehyde.[2] The reaction often proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole.[8] This can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.[9]
What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents:
-
3-bromo-6-chloro-1,2-phenylenediamine: This is a halogenated aromatic amine and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid/Aldehydes: These can be corrosive and irritants. Handle them in a well-ventilated fume hood.
-
-
Reaction Conditions:
-
If the reaction requires high temperatures, use appropriate heating equipment and take precautions against thermal burns.
-
Some reactions may generate pressure. Ensure the reaction vessel is appropriately sealed or vented.
-
How do the substituents (bromo and chloro groups) on the phenylenediamine ring affect the reaction?
The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring of the o-phenylenediamine can influence the reactivity of the amino groups. These groups decrease the nucleophilicity of the amino groups, which might make the initial condensation step slower compared to unsubstituted o-phenylenediamine. Consequently, slightly harsher reaction conditions (e.g., higher temperature or longer reaction time) may be required to achieve a good yield.
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagents.
Materials:
-
3-bromo-6-chloro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
In a round-bottom flask, combine 3-bromo-6-chloro-1,2-phenylenediamine (1 equivalent) with an excess of formic acid (e.g., 5-10 equivalents).
-
Add 4 M hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux (around 100-110 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is alkaline (check with pH paper). This will precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude product from a suitable solvent like ethanol. Dissolve the crude product in a minimum amount of hot ethanol, add a small amount of activated carbon to decolorize the solution, and hot filter to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1:5-10 (Diamine:Formic Acid) | An excess of formic acid drives the reaction to completion. |
| Catalyst | 4 M HCl | Acid catalysis is crucial for the Phillips-Ladenburg condensation. |
| Temperature | 100-110 °C (Reflux) | Elevated temperature is often required to overcome the activation energy. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the optimal time. |
| Purification | Recrystallization from Ethanol | Effective for removing soluble impurities and obtaining pure crystals. |
Visualizing the Workflow
Caption: A workflow diagram for troubleshooting low yield in benzimidazole synthesis.
Reaction Mechanism Visualization
Caption: A simplified mechanism for the synthesis of this compound.
References
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Slideshare. Synthesis of benzimidazole. [Link]
-
ijariie. Review On Synthesis Of Benzimidazole From O- phenyldiamine. [Link]
-
Organic Syntheses. Benzimidazole. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
ResearchGate. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. [Link]
-
MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
National Institutes of Health. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
ResearchGate. General Mechanism of Benzimidazole formation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijariie.com [ijariie.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
minimizing side product formation in halogenated benzimidazole synthesis
A Guide to Minimizing Side Product Formation
Welcome to the Technical Support Center for the synthesis of halogenated benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of these vital pharmaceutical scaffolds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions and minimize unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers during the halogenation of my benzimidazole. How can I control the position of halogenation?
A1: Achieving regioselectivity in the electrophilic halogenation of benzimidazoles is a common challenge governed by both electronic and steric factors. The benzimidazole ring possesses multiple reactive sites, and the final substitution pattern is influenced by the directing effects of substituents on the benzene ring and the reaction conditions.
The electron density of the benzimidazole nucleus generally directs electrophilic substitution to the 4, 5, 6, and 7 positions. The precise location is determined by the interplay of activating and deactivating groups already present on the benzimidazole core. For instance, quantum chemistry methods have been used to predict the orientation of electrophile introduction by analyzing the boundary electron density in the substrate.[1]
Troubleshooting Steps:
-
Analyze Your Substrate: Identify the electronic nature (electron-donating or electron-withdrawing) of existing substituents on your benzimidazole. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will direct to the meta positions.
-
Choice of Halogenating Agent: Milder halogenating agents can offer better selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.[2][3] Experimenting with different solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., DMF) or protic (e.g., acetic acid), can alter the regiochemical outcome.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
Q2: My reaction is producing polyhalogenated benzimidazoles instead of the desired mono-halogenated product. What can I do to prevent this?
A2: The formation of polyhalogenated products is a result of the high reactivity of the benzimidazole ring, which can undergo multiple substitutions, especially under harsh reaction conditions.
Causality: Once the first halogen atom is introduced, it can either activate or deactivate the ring towards further substitution, depending on its position and the overall electronic nature of the molecule. Often, the mono-halogenated product is more reactive than the starting material, leading to rapid subsequent halogenations.
Troubleshooting Protocol:
-
Stoichiometry of the Halogenating Agent: Carefully control the stoichiometry of your halogenating agent. Use of a slight excess (1.0-1.1 equivalents) is a good starting point for monohalogenation.
-
Slow Addition: Add the halogenating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, favoring monosubstitution.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further halogenation. Lowering the temperature can also significantly reduce the rate of subsequent halogenations.
-
Protecting Groups: Consider the use of a protecting group on the imidazole nitrogen. This can modulate the electronic properties of the ring and sterically hinder certain positions, thereby controlling the extent of halogenation.[4]
Q3: I am observing N-alkylation as a major side product during my benzimidazole synthesis. How can I suppress this?
A3: N-alkylation is a common side reaction, particularly when synthesizing 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes.[5] This occurs because the secondary amine in the initially formed 2-substituted benzimidazole can react with another molecule of the aldehyde, leading to the formation of a 1,2-disubstituted product.
Mechanistic Insight: The reaction proceeds through the formation of an imine, followed by cyclization. The resulting 2-substituted benzimidazole can then act as a nucleophile, attacking another molecule of the aldehyde.
Strategies for Minimization:
-
Control of Stoichiometry: Using an excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the mono-condensation product.[5]
-
Catalyst Choice: The choice of catalyst can significantly influence the selectivity. For instance, in the absence of certain catalysts like Er(OTf)₃, the formation of mono-condensation products is favored.[5]
-
Reaction Conditions: Lowering the reaction temperature and using specific solvents can also help to control the selectivity.[6]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of N-Halogenated vs. C-Halogenated Byproducts
A critical side reaction is the halogenation on one of the nitrogen atoms of the imidazole ring instead of the desired carbon atom on the benzene ring.
Underlying Cause: The nitrogen atoms in the benzimidazole ring are nucleophilic and can react with electrophilic halogenating agents. The outcome of the reaction (N- vs. C-halogenation) is a delicate balance of steric hindrance, electronic effects, and reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-halogenation.
Detailed Protocols:
-
Protocol 1.1: Utilizing N-Halosuccinimides in Acidic Media
-
Dissolve the benzimidazole substrate in concentrated sulfuric acid at 0-5 °C.
-
Slowly add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in small portions. The use of N-halosuccinimides in a strong acid like sulfuric acid promotes electrophilic aromatic substitution on the benzene ring.[1][7]
-
Maintain the temperature between 35-40 °C and monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter, wash with water, and dry the product.
-
-
Protocol 1.2: Employing N-Protecting Groups
-
Protect the N-H of the benzimidazole using a suitable protecting group such as a benzyl or an oxycarbonyl group.[4] This can be achieved by deprotonating the imidazole with a base like sodium hydride followed by reaction with the corresponding halide or chloroformate.[4]
-
Perform the halogenation reaction on the N-protected benzimidazole. The protecting group will prevent N-halogenation and can also influence the regioselectivity of the C-halogenation.
-
Deprotect the nitrogen to obtain the desired halogenated benzimidazole.
-
Issue 2: Uncontrolled Polyhalogenation
The formation of di-, tri-, or even tetra-halogenated products when a mono-halogenated species is desired is a frequent hurdle.
Mechanistic Rationale: The first halogen substituent can activate the ring towards further electrophilic attack, leading to over-halogenation. This is particularly prevalent with highly reactive halogenating agents or prolonged reaction times.
Comparative Data on Halogenating Agents:
| Halogenating Agent | Typical Reaction Conditions | Selectivity for Monohalogenation | Reference |
| NCS/NBS in H₂SO₄ | 35-40 °C | Good to excellent with controlled stoichiometry | [7] |
| SO₂Cl₂ | Varies | Can lead to polychlorination | [8] |
| H₂O₂/HX | Room Temperature | Good for dihalogenation, can be controlled for mono | [8] |
| Bleaching Powder | 0-5 °C | Can be used for chlorination | [9] |
Experimental Workflow for Monohalogenation:
Caption: Workflow for maximizing monohalogenation.
Issue 3: Dehalogenation of Polyhalogenated Benzimidazoles
In some instances, a polyhalogenated benzimidazole may be the starting material, and a less halogenated derivative is the target. Selective dehalogenation can be challenging.
Controlling Factors: The success of selective dehalogenation often depends on the relative reactivity of the different carbon-halogen bonds and the choice of the reducing agent and reaction conditions. The pH of the reaction medium can be a critical parameter in controlling the selectivity between dehalogenation and debenzylation (if a benzyl protecting group is present).[10]
Troubleshooting Considerations:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for dehalogenation. The choice of catalyst support and loading can influence the reaction's efficiency and selectivity.
-
Hydrogen Source: Hydrogen gas or transfer hydrogenation reagents (e.g., formic acid, ammonium formate) can be used.
-
pH Control: For substrates with other reducible functional groups (like N-benzyl), controlling the pH is crucial. Acidic conditions can favor debenzylation, while basic conditions can promote dehalogenation.[10]
References
-
Begunov, R. S., & Savina, L. I. (2024). Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction. From Chemistry Towards Technology Step-By-Step, (2), 101-108. [Link]
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2025). Crystals, 15(11), 1000. [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ACS Omega, 9(20), 22102-22111. [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ACS Omega. [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). Molecules, 26(9), 2697. [Link]
-
The halogenation reaction of condensed benzimidazoles with a nodal nitrogen atom. (n.d.). ResearchGate. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry, 12, 2285-2293. [Link]
-
Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2010). Journal of Catalysis, 275(1), 1-9. [Link]
-
2: Alkylation of benzimidazole Halogenation: 1-chloro-2,5 or... (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives [mdpi.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Purification of Crude 4-bromo-7-chloro-1H-benzimidazole
Introduction
Welcome to the technical support center for the purification of 4-bromo-7-chloro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar halogenated benzimidazole derivatives. The presence of two different halogens on the benzene ring, coupled with the amphoteric nature of the benzimidazole core, can present unique challenges during purification. Common issues include the removal of starting materials, regioisomeric impurities, and colored byproducts.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification hurdles and achieve high purity of your target compound.
I. General Troubleshooting & Purity Assessment
Before diving into specific purification techniques, it's crucial to have a robust analytical workflow to assess the purity of your crude and purified materials.
Q1: My crude this compound is a dark, oily solid. What are the first steps I should take before attempting a large-scale purification?
A1: A dark, oily appearance suggests the presence of significant impurities, which could include residual solvents, starting materials, or polymeric byproducts. Before committing your entire batch to a purification protocol, it is essential to:
-
Perform a Small-Scale Solubility Test: Understanding the solubility of your crude product is critical for choosing the right purification method.[1] Test the solubility in a range of solvents from nonpolar (e.g., hexanes), to intermediate polarity (e.g., ethyl acetate, dichloromethane), to polar (e.g., ethanol, methanol, water).[2]
-
Analyze by Thin Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the complexity of your crude mixture.[3] Spot the crude material on a silica gel plate and develop it with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).[4] This will give you an idea of the number of components and help in selecting a suitable solvent system for column chromatography.[5]
-
Obtain a Proton NMR (¹H NMR) Spectrum: A crude ¹H NMR can provide valuable information about the major components of your mixture. You can often identify signals corresponding to your desired product, unreacted starting materials, and major byproducts.[6] For benzimidazoles, the aromatic protons and the N-H proton will be key diagnostic signals.[7]
Q2: How can I effectively use Thin Layer Chromatography (TLC) to monitor my purification?
A2: TLC is a rapid and cost-effective method to track the progress of your purification. Here are some best practices:
-
Choosing the Right Mobile Phase: The ideal mobile phase for TLC will result in a retention factor (Rf) of 0.2-0.4 for your target compound. This typically provides the best separation from impurities.[3]
-
Visualization: Benzimidazole derivatives are often UV-active, so they can be visualized under a UV lamp at 254 nm.[8] Staining with iodine can also be an effective visualization technique.[3]
-
Co-spotting: To confirm the identity of a spot on your TLC plate, co-spot your crude mixture alongside authentic samples of your starting materials and (if available) your pure product.
II. Purification Technique Troubleshooting
Based on the initial analysis, you can select the most appropriate purification strategy. The following sections address common issues encountered with each technique.
A. Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.
Q3: I'm struggling to find a good solvent for the recrystallization of this compound. What should I look for?
A3: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[2] For benzimidazole derivatives, which have both polar (N-H) and nonpolar (aromatic ring) character, a single solvent may not be optimal. Consider the following:
-
Single Solvents: Ethanol, methanol, and acetone are common choices for recrystallizing benzimidazoles.[2]
-
Solvent Pairs: If your compound is too soluble in one solvent and insoluble in another, a solvent pair can be very effective. A common strategy is to dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.[8] Reheating to obtain a clear solution followed by slow cooling should induce crystallization. Another effective pair for less polar benzimidazoles is ethyl acetate/hexane.[2][9]
Q4: My product won't crystallize out of solution, even after cooling.
A4: Failure to crystallize can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
-
Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. An ice bath can be beneficial.
-
Purity Issues: Highly impure samples may inhibit crystallization. An initial purification step, such as an acid-base extraction, might be necessary.
-
Solvent Choice: The concentration of your compound in the chosen solvent might be too low. Try to reduce the solvent volume by evaporation and then cool again.
Q5: After recrystallization, my product is still colored. How can I remove these impurities?
A5: Colored impurities are often nonpolar byproducts. A common and effective method to remove them is by treating the hot recrystallization solution with activated carbon (charcoal).[1]
Protocol for Charcoal Treatment:
-
Add a small amount of activated carbon (typically 1-2% w/w of your crude product) to the hot, dissolved solution.
-
Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to induce crystallization.
B. Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures when recrystallization is not effective.[4]
Q6: What is a good starting point for selecting a mobile phase for column chromatography of this compound?
A6: Based on TLC analysis, a good starting point for the mobile phase is a solvent system that gives your target compound an Rf of approximately 0.2-0.3. Common solvent systems for benzimidazole derivatives on silica gel include:
-
Ethyl Acetate/Hexane: A gradient from a low polarity mixture (e.g., 10:90 ethyl acetate/hexane) to a higher polarity mixture (e.g., 50:50) is often effective.[5][9]
-
Dichloromethane/Methanol: This system is useful for more polar benzimidazoles. A gradient from 100% dichloromethane to a mixture containing a small percentage of methanol (e.g., 98:2 dichloromethane/methanol) can provide good separation.[4]
Q7: My compound seems to be streaking on the column and I'm getting poor separation.
A7: Streaking on a silica gel column is often due to the acidic nature of the silica, which can strongly interact with the basic nitrogen atoms of the benzimidazole. This can lead to peak tailing and poor resolution. To mitigate this:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. Adsorbing the crude material onto a small amount of silica gel and then dry-loading it onto the column can also improve separation.[4]
C. Acid-Base Extraction
The amphoteric nature of the benzimidazole ring allows for a highly effective purification technique: acid-base extraction. This method is particularly useful for removing neutral and acidic impurities from your crude product.[2]
Q8: How can I use acid-base extraction to purify my this compound?
A8: The basic nitrogen atom in the imidazole ring can be protonated by an acid to form a water-soluble salt. This allows for the separation of the benzimidazole from non-basic impurities.[10]
Experimental Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[2]
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated this compound salt will move into the aqueous layer.[2][11]
-
Separation: Drain the aqueous layer into a clean flask. You can perform a second extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Basification & Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[2]
Q9: I'm observing an emulsion during the acid-base extraction. How can I resolve this?
A9: Emulsions are a common problem during extractions. Here are a few ways to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for a period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite can be effective.
III. Data Presentation and Protocols
Quantitative Data Summary
| Purification Method | Typical Solvents/Reagents | Expected Purity | Common Issues |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | >95% | Poor crystal formation, colored impurities |
| Column Chromatography | Ethyl Acetate/Hexane, Dichloromethane/Methanol | >98% | Peak tailing, poor separation |
| Acid-Base Extraction | 1M HCl, 1M NaOH, Ethyl Acetate | >90% (as a pre-purification step) | Emulsion formation, product loss in aqueous layer |
Detailed Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed.
-
Reheat the mixture until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[2]
Protocol 2: Standard Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[4]
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[12]
IV. Visualizations
Logical Troubleshooting Workflow
Caption: A decision-making workflow for the purification of this compound.
Acid-Base Extraction Workflow
Caption: A step-by-step diagram of the acid-base extraction purification process.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Benzimidazole Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Retrieved from
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from
-
Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives. Retrieved from
-
Unknown. (n.d.). Acid-Base Extraction. Retrieved from
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from
-
MDPI. (2025). New Plant Growth Regulators of Benzimidazole Series. Retrieved from
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Benzimidazole Derivative Synthesis. Retrieved from
-
BenchChem. (n.d.). troubleshooting guide for low conversion rates in benzimidazole synthesis. Retrieved from
-
Unknown. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from
-
Unknown. (n.d.). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from
-
NIH. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from
-
Unknown. (2025). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from
-
NIH. (n.d.). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. Retrieved from
-
NIH. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from
-
ChemScene. (n.d.). 7-Bromo-4-chloro-1-methyl-1H-benzo[d]imidazole. Retrieved from
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Retrieved from
-
Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from
-
Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from
-
NIH. (n.d.). Benzimidazole. Retrieved from
-
ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from
-
ResearchGate. (2025). Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles. Retrieved from
-
IJFMR. (n.d.). Study on Benzimidazole: A Comprehensive Review. Retrieved from f73KXBQBsxtK7npsv0=)
Sources
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- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solubility Enhancement for 4-Bromo-7-Chloro-1H-Benzimidazole
Introduction: Navigating the Challenges of Poorly Soluble Compounds
Researchers frequently encounter promising therapeutic compounds that are hindered by poor aqueous solubility. 4-bromo-7-chloro-1H-benzimidazole is a member of the benzimidazole class, a "privileged structure" in medicinal chemistry known for a wide range of biological activities.[1] However, its hydrophobic nature, characterized by halogen substitutions, presents a significant challenge for achieving the concentrations required for robust and reproducible biological assays.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility limitations of this compound. We will explore the underlying principles of various solubilization techniques and provide validated, step-by-step protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first and most critical step?
Answer: The first and most crucial step is to prepare a high-concentration stock solution in an appropriate organic solvent before attempting to dilute it into your final aqueous buffer. Direct addition of the solid compound to an aqueous medium will almost certainly fail due to its hydrophobic nature.
Expert Insight: The benzimidazole core, while containing nitrogen atoms that can participate in hydrogen bonding, is fused to a benzene ring.[2] The addition of a bromo and a chloro group further increases the molecule's lipophilicity (fat-solubility), making it inherently resistant to dissolving in water.
Recommended First Step:
-
Choose a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the most recommended starting point.[][4]
-
Prepare a concentrated stock solution. Aim for a high but practical concentration, such as 10-50 mM. This minimizes the volume of organic solvent you will need to add to your final assay, reducing the risk of solvent-induced artifacts.
-
Ensure complete dissolution. Use gentle warming (37°C) and vortexing or sonication to ensure all solid material is fully dissolved in the stock solution.
Q2: I prepared a 10 mM stock in 100% DMSO, but when I add it to my cell culture media, it precipitates immediately. What's happening and how do I fix it?
Answer: This common issue is known as "solvent shock" or "crashing out."[4] The compound is highly soluble in the organic stock solution but becomes supersaturated and precipitates when rapidly transferred to the aqueous environment of your buffer or media, where its solubility is drastically lower.
Solutions & Troubleshooting:
-
Reduce the Final Solvent Concentration: The most critical factor is the final percentage of your organic solvent (e.g., DMSO) in the assay. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are sensitive even at this level.[5][6][7] Always aim for the lowest effective DMSO concentration, ideally ≤0.1%. [6]
-
Perform Serial Dilutions: Never add your 100% DMSO stock directly to the final assay volume. Perform one or more intermediate dilution steps in your assay buffer. This gradual reduction in solvent concentration helps keep the compound in solution.
-
Improve Mixing: When adding the compound to the buffer, do so dropwise while vortexing or stirring the buffer vigorously. This rapid dispersion prevents localized high concentrations that can initiate precipitation.
-
Vehicle Control is Essential: Always include a "vehicle control" in your experiments. This is a control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[8]
Q3: I've minimized my DMSO concentration to 0.1%, but I still can't reach my target assay concentration without precipitation. What are my other options?
Answer: When a single solvent system is insufficient, you must explore more advanced formulation strategies. The choice depends on the specific requirements of your assay (e.g., in vitro vs. in vivo, cell-based vs. biochemical).
Advanced Solubilization Strategies:
-
Co-Solvent Systems: This technique involves using a mixture of water-miscible solvents to enhance solubility.[9][10] A common approach for challenging compounds is to use a combination of solvents. For example, a stock might be prepared in DMSO, and then diluted into a buffer that contains a small amount of another agent like PEG 400 or a surfactant.[10]
-
pH Adjustment: Benzimidazoles are weakly basic and can be protonated in acidic solutions, which generally increases their aqueous solubility.[2][][11]
-
Mechanism: The nitrogen atoms in the imidazole ring can accept a proton (H+), forming a charged species that is more readily solvated by water.
-
Application: You can attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). However, you must ensure this pH is compatible with your biological system. This is a powerful technique for ionizable compounds.[11]
-
-
Use of Surfactants: Surfactants, like Tween® 80 (also known as Polysorbate 80), can form micelles in aqueous solutions.[12][13] These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, while the hydrophilic exterior keeps the entire complex in solution.[12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "donut" structure with a hydrophobic interior and a hydrophilic exterior.[17][18][] The this compound can become encapsulated within the hydrophobic core, forming an "inclusion complex" that is water-soluble.[20][21]
Data Summary & Recommended Solvent Properties
| Solvent/Excipient | Type | Typical Starting Stock Conc. | Recommended Final Assay Conc. | Key Considerations |
| DMSO | Aprotic Polar Solvent | 10-100 mM | ≤0.5% , ideally ≤0.1% | Gold standard for initial solubilization. Can be cytotoxic at higher concentrations.[5][22] |
| Ethanol | Protic Polar Solvent | 10-50 mM | ≤1% | Good co-solvent. Can cause protein denaturation or cellular stress at higher concentrations. |
| PEG 400 | Polymer/Co-solvent | Varies | ≤5% | Often used in combination with other solvents for in vivo formulations.[10] |
| Tween® 80 | Non-ionic Surfactant | N/A | 0.01% - 0.1% | Forms micelles to encapsulate hydrophobic compounds.[13][14] Excellent for preventing precipitation. |
| HP-β-Cyclodextrin | Complexation Agent | Varies | 1-10% (w/v) | Forms water-soluble inclusion complexes.[17][20] Very low toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass ≈ 247.46 g/mol ).
-
Weigh Compound: Accurately weigh the solid compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a 37°C water bath or sonicator for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock for a Cell-Based Assay (Target: 10 µM, Final DMSO: 0.1%)
This protocol creates a final assay volume of 1 mL. Adjust volumes as needed.
-
Prepare Intermediate Dilution 1 (1 mM):
-
Add 10 µL of the 10 mM DMSO stock solution to 90 µL of sterile cell culture medium.
-
Mix thoroughly by pipetting or gentle vortexing. This is now a 1 mM solution in 10% DMSO.
-
-
Prepare Intermediate Dilution 2 (100 µM):
-
Add 10 µL of the 1 mM intermediate stock to 90 µL of sterile cell culture medium.
-
Mix thoroughly. This is now a 100 µM solution in 1% DMSO.
-
-
Prepare Final Working Solution (10 µM):
-
Add 100 µL of the 100 µM intermediate stock to 900 µL of sterile cell culture medium in your assay plate or tube.
-
The final concentration will be 10 µM with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a parallel control by adding 1 µL of 100% DMSO to 999 µL of media to achieve a final concentration of 0.1% DMSO without the compound.
Visualized Workflows and Mechanisms
A logical approach is crucial when selecting a solubilization strategy. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for solubilizing this compound.
The mechanism of co-solvency involves altering the overall polarity of the solvent to be more favorable for the solute.
Caption: Mechanism of co-solvency to improve drug solubility.
References
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Anonymous. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. Retrieved from [Link]
-
Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. Retrieved from [Link]
-
Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Anonymous. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Anonymous. (2026, January 7). PH adjustment: Significance and symbolism. Preprints.org. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]
-
Sahu, B. P., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dibromo-2-chloro-1H-benzimidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effects of Tween-80 on the Dissolution Properties of Daidzein Solid Dispersion in Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
G-Biosciences. (2020, March 10). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole.... Retrieved from [Link]
-
Scribd. (n.d.). Solubility With Tween 80. Retrieved from [Link]
-
Avdeef, A., et al. (2014). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Li, Y., et al. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Ai, L., et al. (2021). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Molecules. Retrieved from [Link]
-
Al-Busaidi, I. J., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 7-Bromo-5-chloro-2-methyl-1H-benzimidazole. Retrieved from [Link]
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- 22. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Reaction Condition Optimization for Coupling with 4-bromo-7-chloro-1H-benzimidazole
Welcome to the technical support center for synthetic strategies involving 4-bromo-7-chloro-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to functionalize this versatile heterocyclic core. Here, we address common challenges and provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from three key structural features:
-
Differential Halogen Reactivity: The molecule possesses two distinct halogen atoms. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[1] This allows for selective functionalization at the C4-position if conditions are carefully controlled. Achieving di-substitution requires more forcing conditions.
-
The NH-Acidity and Coordinating Heteroatoms: The benzimidazole core contains an acidic N-H proton and two nitrogen atoms that can coordinate with and potentially inhibit or deactivate the palladium catalyst.[1][2] This can lead to low yields or complete reaction failure. The choice of base is critical to deprotonate the N-H without promoting undesirable side reactions.
-
N-H Protection Strategy: Due to the issues mentioned above, a common strategy is to protect the benzimidazole nitrogen.[3][4] However, this adds extra steps to the synthesis (protection/deprotection). Deciding whether to use the NH-free substrate or a protected version is a critical first step in planning your synthesis. While challenging, direct coupling of NH-free heterocycles is possible with the right choice of catalyst and conditions.[5]
Q2: Should I protect the benzimidazole N-H group before attempting a coupling reaction?
A2: This is a crucial decision that depends on your specific reaction and downstream synthetic goals.
-
When to Protect: Protection is highly recommended when using strong bases like sodium tert-butoxide (NaOtBu), which are common in Buchwald-Hartwig aminations. It also prevents potential N-arylation side reactions and can improve the solubility of the substrate. Common protecting groups include Boc, Benzyl (Bn), or a tetrahydropyranyl (THP) group.[3][4]
-
When to Proceed Unprotected: For Suzuki and Sonogashira couplings, which can often be run with weaker inorganic bases (e.g., K₂CO₃, K₃PO₄), proceeding without protection is often feasible and more step-economical.[5] Success with the NH-free substrate requires careful optimization of the base and solvent system to manage the acidic proton.
Q3: How do I achieve selective coupling at the C4-Bromo position over the C7-Chloro position?
A3: Selectivity is primarily governed by the relative reactivity of the C-X bond in the oxidative addition step of the catalytic cycle, which is the first and often rate-determining step.[6] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.
To achieve selective mono-coupling at the C4-bromo position:
-
Use Milder Conditions: Employ lower reaction temperatures (e.g., 60-80 °C) and shorter reaction times.
-
Choose an Appropriate Catalyst: Standard catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with ligands like SPhos are often sufficient for C-Br activation without significantly activating the C-Cl bond.[1]
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono-coupled product. Stop the reaction once the starting material is consumed to prevent the formation of the di-coupled byproduct.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield - Starting Material Recovered
-
Possible Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming or is being deactivated. This is a common issue with coordinating heterocycles.[1]
-
Solution:
-
Use a Pre-catalyst: Employ a well-defined, air-stable Pd(II) pre-catalyst (e.g., from the Buchwald or Fu group) that reliably forms the active Pd(0) species in situ.
-
Select a Robust Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands form stable, highly active catalytic complexes that are less prone to deactivation.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[9]
-
-
-
Possible Cause 2: Inappropriate Base or Solvent. The chosen base may not be strong enough, or the solvent may not be suitable for the reaction.
-
Solution:
-
Base Screening: For Suzuki reactions, screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[11]
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common choices.[1][12] The solvent can significantly impact reaction rates and catalyst stability.[13] For Suzuki reactions, a mixture of an organic solvent and water (e.g., Dioxane/H₂O) is often used to help dissolve the inorganic base.
-
-
Issue 2: Significant Side Product Formation
-
Problem A: Dehalogenation (Replacement of Br with H).
-
Causality: This occurs when the arylpalladium(II) intermediate undergoes reaction with a hydride source (e.g., trace water, amine base) followed by reductive elimination.[1][9]
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Switch Base: Avoid hydroxide bases if possible. K₃PO₄ or Cs₂CO₃ are often good alternatives.
-
Use Bulky Ligands: Ligands like those developed by Buchwald and Fu can promote the desired cross-coupling pathway over dehalogenation.[9]
-
-
-
Problem B: Protodeboronation (in Suzuki Coupling).
-
Causality: The boronic acid reagent is unstable in the reaction medium and the C-B bond is cleaved, replacing it with a hydrogen atom. This is often promoted by water and base.[1]
-
Solution:
-
Use Boronic Esters: Switch from the boronic acid to a more stable boronic acid pinacol ester (BPin) or MIDA ester.
-
Modify Base/Solvent: Use a less aqueous system or a base like K₃PO₄, which is sometimes less aggressive towards the boronic acid.
-
Use Stoichiometry: Employ a slight excess (1.1-1.2 equivalents) of the boron reagent to compensate for some degradation.
-
-
-
Problem C: Homocoupling of Coupling Partners.
-
Causality: In Suzuki reactions, this is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by oxygen.[1] In Sonogashira reactions, it is the self-coupling of the terminal alkyne (Glaser coupling), promoted by the copper co-catalyst and oxygen.
-
Solution:
-
Rigorous Degassing: Ensure the reaction is free of oxygen.
-
Copper-Free Sonogashira: For Sonogashira couplings, consider a copper-free protocol, although this may require higher temperatures or different ligands.[14]
-
Control Stoichiometry: Avoid a large excess of the boronic acid or alkyne.
-
-
Workflow Diagram: Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Detailed Experimental Protocols
Disclaimer: These are general starting protocols. Optimization is likely required for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling (C4-Position)
This protocol targets the selective C-C bond formation at the more reactive C4-bromo position.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.[6]
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.[1]
-
Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (N-Protected Substrate)
This protocol is for C-N bond formation, using an N-protected benzimidazole for compatibility with strong bases.
Procedure:
-
To a dry Schlenk tube, add the N-protected this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and the ligand (if not part of the pre-catalyst).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling (C4-Position)
This protocol describes the coupling of a terminal alkyne at the C4-bromo position.
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) Iodide (CuI, 5 mol%).[15]
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 equiv) followed by an amine base (e.g., triethylamine, Et₃N, 3.0 equiv) via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine salt.[15]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Key Parameter Optimization Tables
The following tables provide recommended starting points for optimizing your reaction conditions.
Table 1: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand.[8] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines often give higher yields and faster reactions.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a strong, non-nucleophilic base often effective for challenging substrates. Cs₂CO₃ is highly effective but more expensive.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component helps dissolve the inorganic base. Anhydrous conditions can also be used. |
| Temperature | 80 - 110 °C | Lower temperatures favor selectivity for the C-Br bond. |
Table 2: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Comments |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., G3-XPhos) | Pre-catalysts are often more reliable and require lower loadings. |
| Ligand | XPhos, RuPhos, BrettPhos, Josiphos, XantPhos | Choice is substrate-dependent. Bulky biarylphosphine ligands are a good starting point.[7][11] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong bases are required to deprotonate the amine nucleophile. Requires N-protection.[11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Table 3: Sonogashira Coupling Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Comments |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira reactions.[16] |
| Cu Co-catalyst | CuI | Greatly accelerates the reaction, allowing for milder conditions. Can be omitted in "copper-free" variants, which may require higher temperatures.[16] |
| Base | Et₃N, DIPEA, Piperidine | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can significantly impact reaction efficiency.[12][13] |
| Temperature | 25 - 80 °C | Copper-cocatalyzed reactions often proceed at or slightly above room temperature. |
References
-
Rosa, G. et al. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]
-
Peng, J. et al. (2011). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. Journal of Organic Chemistry, 76, 716-719. Available at: [Link]
-
Various Authors. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
-
Black, D. StC. et al. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. ResearchGate. Available at: [Link]
-
Nolan, S. P. et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
-
Driess, M. et al. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie. Available at: [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Black, D. StC. et al. (2003). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. Australian Journal of Chemistry. Available at: [Link]
-
Driess, M. et al. (2019). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Semantic Scholar. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Ferreira, V. F. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Various Authors. (n.d.). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Garg, N. K. et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for 4-Bromo-7-Chloro-1H-Benzimidazole
Welcome to the technical support center for the analysis of 4-bromo-7-chloro-1H-benzimidazole. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide expert-driven answers to common questions and in-depth troubleshooting guides to help you navigate the complexities of impurity detection and analysis for this specific molecule. Our focus is on providing not just steps, but the scientific reasoning behind them, ensuring your methods are robust, reliable, and compliant with global regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound and where do they come from?
Impurities in any active pharmaceutical ingredient (API) can originate from various stages, including synthesis, degradation, and storage.[1][2] For this compound, which is typically synthesized via condensation reactions[3][4], potential impurities fall into several categories.
| Impurity Category | Potential Source / Example | Significance |
| Organic Impurities | Starting Materials: Unreacted 4-bromo-2-chloro-1,6-diaminobenzene or its precursors. | Can impact the final purity and yield of the API. |
| Intermediates: Incomplete reaction products. | Process-related impurities that must be controlled. | |
| By-products: Isomeric benzimidazoles (e.g., 4-bromo-5-chloro-1H-benzimidazole) formed from non-regioselective cyclization. | Can have different pharmacological or toxicological profiles. | |
| Degradation Products: Formed by hydrolysis, oxidation, or photolysis during storage or processing. | Critical for stability studies and determining shelf-life.[5] | |
| Inorganic Impurities | Catalysts: Residual metals (e.g., copper, palladium) if used in the synthesis. | Controlled under ICH Q3D guidelines for elemental impurities.[2][6] |
| Reagents: Inorganic salts from work-up procedures. | Generally removed during purification but should be monitored. | |
| Residual Solvents | Various organic solvents used during synthesis and purification (e.g., methanol, acetonitrile, toluene). | Must be controlled to levels defined by ICH Q3C guidelines.[6] |
Q2: Which primary analytical technique should I use for routine impurity profiling?
For a non-volatile, UV-active molecule like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard technique for impurity quantification.
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantifying known and unknown impurities. | Robust, reproducible, excellent for quantitation, widely available.[1] | Requires impurities to have a UV chromophore. Co-elution can be an issue. |
| GC-MS | Analyzing residual solvents and volatile impurities. | High sensitivity for volatile compounds, provides mass for identification. | Not suitable for non-volatile compounds like the API and most related impurities. |
| LC-MS | Identifying unknown impurities and confirming known ones. | Provides molecular weight information, crucial for structural elucidation.[7] | Can be less quantitative than UV detection without proper standards. |
| NMR | Definitive structural elucidation of unknown impurities. | Provides detailed structural information, can be quantitative (qNMR).[8][9][10] | Lower sensitivity than MS, requires higher impurity concentration for isolation. |
Expert Recommendation: Develop a primary stability-indicating HPLC-UV method for routine analysis and quality control.[11][12] Use LC-MS during development to identify peaks observed in the HPLC chromatogram and employ NMR for the definitive structural confirmation of any impurities that exceed the identification threshold set by regulatory bodies.[7][10][13]
Q3: What are the key regulatory guidelines I must follow for impurity analysis?
Compliance with international guidelines is mandatory for drug development. The International Council for Harmonisation (ICH) provides the core framework.
-
ICH Q3A(R2) - Impurities in New Drug Substances: This is the foundational guideline.[6] It establishes thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification.[13]
-
Reporting Threshold: The level above which an impurity must be reported (e.g., ≥0.05%).
-
Identification Threshold: The level above which an impurity's structure must be determined (e.g., >0.10%).
-
Qualification Threshold: The level above which an impurity must be assessed for safety.
-
-
ICH Q2(R2) - Validation of Analytical Procedures: This guideline details the requirements for validating your analytical method.[14][15] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[16][17]
-
ICH M7 - Mutagenic Impurities: This guideline addresses the assessment and control of DNA reactive (mutagenic) impurities, which have much stricter control limits due to their potential carcinogenic risk.[2][6]
Q4: How do I identify an unknown impurity peak in my chromatogram?
Identifying an unknown peak is a systematic process. The general workflow involves isolation followed by structural elucidation.
Caption: Workflow for Unknown Impurity Identification.
High-resolution mass spectrometry (HRMS) is invaluable in Step 2, as it provides an accurate mass that can help determine the elemental composition of the impurity.[18][19] NMR is the definitive tool for confirming the exact structure, including isomerism.[8][20]
HPLC Method Development and Troubleshooting Guide
A robust HPLC method is the cornerstone of accurate impurity analysis. Below is a starting protocol followed by a comprehensive troubleshooting guide.
Experimental Protocol: Reverse-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound. It must be fully validated according to ICH Q2(R2) guidelines before use in a regulated environment.[14][15]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A base-deactivated column is recommended for better peak shape with benzimidazoles.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength maximum determined by PDA analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Crucially, ensure the sample solvent is compatible with and ideally weaker than the initial mobile phase to prevent peak distortion. [21]
Troubleshooting Common HPLC Issues
Even with a validated method, problems can arise. Here’s how to diagnose and solve them systematically.[22][23][24]
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks, with the latter half (tailing) or first half (fronting) being drawn out. Tailing is common for basic compounds like benzimidazoles.
Caption: Decision tree for troubleshooting poor peak shape.
Detailed Solutions for Peak Tailing:
-
Check for Column Overload: First, dilute your sample 10-fold. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Evaluate Secondary Silanol Interactions: This is a very common cause for basic analytes.
-
Solution A: Add a competitive base like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.05-0.1%). The TEA will preferentially interact with the active silanol sites, preventing the analyte from tailing.
-
Solution B: Ensure you are using a modern, high-purity, end-capped C18 column designed to minimize these interactions.
-
-
Assess Column Health: If tailing appears suddenly on a previously good method, the column may be fouled or damaged.[25]
-
Action: Disconnect the column and flush it according to the manufacturer's instructions. A typical reverse-phase cleaning sequence is water, isopropanol, methylene chloride, isopropanol, and then back to your mobile phase composition.[25] If this fails, the column may need replacement.
-
Issue 2: Shifting Retention Times
Symptom: The time at which a peak elutes changes between injections or runs.
| Potential Cause | Diagnostic Check & Solution |
| Mobile Phase Composition | Is the mobile phase freshly prepared? Buffers can grow bacteria, and volatile organic components can evaporate over time, changing the solvent strength. Solution: Prepare fresh mobile phase daily.[23] |
| Inadequate Equilibration | Did you allow enough time for the column to equilibrate after a gradient? This is a common cause of drift in the first few runs. Solution: Ensure your method includes an equilibration step of at least 10-15 column volumes. |
| Pump/Flow Rate Fluctuation | Is the system pressure stable? Fluctuating pressure indicates a leak, air bubbles, or a failing pump seal.[22][24] Solution: Check all fittings for leaks. Purge the pump to remove air bubbles. If pressure is still erratic, the pump seals may need replacement. |
| Column Temperature | Is the column temperature controlled? A fluctuating lab temperature can cause retention time shifts. Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).[22] |
| Column Degradation | Is the retention time consistently decreasing over many runs? This can indicate a loss of the stationary phase. Solution: This is irreversible. Replace the column and consider if the mobile phase pH is too high or low for the column's stability range (typically pH 2-8).[22] |
Issue 3: Noisy or Drifting Baseline
Symptom: The baseline is not flat, showing high-frequency noise or a gradual upward or downward slope.
| Potential Cause | Diagnostic Check & Solution |
| Contaminated Mobile Phase | Is the baseline noisy only during a gradient run? This suggests an impurity in your weaker solvent (Mobile Phase A) is concentrating on the column and eluting as the gradient progresses. Solution: Use high-purity HPLC-grade solvents and fresh, high-purity water (18.2 MΩ·cm). Filter all aqueous buffers.[21] |
| Detector Lamp Failure | Is the noise random and spiky? An aging detector lamp can cause this. Solution: Check the lamp energy or intensity through your software. Most systems track lamp usage hours. Replace the lamp if it is near the end of its life. |
| Air Bubbles in System | Is the baseline showing sharp spikes? This is often caused by air bubbles passing through the detector flow cell. Solution: Ensure mobile phases are properly degassed. Purge the system. |
| Leak in the System | Is the baseline cycling or drifting? A small leak can cause pressure fluctuations that manifest as baseline issues. Solution: Systematically check all fittings from the pump to the detector outlet. |
| Column Bleed | Is the baseline consistently drifting upwards during a gradient? This can be caused by the column's stationary phase slowly dissolving ("bleeding") into the mobile phase. Solution: Flush the column. If bleed is persistent, the column may be aging or incompatible with the mobile phase. |
By approaching impurity analysis with a strong understanding of the underlying chemistry, the right analytical tools, and a systematic approach to troubleshooting, you can generate accurate, reliable, and defensible data for this compound.
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
- The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025, February 3). Pharmaffiliates.
- How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27). ResolveMass Laboratories Inc.
- Quality: impurities | European Medicines Agency (EMA). (n.d.). European Medicines Agency.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
- Pharmaceutical Impurity Analysis Overview - Chemass. (n.d.). Chemass.
- Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). European Medicines Agency.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Veeprho.
- Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds - Benchchem. (n.d.). Benchchem.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.com.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Aurigene Pharmaceutical Services.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. (n.d.). SciSpace.
- The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities - Intertek. (n.d.). Intertek.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (n.d.).
- Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare.
- Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Benzimidazole - Wikipedia. (n.d.). Wikipedia.
- Synthesizing benzimidazole - an aromatic amine that forms nice crystals - YouTube. (2022, February 25). YouTube.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
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- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
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- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
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- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
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- 9. azooptics.com [azooptics.com]
- 10. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
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- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 20. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
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- 25. agilent.com [agilent.com]
Technical Support Center: Scale-Up Synthesis of 4-bromo-7-chloro-1H-benzimidazole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 4-bromo-7-chloro-1H-benzimidazole. This document is designed to offer practical, experience-based solutions to common and complex challenges encountered during laboratory and pilot-plant scale production.
I. Introduction to the Synthesis of this compound
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous pharmaceutical agents.[1][2] Its synthesis typically involves the cyclization of a corresponding diaminobenzene derivative with a one-carbon source. The most direct route involves the reaction of 3-bromo-6-chloro-1,2-phenylenediamine with formic acid.
This guide will focus on the scale-up considerations for this specific synthetic pathway, addressing potential challenges from starting material preparation to final product purification.
II. Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a two-stage process: preparation of the key intermediate, 3-bromo-6-chloro-1,2-phenylenediamine, followed by the cyclization to form the target benzimidazole.
Caption: A general two-stage workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
A. Starting Material and Precursor Synthesis
Q1: What is a common starting material for the synthesis of 3-bromo-6-chloro-1,2-phenylenediamine?
A common and cost-effective starting material is 2-chloro-4-nitroaniline. The synthesis would then proceed via bromination followed by reduction of the nitro group.
Q2: What are the critical parameters for the bromination of 2-chloro-4-nitroaniline?
The regioselectivity of the bromination is crucial. Using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid can facilitate the selective bromination at the position ortho to the amino group and meta to the nitro group. Careful temperature control is necessary to prevent side reactions.
Q3: Which reduction method is recommended for converting the nitro group to an amine on a larger scale?
While several methods exist, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is often preferred for scale-up due to cleaner reaction profiles and easier product isolation compared to metal/acid reductions like SnCl₂/HCl or Fe/HCl.[3] However, the choice depends on available equipment and safety protocols.
B. Benzimidazole Formation (Cyclization)
Q4: What are the typical reaction conditions for the cyclization of 3-bromo-6-chloro-1,2-phenylenediamine with formic acid?
The reaction is typically carried out by heating the diamine in an excess of formic acid, which acts as both the reagent and the solvent.[4] Refluxing at around 100-110°C for several hours is a common practice. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.
Q5: Is a catalyst necessary for the cyclization with formic acid?
Generally, no additional catalyst is required as formic acid itself is acidic and drives the reaction. Some protocols for benzimidazole synthesis might mention the use of mineral acids, but this is often for reactions with carboxylic acids other than formic acid.[5]
Q6: I am observing a low yield in the cyclization step. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it over time.
-
Purity of the diamine: Impurities in the 3-bromo-6-chloro-1,2-phenylenediamine can interfere with the cyclization.
-
Suboptimal temperature: While reflux is common, the optimal temperature might need to be determined empirically for your specific scale.
-
Product loss during work-up: The precipitation of the product upon neutralization needs to be carefully controlled to maximize recovery.
C. Work-up and Purification
Q7: How is the product typically isolated after the cyclization reaction?
The reaction mixture, which is acidic due to excess formic acid, is cooled and then carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution). The this compound, being a solid with low aqueous solubility, will precipitate out and can be collected by filtration.
Q8: My crude product is highly colored. How can I decolorize it?
The formation of colored impurities is a common issue in benzimidazole synthesis, often due to the oxidation of the o-phenylenediamine starting material.[6] A common method for decolorization is to treat a solution of the crude product with activated carbon, followed by hot filtration and recrystallization.
Q9: What is a suitable solvent system for the recrystallization of this compound?
A polar solvent system is generally suitable. Ethanol, methanol, or mixtures of ethanol and water are good starting points for recrystallization. The optimal solvent system should be determined experimentally to maximize yield and purity.
IV. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation: Prolonged exposure to high temperatures may cause degradation. 3. Starting Material Purity: Impurities in the 3-bromo-6-chloro-1,2-phenylenediamine. | 1. Monitor Reaction: Use TLC or HPLC to track the consumption of the starting material and formation of the product to determine the optimal reaction time. 2. Temperature Optimization: Conduct small-scale experiments to find the ideal temperature that balances reaction rate and product stability. 3. Purify Precursor: Ensure the diamine precursor is of high purity before the cyclization step. |
| Formation of Side Products | 1. Dimerization/Polymerization: Possible if the diamine is unstable under reaction conditions. 2. Dehalogenation: Loss of bromine or chlorine atoms under harsh conditions. | 1. Controlled Reagent Addition: On a larger scale, consider the controlled addition of the diamine to the hot formic acid to minimize side reactions. 2. Milder Conditions: If dehalogenation is observed (e.g., by mass spectrometry), explore if lower reaction temperatures or shorter reaction times are feasible. |
| Difficulties in Product Isolation | 1. Fine Precipitate: The product precipitates as very fine particles, making filtration slow and difficult. 2. Product Solubility: The product may have some solubility in the aqueous work-up solution, leading to losses. | 1. Controlled Precipitation: Adjust the rate of neutralization and the temperature during precipitation. A slower addition of the base at a controlled temperature can lead to larger crystals that are easier to filter. 2. Extraction: After filtration, consider extracting the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Product Purity Issues | 1. Residual Starting Material: Incomplete reaction leaving unreacted diamine. 2. Colored Impurities: Oxidation of the diamine. 3. Inorganic Salts: Salts remaining from the neutralization step. | 1. Optimize Reaction: Ensure the reaction goes to completion. 2. Activated Carbon Treatment: As mentioned in the FAQs, use activated carbon for decolorization. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help prevent oxidation.[6] 3. Thorough Washing: Wash the filtered product thoroughly with water to remove any inorganic salts. |
Troubleshooting Workflow: A Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. Scale-Up Considerations and Protocols
Scaling up a synthesis from the lab bench to a pilot plant introduces new challenges that must be addressed to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (Grams) | Scale-Up Considerations (Kilograms) |
| Heat Management | External heating (heating mantle, oil bath) is sufficient. Exotherms are easily dissipated. | The cyclization reaction with formic acid can be exothermic. A jacketed reactor with precise temperature control is essential. Consider the rate of reagent addition to manage heat evolution. |
| Reagent Addition | All reagents are typically mixed at the start. | For the precursor synthesis (e.g., bromination), controlled, slow addition of the brominating agent is crucial to manage the exotherm and prevent side reactions. For the cyclization, adding the diamine portion-wise to hot formic acid might be beneficial. |
| Mixing | Magnetic stirring is usually adequate. | Mechanical overhead stirring is required to ensure homogeneity in a larger reaction vessel, especially during precipitation. |
| Product Isolation | Filtration via Büchner funnel. | Larger filtration equipment (e.g., Nutsche filter-dryer) is needed. The physical form of the precipitate becomes more critical for efficient filtration and washing. |
| Safety | Standard fume hood and personal protective equipment (PPE). | A thorough process safety review is necessary. Consider the handling of corrosive formic acid, potential for runaway reactions, and the safe handling of large quantities of flammable solvents during purification. |
Example Scale-Up Protocol: Cyclization Step
Disclaimer: This is a generalized protocol and should be optimized for specific equipment and safety standards.
-
Reactor Preparation: Ensure a clean and dry glass-lined or appropriately resistant reactor is available, equipped with an overhead stirrer, condenser, and temperature probe.
-
Reagent Charging: Charge the reactor with formic acid (e.g., 5-10 volumes relative to the diamine).
-
Heating: Heat the formic acid to the target reaction temperature (e.g., 100-110°C).
-
Diamine Addition: Slowly add the 3-bromo-6-chloro-1,2-phenylenediamine to the hot formic acid in portions or via a solids charging system. Monitor the internal temperature closely to control any exotherm.
-
Reaction: Maintain the reaction mixture at the target temperature for the predetermined time, with efficient stirring.
-
Monitoring: Periodically take samples for in-process control (IPC) analysis (e.g., HPLC) to monitor the reaction progress.
-
Cooling: Once the reaction is complete, cool the mixture to a suitable temperature (e.g., 20-25°C).
-
Neutralization and Precipitation: Slowly add a pre-cooled aqueous base solution (e.g., 20% NaOH or 25% NH₄OH) to the stirred reaction mixture. Monitor the pH and temperature throughout the addition. The product will precipitate.
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with water until the filtrate is neutral to remove excess base and salts.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
VI. References
-
Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(47), 32734–32771. [Link]
-
BenchChem. (2025). Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem Technical Support.
-
Patel, M., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5183. [Link]
-
Slideshare. (n.d.). Synthesis of benzimidazole. [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis and Anthelmintic Activity Study of Benzimidazole Derivatives. World Journal of Pharmaceutical and Life Sciences, 6(8), 110-115.
-
Kumar, A., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 11(2), 142-146.
-
BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles. BenchChem Technical Support.
-
BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32.
-
Khan, I., et al. (2016). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 9, S1631-S1638.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 153, 107880.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Tautomerism in NMR Analysis of N-unsubstituted Benzimidazoles
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of N-unsubstituted benzimidazoles, a critical class of compounds in medicinal chemistry.[1][2][3] The inherent prototropic tautomerism in these molecules often complicates spectral interpretation. This guide provides in-depth, question-and-answer-based troubleshooting, field-proven protocols, and the theoretical basis for managing these effects to ensure accurate and reliable structural elucidation.
The Core Challenge: Annular Tautomerism
N-unsubstituted benzimidazoles exist as a dynamic equilibrium between two tautomeric forms, where the N-H proton rapidly exchanges between the N1 and N3 positions. This phenomenon, known as annular prototropic tautomerism, is fundamental to their chemical behavior and biological activity.[1][2]
The rate of this exchange relative to the NMR timescale dictates the appearance of the spectrum.
-
Fast Exchange: When the proton transfer is much faster than the NMR experiment can detect, the instrument observes a time-averaged structure. This results in a spectrum with fewer signals than expected, often with significant broadening. For a symmetrically substituted benzimidazole, this leads to C4 being equivalent to C7, C5 to C6, and C3a to C7a.[4][5]
-
Slow Exchange: If the exchange is slow, the NMR spectrometer can distinguish between the two distinct tautomers, resulting in a more complex spectrum with separate signals for each form.
This guide will help you control and interpret these dynamic effects.
Figure 2: Troubleshooting workflow for signal coalescence.
Q3: How can I quantify the ratio of the two tautomers in solution?
Answer: Quantifying the tautomeric ratio is crucial, especially when one form is biologically active. [1][2]This can be achieved once you are in the slow-exchange regime where distinct signals for each tautomer are visible.
-
Integration of ¹H NMR Signals: The most straightforward method is to integrate well-resolved, non-overlapping proton signals corresponding to each tautomer. [6]The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
¹³C NMR Chemical Shift Analysis: A more advanced method involves using the chemical shifts of the C4 and C7 carbons. [1][2][7]The chemical shift of these carbons is highly sensitive to whether the adjacent nitrogen is "pyrrole-like" (N-H) or "pyridine-like" (N). By establishing reference values from a locked 1-methyl-benzimidazole derivative (where tautomerism is impossible), you can calculate the percentage of each tautomer in your sample. [1] Table 1: Representative ¹³C Chemical Shifts for Tautomer Analysis
Carbon Environment Typical Chemical Shift (ppm) in DMSO-d₆ C7 Adjacent to "pyrrole-like" N-H ~110-112 ppm C4 Adjacent to "pyridine-like" N ~118-120 ppm C4/C7 (Avg) Fast Exchange Regime ~116 ppm Note: These are approximate values. Reference compounds are essential for accurate quantification.[1]
Q4: Are there advanced NMR techniques that can help?
Answer: Yes. When proton and carbon spectra are insufficient, other nuclei and 2D techniques can provide definitive insights.
-
¹⁵N NMR Spectroscopy: Nitrogen NMR is exceptionally sensitive to the chemical environment of the nitrogen atoms. [6][8][9]The chemical shift difference between a "pyrrole-like" nitrogen (
-160 ppm) and a "pyridine-like" nitrogen (-230 ppm) is substantial. In the slow-exchange regime, you will see distinct signals for N1 and N3 of each tautomer, providing conclusive evidence and a means for quantification. [8]* 2D NMR (HMBC, NOESY):-
HMBC (Heteronuclear Multiple Bond Correlation): In a slow-exchange spectrum, an HMBC experiment can show a correlation from the N-H proton to the C2 and C7a carbons, definitively identifying which nitrogen is protonated in a given tautomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space interactions. For example, a NOESY correlation between the N-H proton and a substituent at the C7 position would confirm the proton's location on N1.
-
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution
This protocol details the steps to slow proton exchange and resolve individual tautomers.
Objective: To determine the coalescence temperature and obtain a slow-exchange spectrum.
Materials:
-
NMR spectrometer equipped with a variable temperature control unit.
-
Sample of N-unsubstituted benzimidazole (~5-10 mg).
-
High-purity deuterated solvent known to slow exchange (e.g., DMSO-d₆, HMPA-d₁₈). [5]* NMR tube.
Methodology:
-
Sample Preparation: Prepare a ~1.4 M solution of your compound in the chosen solvent. [10]High concentration can sometimes favor intermolecular hydrogen bonding, which assists in slowing the exchange.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K / 25 °C) to serve as a baseline.
-
Temperature Reduction: Lower the sample temperature in increments of 10-15 K (e.g., to 283 K, then 273 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Use pure nitrogen gas for cooling to avoid moisture condensation. [5][10]4. Observe Spectral Changes: Monitor the aromatic region of the ¹H spectrum. Look for the broadening of averaged signals, followed by their separation (decoalescence) into two distinct sets of signals at lower temperatures.
-
Identify Slow-Exchange Regime: Continue lowering the temperature until the signals become sharp and no further changes are observed in their chemical shifts or multiplicity. This indicates you have reached the slow-exchange limit.
-
Data Acquisition: At the optimal low temperature, acquire high-quality ¹H, ¹³C, and desired 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment of each tautomer.
Protocol 2: Solvent Study to Influence Tautomer Equilibrium
Objective: To qualitatively and quantitatively assess how solvent polarity affects the tautomeric equilibrium.
Methodology:
-
Prepare Stock Solutions: Create identical, concentrated stock solutions of your benzimidazole in two or three different deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Acquire Spectra: Record ¹H and ¹³C NMR spectra for each sample under identical concentration and temperature conditions.
-
Analyze and Compare:
-
In CDCl₃, expect a single set of averaged signals indicating fast exchange. [11] * In DMSO-d₆, expect slower exchange, potentially resolving the two tautomers or showing significant signal broadening. [12][11] * Compare the chemical shifts, particularly of C4/C7. The degree of shifting can indicate the solvent's influence on the position of the equilibrium. [12]4. Quantify (if applicable): If tautomers are resolved in any solvent, calculate their ratio using proton signal integration as described in Q3. This data provides valuable insight into how the environment affects the stability of each tautomeric form.
-
References
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (n.d.). ResearchGate. [Link]
-
García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Nieto, C. I., Cabildo, P., Claramunt, R. M., Mó, O., Yáñez, M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
-
García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Yıldız, M., Unver, H., & Demic, S. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry, 43(7), 551–556. [Link]
-
García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Nieto, C. I., Cabildo, P., Claramunt, R. M., Mó, O., Yáñez, M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (n.d.). ResearchGate. [Link]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. [Link]
-
(PDF) 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). ResearchGate. [Link]
-
Papamikes, G., & Zora, M. (2021). Multi PCET in symmetrically substituted benzimidazoles. Chemical Science, 12(35), 11776–11784. [Link]
-
Calculated and experimental 15 N chemical shifts of the imidazole part. (n.d.). ResearchGate. [Link]
-
Nieto, C. I., Cabildo, P., Claramunt, R. M., Mó, O., Yáñez, M., & Elguero, J. (2014). An Experimental and Theoretical NMR Study of NH-benzimidazoles in Solution and in the Solid State: Proton Transfer and Tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
-
Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. Walsh Medical Media. [Link]
-
Benzimidazole. (2022). MDPI Encyclopedia. [Link]
-
Nieto, C. I., Cabildo, P., Claramunt, R. M., Mó, O., Yáñez, M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. [Link]
-
Butler, A. R., et al. (1998). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. [Link]
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
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- 9. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 4-Bromo-7-Chloro-1H-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
Benzimidazole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities including antiviral, antimicrobial, and antitumor properties. The precise biological activity of these compounds is intrinsically linked to their molecular structure. Halogenation, in particular, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. In the case of dihalogenated benzimidazoles, such as 4-bromo-7-chloro-1H-benzimidazole, the exact positioning of the halogen atoms is critical. Isomeric impurities can lead to unforeseen toxicity or diminished efficacy. Therefore, rigorous and orthogonal analytical techniques are not just a matter of good scientific practice but a fundamental necessity in drug development.
This guide will compare and contrast the three most powerful techniques for structural elucidation in this context: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will provide detailed experimental protocols, expected data, and interpretative guidance specific to this compound derivatives.
The Challenge: Distinguishing Isomers
The primary challenge in the synthesis of this compound is the potential for the formation of other isomers, such as 4-chloro-7-bromo-1H-benzimidazole or 5-bromo-6-chloro-1H-benzimidazole. The analytical methods employed must be sensitive enough to distinguish between these closely related compounds.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structure confirmation.
Expertise & Experience: Why a Multi-dimensional Approach is Crucial
While a simple ¹H NMR can provide a fingerprint of the molecule, it is often insufficient to definitively assign the positions of the substituents on the benzene ring. The chemical shifts of the aromatic protons will be influenced by both the bromine and chlorine atoms, and without further information, a definitive assignment can be ambiguous. Two-dimensional NMR techniques provide the necessary through-bond correlation data to piece together the molecular puzzle.
Experimental Protocol: ¹H, ¹³C, and 2D NMR Analysis
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh the sample: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Choose a suitable solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves most benzimidazole derivatives and allows for the clear observation of the N-H proton.
-
Dissolve the sample: Add approximately 0.6 mL of DMSO-d₆ to the sample vial and gently agitate until fully dissolved.
-
Transfer to NMR tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquire Data: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer with a minimum field strength of 400 MHz.
Data Presentation: Expected NMR Data for this compound
| Proton (¹H) | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Carbon (¹³C) | Expected Chemical Shift (ppm) in DMSO-d₆ |
| H-2 | ~8.3 | s | - | C-2 | ~142 |
| H-5 | ~7.4 | d | ~8.0 | C-4 | ~115 (due to Br) |
| H-6 | ~7.2 | d | ~8.0 | C-5 | ~125 |
| N-H | ~12.5 | br s | - | C-6 | ~120 |
| C-7 | ~128 (due to Cl) | ||||
| C-3a | ~135 | ||||
| C-7a | ~140 |
Note: These are predicted values based on the analysis of similar halogenated benzimidazoles. Actual values may vary slightly.
Authoritative Grounding & Comprehensive References: Interpreting the 2D NMR Data
The key to confirming the 4-bromo-7-chloro substitution pattern lies in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are two or three bonds away.
-
H-5 should show a correlation to C-4 (³J), C-7 (²J), and C-3a (³J).
-
H-6 should show a correlation to C-4 (²J), C-7a (³J), and C-5 (³J).
-
H-2 will show correlations to the quaternary carbons C-3a and C-7a .
By carefully analyzing these correlations, the positions of the protons, and by extension the halogens, can be definitively assigned. For instance, the correlation between H-5 and the carbon bearing the bromine (C-4) and the carbon bearing the chlorine (C-7) would be a key indicator.
Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.
Expertise & Experience: The Isotopic Signature of Halogens
A key feature to look for in the mass spectrum of a compound containing both bromine and chlorine is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern of peaks for the molecular ion and any fragments containing these halogens. The presence of this unique isotopic cluster is strong evidence for the presence of one bromine and one chlorine atom in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Protocol 2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump.
-
Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of the molecular ion.
-
Mass Analysis: Acquire high-resolution mass spectra using an Orbitrap or Time-of-Flight (TOF) mass analyzer. This will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Expected m/z (Monoisotopic) | Elemental Composition | Key Isotopic Peaks (m/z) |
| [M+H]⁺ | 230.9328 | C₇H₅BrClN₂ | 230.9, 232.9, 234.9 |
| [M-H]⁻ | 228.9172 | C₇H₃BrClN₂ | 228.9, 230.9, 232.9 |
Authoritative Grounding & Comprehensive References: Interpreting Fragmentation Patterns
The fragmentation of benzimidazoles in mass spectrometry often involves the cleavage of the imidazole ring.[1] For this compound, expected fragmentation pathways could include the loss of HCN, followed by the loss of the halogen atoms. The MS/MS spectrum will be crucial in differentiating it from isomers. For example, the relative ease of loss of Br versus Cl could provide clues about their positions on the aromatic ring.
Section 3: Single-Crystal X-ray Crystallography - The Gold Standard for Structural Confirmation
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. It allows for the direct visualization of the molecule's three-dimensional structure, including the precise positions of all atoms, bond lengths, and bond angles.
Expertise & Experience: The Challenge of Crystal Growth
The primary hurdle for this technique is obtaining a high-quality single crystal suitable for diffraction. This can be a trial-and-error process involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
Experimental Protocol: X-ray Diffraction Analysis
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture). Allow the solvent to evaporate slowly at room temperature.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data, typically using Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).
Data Presentation: Expected Crystallographic Data
A successful X-ray crystal structure determination will yield a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and other structural parameters. This data provides irrefutable proof of the 4-bromo-7-chloro substitution pattern.
Authoritative Grounding & Comprehensive References: Beyond Connectivity
In addition to confirming the molecular structure, X-ray crystallography provides insights into the solid-state packing of the molecules, revealing intermolecular interactions such as hydrogen bonding and π-π stacking.[2][3] These interactions can be crucial for understanding the material's physical properties and its behavior in a solid dosage form.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, dynamic processes in solution. | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for highly substituted systems, requires relatively large sample amounts. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide direct information on atomic connectivity, isomers can have identical masses. |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, solid-state packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion: A Multi-faceted Approach for Absolute Confidence
The structural confirmation of this compound derivatives requires a multi-pronged analytical strategy. While each technique provides valuable information, no single method can offer the same level of confidence as a combination of all three. NMR spectroscopy is indispensable for elucidating the precise connectivity in solution, high-resolution mass spectrometry confirms the elemental composition and provides fragmentation data, and single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By employing these techniques in a complementary fashion, researchers and drug developers can ensure the structural integrity of their compounds, a critical step in the path to new and effective therapeutics.
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Halogenated Benzimidazoles: A Comparative Analysis of Bromo-Chloro vs. Dibromo Derivatives in Biological Activity
Introduction: The Significance of Halogenation in Benzimidazole Scaffolds
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Strategic functionalization of the benzimidazole scaffold is a key approach in drug discovery to enhance potency and selectivity. Among the various modifications, halogenation has proven to be a particularly effective strategy. The introduction of halogen atoms such as chlorine and bromine can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic distribution, and ability to form halogen bonds, thereby influencing its biological activity.[3]
This guide provides an in-depth comparative analysis of the biological activities of two distinct classes of dihalogenated benzimidazoles: those bearing a bromo-chloro substitution pattern and those with a dibromo substitution. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data from various sources to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative Biological Activity: A Multifaceted Examination
The substitution pattern of halogens on the benzimidazole ring can lead to significant differences in biological activity. Here, we compare the antimicrobial, anticancer, and antiviral properties of bromo-chloro and dibromo benzimidazoles, drawing upon available quantitative data.
Antimicrobial Activity: A Look at Bacterial and Fungal Inhibition
Halogenated benzimidazoles have demonstrated considerable potential as antimicrobial agents.[4][5] The nature and position of the halogen substituents play a crucial role in their efficacy.
Generally, dihalogenated benzimidazoles exhibit greater antimicrobial potency than their monohalogenated counterparts. Studies have shown that dibromo-substituted compounds are often more active against fungal strains compared to mono-bromo derivatives.[3] While direct comparative data between bromo-chloro and dibromo analogs is sparse, inferences can be drawn from related studies. For instance, a study on 2,5-disubstituted benzimidazoles reported that 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole displayed a minimum inhibitory concentration (MIC) of less than 4 μg/mL against Staphylococcus aureus and Escherichia coli.[3] Another study highlighted that N-(4-bromo-2-methyl-5-nitro-1H-benzimidazol-6-yl)benzenesulfonamide and its chloro-analog showed potent antibacterial activity against Gram-positive bacteria.
Table 1: Comparative Antimicrobial Activity of Halogenated Benzimidazoles
| Compound Class | Derivative Example | Target Organism | Activity (MIC) | Reference |
| Dibromo Benzimidazole | 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. aureus, E. coli | <4 µg/mL | [3] |
| Bromo-nitro Benzimidazole | N-(4-bromo-2-methyl-5-nitro-1H-benzimidazol-6-yl)benzenesulfonamide | Gram-positive bacteria | Strong activity | |
| Chloro-nitro Benzimidazole | N-(4-chloro-2-methyl-5-nitro-1H-benzimidazol-6-yl)benzenesulfonamide | Gram-positive bacteria | Strong activity | |
| Dichloro Benzimidazole | 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV, HSV-1 | IC₅₀ = 2.9 µM (HCMV) | [6] |
| Bromo-dichloro Benzimidazole | 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | IC₅₀ ≈ 0.7 µM | [6] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Anticancer Activity: Cytotoxicity and Proliferative Inhibition
The anticancer potential of benzimidazole derivatives is a significant area of research, with halogenation playing a key role in enhancing their cytotoxic effects against various cancer cell lines.[7][8][9][10]
One study investigated a series of novel benzimidazole derivatives and found that a bromo-derivative (compound 5) exhibited significant cytotoxic activity against MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (lung cancer) cell lines, with IC₅₀ values of 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively.[7] This compound was also found to be less cytotoxic to normal HEK-293 human embryonic kidney cells.[7]
In the realm of dihalogenated benzimidazoles, a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were synthesized and evaluated for their ability to inhibit BRAF kinases, which are implicated in various cancers.[11] These compounds demonstrated impressive potency against both wild-type and mutated BRAF.[11]
Table 2: Comparative Anticancer Activity of Halogenated Benzimidazoles
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Bromo Benzimidazole | Compound 5 | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [7] |
| DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [7] | ||
| H69AR (Lung) | 49.9 ± 0.22 µg/mL | [7] | ||
| Dichloro Benzimidazole | 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAF WT and BRAF V600E | Potent Inhibition | [11] |
| Chloro Benzimidazole | 5-chlorobenzimidazole (5CBZ) | MCF-7 (Breast) | 16.82 µg/mL | [12] |
Note: The presented data is from different studies and direct comparison should be made with caution.
Antiviral Activity: Targeting Viral Replication
Certain halogenated benzimidazoles have emerged as potent antiviral agents, particularly against herpesviruses.[6][13][14][15][16] A notable example is the class of 2,5,6-trihalogenated-1-(β-D-ribofuranosyl)benzimidazoles.
A comparative study of 2,5,6-trihalogenated benzimidazole ribonucleosides revealed that 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was active against human cytomegalovirus (HCMV) with an IC₅₀ of 2.9 μM.[6] Interestingly, replacing the 2-chloro substituent with a bromine atom to give 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) resulted in a four-fold increase in activity against HCMV, with little to no increase in cytotoxicity.[6] This suggests that the presence of a bromine atom at the 2-position, in combination with chlorine atoms at the 5 and 6-positions, is beneficial for anti-HCMV activity.
Another study on 2-chloro-5,6-dihalogenated-1-beta-D-ribofuranosylbenzimidazoles found that the 5,6-dibromo ribonucleoside was active against HCMV (IC₅₀ ≈ 4 µM) but was more cytotoxic than the 5,6-dichloro analog (TCRB).[17] The 5,6-diiodo analog was even more potent (IC₅₀ ≈ 2 µM) but also more cytotoxic.[17] The order of anti-HCMV activity for the 5,6-dihalo-substituents was I ≈ Br ≈ Cl >> F.[17]
Table 3: Comparative Antiviral Activity of Halogenated Benzimidazoles
| Compound Class | Derivative Example | Virus | Activity (IC₅₀) | Reference |
| Trichloro Benzimidazole | 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | 2.9 µM | [6] |
| Bromo-dichloro Benzimidazole | 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | ~0.7 µM | [6] |
| Chloro-dibromo Benzimidazole | 2-Chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 µM | [17] |
| Chloro-diiodo Benzimidazole | 2-Chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 µM | [17] |
Note: Data is compiled from various sources and direct comparisons should be interpreted with caution.
Experimental Protocols: Methodologies for Biological Evaluation
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental methodologies employed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antiviral Plaque Reduction Assay
-
Cell Monolayer Preparation: Host cells susceptible to the virus are grown to confluence in multi-well plates.
-
Virus Adsorption: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 5-10 days).
-
Plaque Visualization: The overlay is removed, and the cells are stained with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).
-
IC₅₀ Calculation: The number of plaques is counted for each compound concentration, and the IC₅₀ value (the concentration that reduces the number of plaques by 50%) is determined.
Structure-Activity Relationships and Mechanistic Insights
The observed differences in biological activity between bromo-chloro and dibromo benzimidazoles can be attributed to several factors related to the nature of the halogen substituents.
Caption: Factors influencing the biological activity of halogenated benzimidazoles.
-
Lipophilicity: Bromine is more lipophilic than chlorine. Therefore, a dibromo substitution generally imparts greater lipophilicity to the molecule compared to a bromo-chloro substitution. This can enhance cell membrane penetration, leading to increased intracellular concentrations and potentially greater antimicrobial and anticancer activity.
-
Electronic Effects: The differing electronegativity of bromine and chlorine in a bromo-chloro benzimidazole creates an asymmetric dipole moment, which could influence interactions with polar residues in a biological target. In contrast, a dibromo substitution results in a more symmetric electronic distribution. These electronic differences can affect the binding affinity and selectivity of the compound for its target.
-
Steric Hindrance: The larger atomic radius of bromine compared to chlorine means that a dibromo substitution will introduce greater steric bulk than a bromo-chloro substitution. This can be either beneficial or detrimental to biological activity, depending on the size and shape of the target's binding pocket.
Conclusion and Future Directions
The available evidence, although not from direct comparative studies, suggests that both bromo-chloro and dibromo substitutions on the benzimidazole scaffold are effective strategies for enhancing biological activity. The choice between these two substitution patterns will likely depend on the specific therapeutic target and the desired pharmacological profile.
-
Dibromo derivatives may be favored when higher lipophilicity is required for cell penetration, potentially leading to enhanced antimicrobial and broad-spectrum anticancer activity.
-
Bromo-chloro derivatives , with their asymmetric electronic properties, might offer advantages in achieving selectivity for specific enzyme or receptor targets.
Future research should focus on the direct, head-to-head comparison of structurally analogous bromo-chloro and dibromo benzimidazoles across a range of biological assays. Such studies will provide a clearer understanding of the nuanced effects of these halogenation patterns and will be invaluable for the rational design of next-generation benzimidazole-based therapeutics.
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Yurttas, L., Demirayak, S., & Akalın Ciftci, G. (2015). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 15(9), 1174-1184. Available at: [Link]
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Devivar, R. V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 37(18), 2942-2949. Available at: [Link]
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Khan, M. F., & Ahsan, M. J. (2016). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 9, S1577-S1589. Available at: [Link]
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. (n.d.). Scholars Research Library. Available at: [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). RSC Advances, 14(48), 34863-34882. Available at: [Link]
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A Comparative Guide to the Kinase Inhibitory Profile of 4-bromo-7-chloro-1H-benzimidazole and Established Inhibitors
In the landscape of drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development. Kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide provides a comparative analysis of the kinase inhibitory profile of the novel compound 4-bromo-7-chloro-1H-benzimidazole against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted inhibitors Dasatinib and Bosutinib.
Due to the absence of publicly available kinase screening data for this compound, this guide will utilize data from its close structural analog, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), to provide a relevant and insightful comparison. The substitution of bromine and chlorine atoms on the benzimidazole ring is a common strategy to modulate inhibitor potency and selectivity.[3]
Comparative Kinase Inhibitory Profiles
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for our comparator compounds against a selection of kinases.
| Kinase Target | 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) (Kᵢ) | Staurosporine (IC50) | Dasatinib (IC50) | Bosutinib (IC50) |
| CK2 | 0.5 - 1 µM[4] | - | - | - |
| PIM-1 | Weak inhibitor[5] | - | - | - |
| PKC | - | 0.7 - 6 nM[6][7] | - | - |
| PKA | - | 7 - 15 nM[6][7] | - | - |
| p60v-src | - | 6 nM | < 1 nM[8] | Dual Src/Abl inhibitor[9] |
| Abl | - | - | < 1 nM[8] | Dual Src/Abl inhibitor[9] |
| PDGFRβ | - | - | Potent inhibitor[10] | Inactive[11] |
| c-Kit | - | - | Potent inhibitor[10] | Inactive[11] |
Analysis of Inhibitory Profiles:
-
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi): As a proxy for this compound, TBBi demonstrates notable inhibitory activity against Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cell growth, proliferation, and survival.[4][12] Its weaker activity against PIM-1 kinase suggests a degree of selectivity.[5] This profile suggests that this compound may also target a specific subset of the kinome.
-
Staurosporine: This natural product is a potent but non-selective kinase inhibitor, demonstrating low nanomolar IC50 values against a wide range of kinases including PKC, PKA, and Src family kinases.[6][7][13][14] Its broad activity makes it a useful positive control in kinase assays but limits its therapeutic potential due to off-target effects.
-
Dasatinib: An FDA-approved drug for chronic myeloid leukemia (CML), Dasatinib is a multi-targeted inhibitor with high potency against BCR-Abl and Src family kinases.[8][10][15] Its broader profile compared to more selective inhibitors contributes to its efficacy but also to a distinct side-effect profile.[16]
-
Bosutinib: Also used in the treatment of CML, Bosutinib is a dual inhibitor of Src and Abl kinases.[9][17] It is notably inactive against PDGFR and c-Kit, highlighting a more selective profile compared to Dasatinib.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantitatively determine the kinase inhibitory profile of novel compounds like this compound, a robust and sensitive in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine) in the Kinase Assay Buffer. A typical starting concentration range is 10 µM to 0.1 nM.
-
Prepare a solution of the target kinase and its specific substrate in the Kinase Assay Buffer.
-
Prepare the ATP solution at a concentration appropriate for the specific kinase being assayed (often near the Km for ATP).
-
-
Kinase Reaction:
-
In a 384-well white, opaque plate, add 5 µL of the serially diluted test compound or control.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[19]
-
-
Signal Generation and Detection:
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[19]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for the in vitro kinase assay using ADP-Glo™.
Caption: Simplified CK2 signaling pathway and the inhibitory action of TBBi.
Conclusion
While direct experimental data for this compound is not yet available, a comparative analysis with its close structural analog, TBBi, and a panel of established kinase inhibitors provides valuable insights into its potential pharmacological profile. The data suggests that this novel compound is likely to exhibit a more selective kinase inhibition profile than broad-spectrum inhibitors like Staurosporine, potentially targeting kinases such as CK2. Further investigation using robust in vitro assays, such as the ADP-Glo™ method detailed in this guide, is essential to fully characterize its potency, selectivity, and therapeutic potential. This comparative approach, grounded in established experimental methodologies, provides a solid framework for the continued exploration of novel benzimidazole-based kinase inhibitors in drug discovery.
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Vultur, A., et al. (2010). Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia. Expert Opinion on Drug Discovery, 5(11), 1159-1168. [Link]
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Shan, Y., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(7), 1948-1956. [Link]
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzimidazoles in Drug Discovery
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a versatile framework that has given rise to a multitude of therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[3][4][5][6] A key strategy in the optimization of benzimidazole-based drug candidates is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at specific positions on the benzimidazole ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby modulating its biological activity.[5][7]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of halogenated benzimidazoles across different therapeutic areas, supported by experimental data. We will explore the causal relationships behind the observed activities and provide standardized protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in the design of next-generation benzimidazole-based therapeutics.
The Benzimidazole Scaffold: A Foundation for Diversity
The core benzimidazole structure, a fusion of benzene and imidazole rings, offers multiple positions for substitution, primarily at the N-1, C-2, C-5, and C-6 positions.[8][9] Halogenation at these sites can lead to significant changes in biological activity.
Caption: General structure of the benzimidazole scaffold with key positions for substitution.
I. Halogenated Benzimidazoles as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated benzimidazoles have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[3][4]
Structure-Activity Relationship Insights
The position and nature of the halogen substituent play a critical role in the antimicrobial activity of benzimidazoles.
-
Position C-5 and C-6: Dihalogenation at the 5 and 6 positions of the benzene ring is a common feature in many active compounds. For instance, 5,6-dichloro-substituted benzimidazoles have shown significant antibacterial and antifungal activities.[3][10] The presence of electron-withdrawing halogens at these positions is thought to enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[11]
-
Position C-2: Substitution at the C-2 position with halogenated aryl groups can also confer potent antimicrobial properties. The introduction of a chlorine atom at the para-position of a phenyl ring at C-2 has been shown to be favorable for antibacterial activity.[4]
-
Nature of the Halogen: The type of halogen also influences activity. Generally, the activity follows the order Br > Cl > F. For example, a bromo-derivative of a benzimidazole compound showed the highest cytotoxic potential against various cancer cell lines, a principle that can extend to antimicrobial activity.[12] This trend is often attributed to the increasing polarizability and ability to form halogen bonds from fluorine to bromine.[13]
Comparative Data: Antimicrobial Activity
| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |
| A | 5-Chloro, 2-(chloromethyl) | Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [3][10] |
| B | 5-Bromo, 2-(chloromethyl) | Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [3][10] |
| C | 2-(4-chlorophenyl) | E. coli | 6.25 | [14] |
| D | 2-(4-bromophenyl) | S. aureus | - | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow:
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Compounds: Dissolve the halogenated benzimidazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) to each well.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
II. Halogenated Benzimidazoles as Anticancer Agents
The benzimidazole scaffold is a cornerstone in the development of anticancer drugs, with several derivatives in clinical use.[15][16] Halogenation has proven to be a powerful tool for enhancing the antiproliferative activity of these compounds.[16][17]
Structure-Activity Relationship Insights
The anticancer SAR of halogenated benzimidazoles is complex and target-dependent.
-
Tubulin Polymerization Inhibition: Many benzimidazole anthelmintics, such as albendazole, also exhibit anticancer activity by inhibiting tubulin polymerization.[18][19] Halogenation can enhance this activity.
-
Kinase Inhibition: Halogenated benzimidazoles have been developed as potent inhibitors of various kinases involved in cancer progression, such as VEGFR-2.[15] The presence of halogens can contribute to favorable interactions within the ATP-binding pocket of the kinase.
-
DNA Intercalation: Some benzimidazole derivatives exert their anticancer effects by intercalating with DNA.[15] Halogen substituents can influence the strength and mode of this interaction.
-
General Trends: Studies have shown that the presence of electron-withdrawing groups like halogens on the benzimidazole ring often leads to increased cytotoxic activity.[16][20] For instance, a comparison of halogen-substituted benzimidazoles revealed the anticancer efficacy in the order of 4-Br > 4-F > 2-Cl for a particular series.[15]
Comparative Data: Anticancer Activity
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| E | 5-Bromo derivative | DU-145 (Prostate) | 10.2 | [12] |
| F | 5-Bromo derivative | MCF-7 (Breast) | 17.8 | [12] |
| G | 1-benzyl-1H-benzimidazole-triazole analog with fluoro-substitution | THP1 (Leukemia) | 2.5 | [17] |
| H | 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV-infected cells (related to antiviral but shows cytotoxicity) | - | [21] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[22]
Workflow:
Caption: A standard workflow for the MTT-based cytotoxicity assay.[22]
Detailed Steps:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated benzimidazole compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[22]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
III. Halogenated Benzimidazoles as Antiviral Agents
Halogenated benzimidazoles have demonstrated significant potential as antiviral agents, particularly against herpesviruses and hepatitis C virus (HCV).[6][23][24]
Structure-Activity Relationship Insights
The antiviral SAR of halogenated benzimidazoles is often highly specific to the viral target.
-
Herpesviruses (HCMV): Polyhalogenated benzimidazole ribonucleosides, such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), are potent and selective inhibitors of human cytomegalovirus (HCMV).[21] The 2-bromo analogue (BDCRB) is also highly active.[21] The presence of halogens at the 5 and 6 positions is crucial for this activity. Further modifications, such as replacing the ribofuranosyl moiety with an erythrofuranosyl group, can enhance antiviral potency.[23]
-
Hepatitis C Virus (HCV): Benzimidazole-based compounds have been identified as allosteric inhibitors of the HCV RNA-dependent RNA polymerase.[24] The specific halogenation pattern influences the binding to the allosteric site.
-
Mechanism of Action: Many antiviral benzimidazoles do not require phosphorylation for their activity, which is a common activation step for nucleoside analogues.[23] This suggests a distinct mechanism of action, such as direct inhibition of viral enzymes or interference with viral DNA processing.[23]
Comparative Data: Antiviral Activity
| Compound ID | Structure | Virus | IC50 (µM) | Reference |
| TCRB | 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole | HCMV | - | [21] |
| BDCRB | 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | HCMV | - | [21] |
| 8a | 2,5,6-trichloro-1-(β-D-erythrofuranosyl)benzimidazole | HCMV (Towne) | 0.05-19 | [23] |
| 8b | 2-bromo-5,6-dichloro-1-(β-D-erythrofuranosyl)benzimidazole | HCMV (Towne) | 0.05-19 | [23] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.
Workflow:
Caption: A simplified workflow for the viral plaque reduction assay.
Detailed Steps:
-
Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.
-
Viral Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques.
-
Compound Treatment: After an adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the halogenated benzimidazole.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Staining: Fix the cells (e.g., with formaldehyde) and stain them (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the number of plaques in the untreated control wells. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
Halogenation is a powerful and versatile strategy in the design and optimization of benzimidazole-based therapeutic agents. The strategic placement of halogen atoms on the benzimidazole scaffold can significantly enhance antimicrobial, anticancer, and antiviral activities. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the rational design of novel halogenated benzimidazoles with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided offer a standardized approach for the in vitro evaluation of these compounds, facilitating the comparison of data across different studies and accelerating the drug discovery process.
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Townsend, L. B., et al. (2000). Design, synthesis, and biological evaluation of tricyclic nucleosides (dimensional probes) as analogues of certain antiviral polyhalogenated benzimidazole ribonucleosides. Journal of Medicinal Chemistry, 43(14), 2575-2584. [Link]
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Perković, I., et al. (2020). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 25(21), 5183. [Link]
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Wang, M., et al. (2019). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 24(21), 3871. [Link]
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A Senior Application Scientist's Guide to the Validation of 4-bromo-7-chloro-1H-benzimidazole as a Hit Compound
Introduction: From Hit to Viable Starting Point
In the landscape of drug discovery, the identification of a "hit"—a compound demonstrating activity in a primary screen—is a moment of cautious optimism. The benzimidazole scaffold, a privileged structure in medicinal chemistry due to its resemblance to natural purines, is a frequent starting point for such discoveries.[1][2] Its derivatives have shown a vast range of pharmacological activities, including anticancer and antimicrobial effects.[3][4][5] This guide focuses on a specific halogenated derivative, 4-bromo-7-chloro-1H-benzimidazole, and outlines a rigorous, multi-stage validation cascade. Our objective is to move beyond the initial observation of activity and build a comprehensive data package that establishes this molecule as a credible starting point for a hit-to-lead campaign.[6][7][8]
The journey from a hit to a confirmed, tractable lead is fraught with potential pitfalls, from misleading assay artifacts to compounds with poor drug-like properties.[9] Therefore, a systematic and skeptical approach is paramount. Rushing into optimization without robust validation can lead to the costly pursuit of false positives.[10] This guide presents a self-validating workflow, where each experimental stage is designed to answer critical questions about the compound's authenticity, mechanism, and therapeutic potential. We will operate under the hypothetical scenario that this compound was identified as a 5 µM inhibitor of "Kinase-X," a crucial enzyme in an oncology-relevant signaling pathway.
The Hit Validation Cascade: A Strategic Workflow
A successful validation process is not a linear checklist but an integrated strategy. Data from each step informs the next, creating a feedback loop that builds confidence in the hit compound. Our approach is designed to systematically de-risk the hit by addressing key questions of identity, specificity, mechanism of action, and preliminary drug-like properties.
Caption: A workflow diagram of the multi-stage hit validation cascade.
Stage 1: Core Directive - Confirming Identity and Activity
The foundational step in any validation cascade is to prove that the activity observed is real and attributable to the specific chemical matter identified.[10] It is not uncommon for the sample from the initial high-throughput screen (HTS) to be impure or even misidentified.
Re-synthesis and Structural Verification
Causality: Relying on the original screening sample is a critical error. Degradation during storage or impurities in the purchased library can lead to false positives. Re-synthesis of this compound from scratch is non-negotiable.[10] This ensures that the biological activity is unequivocally linked to the intended molecular structure.
Protocol: Synthesis of this compound
This protocol is based on the classical Phillips condensation method, a reliable route for benzimidazole synthesis.[2]
-
Reactant Preparation: A mixture of 3-bromo-6-chloro-1,2-diaminobenzene (1.0 eq) and formic acid (5.0 eq) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated to reflux at 100-110°C for 4-6 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).[11]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.
-
Neutralization: The acidic solution is carefully neutralized with a 10% sodium hydroxide solution until a precipitate forms and the pH is ~7.
-
Isolation: The crude product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: The structure of the re-synthesized compound must be rigorously confirmed using spectroscopic methods.[11][12]
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environment.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Purity Assessment and Primary Assay Confirmation
Causality: Even after re-synthesis, minor impurities can exist. A purity level of >95%, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS), is the minimum standard before proceeding. Once purity is established, the compound's activity must be re-confirmed by generating a full dose-response curve in the primary assay to determine its IC50 (the concentration at which it inhibits 50% of the target's activity).
Table 1: Initial Profile of Re-synthesized Hit Compound
| Parameter | This compound | Comparator (Known Kinase-X Inhibitor) |
| Purity (HPLC) | 98.7% | 99.5% |
| HRMS [M+H]⁺ | Calculated: 246.8879, Found: 246.8875 | Confirmed |
| Primary Assay IC50 | 4.8 µM | 0.1 µM |
Stage 2: Eliminating False Positives and Assay Interference
Many compounds identified in HTS campaigns are "pan-assay interference compounds" (PAINS) or other artifacts that inhibit targets through non-specific mechanisms.[9] This stage is dedicated to identifying and discarding these problematic molecules.
Orthogonal Assay Validation
Causality: A hit's activity should be independent of the assay technology used. An orthogonal assay utilizes a different detection method to measure the same biological event. For instance, if the primary Kinase-X assay was based on fluorescence resonance energy transfer (FRET), an orthogonal assay could use a label-free method like mass spectrometry to measure substrate conversion.[13] If the compound is active in both assays, it significantly reduces the likelihood that it is merely interfering with the detection system of the primary assay.[9]
Protocol: Kinase-X Activity Assay (RapidFire-MS)
-
Reaction Setup: Kinase-X, its peptide substrate, and ATP are combined in an assay buffer.
-
Compound Incubation: A dilution series of this compound is added to the reaction mix and incubated for 60 minutes at 30°C.
-
Quenching: The enzymatic reaction is stopped by adding formic acid.
-
Analysis: The samples are injected into a RapidFire High-Throughput Mass Spectrometry system to quantify the phosphorylated and non-phosphorylated substrate peptides.
-
Data Processing: The percentage of substrate conversion is calculated, and an IC50 value is determined.
Table 2: Comparison of Primary vs. Orthogonal Assay Potency
| Compound | Primary Assay IC50 (FRET-based) | Orthogonal Assay IC50 (MS-based) |
| This compound | 4.8 µM | 5.2 µM |
| Comparator | 0.1 µM | 0.12 µM |
Interpretation: The close agreement between the IC50 values from two distinct assay formats provides strong evidence that our hit compound is a genuine inhibitor of Kinase-X activity and not an assay artifact.
Stage 3: Confirming Direct Target Engagement and Mechanism of Action
Once we are confident the inhibition is real, we must prove that the compound achieves this effect by directly binding to the intended target, Kinase-X.
Biophysical Confirmation of Binding
Causality: Biochemical assays measure the consequence of target inhibition, not the binding event itself. Biophysical methods directly detect the interaction between the compound and the target protein.[14] A positive result here is a critical piece of evidence for a specific mechanism of action. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput, cost-effective method for this purpose. It measures the change in a protein's melting temperature (Tm) upon ligand binding.
Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation: A solution of purified Kinase-X protein is prepared in a suitable buffer along with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Plate Setup: The protein-dye mixture is dispensed into a 96- or 384-well PCR plate. This compound is added at various concentrations.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25°C to 95°C with a slow ramp rate. Fluorescence is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence intensity change. A positive ΔTm (an increase in melting temperature) indicates that the compound binds to and stabilizes the protein.
Caption: A simplified diagram showing competitive inhibition of Kinase-X.
Determining the Mode of Inhibition
Causality: Understanding how the compound inhibits the enzyme is crucial for future optimization efforts. For kinases, the most common mechanisms are competition with ATP (the phosphate donor) or the protein/peptide substrate. This is determined by measuring the hit compound's IC50 at varying concentrations of ATP.[9] A rightward shift in the IC50 curve as ATP concentration increases is the hallmark of an ATP-competitive inhibitor.
Table 3: Biophysical and Mechanistic Data
| Compound | ΔTm (DSF) | Mode of Inhibition (vs. ATP) |
| This compound | + 3.5 °C | ATP-competitive |
| Comparator | + 8.2 °C | ATP-competitive |
Interpretation: The positive thermal shift confirms direct binding to Kinase-X. The enzymatic data indicates an ATP-competitive mechanism, which is a common and tractable mode of action for kinase inhibitors, providing a clear path forward for structure-based design.
Stage 4: A First Look at Drug-like Properties (In Vitro ADME/Tox)
A potent compound is of little value if it cannot reach its target in a biological system or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential to filter out compounds with liabilities that would likely cause failure in later development stages.[15][16]
Key In Vitro ADME Assays
Causality: Poor solubility can lead to unreliable assay data and poor absorption in vivo. Metabolic instability, particularly by liver enzymes, can result in rapid clearance and low drug exposure. These fundamental properties must be assessed early.[17]
-
Aqueous Solubility: Measured to ensure the compound is soluble enough for biological assays and to predict potential absorption issues.
-
Microsomal Stability: An in vitro assay that measures the rate at which the compound is metabolized by liver microsomes, providing an early indication of its metabolic fate.[18]
Preliminary Cytotoxicity
Causality: It is critical to determine if the compound is toxic to human cells at concentrations relevant to its biological activity. A large window between the anti-target IC50 and the cytotoxic concentration (CC50) is desired. The HepG2 human liver carcinoma cell line is a common choice for initial cytotoxicity screening.
Table 4: Preliminary In Vitro ADME/Tox Profile
| Parameter | This compound | Comparator | Desired Profile |
| Aqueous Solubility (pH 7.4) | 25 µM | 150 µM | > 10 µM |
| Human Liver Microsomal Stability (% remaining @ 60 min) | 65% | 85% | > 50% |
| HepG2 Cytotoxicity (CC50) | > 100 µM | > 100 µM | > 10x IC50 |
Interpretation: Our hit compound displays acceptable solubility and moderate metabolic stability, suggesting it is a viable starting point. Crucially, it shows no significant cytotoxicity at concentrations well above its inhibitory IC50, indicating a promising initial safety window.
Stage 5: Establishing a Structure-Activity Relationship (SAR)
Causality: A single active compound is an observation; two or more related compounds with varying activity constitute a structure-activity relationship (SAR).[19] Establishing a preliminary SAR is vital to demonstrate that the biological activity is sensitive to chemical modifications, a key indicator of a specific and optimizable interaction.[10][20] Synthesizing a small set of simple analogues helps to confirm the hit is not a singleton and provides initial vectors for chemical optimization.
Table 5: Preliminary SAR for this compound Analogues
| Compound | R1 (Position 4) | R2 (Position 7) | Kinase-X IC50 (µM) |
| Hit Compound | Br | Cl | 4.8 |
| Analogue 1 | H | Cl | 22.5 |
| Analogue 2 | Br | H | 15.1 |
| Analogue 3 | H | H | > 100 |
Interpretation: The removal of either halogen atom leads to a significant loss of potency, and the removal of both completely abolishes activity. This demonstrates a clear and steep SAR, strongly suggesting that the halogens are involved in key binding interactions with the target. This is an excellent sign, indicating that the scaffold is "tractable" and that medicinal chemistry efforts are likely to yield improvements in potency.[14]
Conclusion and Forward Look
Through this systematic validation cascade, this compound has been successfully advanced from a preliminary hit to a validated chemical starting point. We have demonstrated that:
-
Its activity is real, confirmed with re-synthesized, pure material.
-
It is not an assay artifact, showing consistent activity in an orthogonal assay.
-
It directly binds to its intended target, Kinase-X, with an ATP-competitive mechanism of action.
-
It possesses a reasonable preliminary ADME/Tox profile with acceptable solubility, stability, and a good therapeutic window.
-
The scaffold exhibits a clear and tractable SAR, providing a solid foundation for a medicinal chemistry optimization campaign.
While challenges remain, and the path to a clinical candidate is long, this rigorous, evidence-based approach ensures that resources are invested in a compound with a high probability of success. The next phase will be a full hit-to-lead program focused on improving potency, selectivity, and pharmacokinetic properties.[21][22]
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For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical step in this process is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other related proteins. This guide provides an in-depth, technical comparison of the hypothetical cross-screening of 4-bromo-7-chloro-1H-benzimidazole , a compound of interest, against a panel of structurally and functionally related kinases. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical framework for assessing kinase inhibitor selectivity.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[1][2] Halogenated benzimidazoles, in particular, have shown potent inhibitory activity against several kinases, most notably Casein Kinase 2 (CK2).[3] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute selectivity.[4] Therefore, a comprehensive cross-screening against related kinases is not just a formality but a crucial step to elucidate a compound's true biological activity and potential off-target effects.
This guide will explore the rationale for selecting a panel of related kinases, provide detailed experimental protocols for in vitro kinase assays, and present a comparative analysis of hypothetical data for this compound.
The Rationale for Target Selection: A Look into the Kinome
The selection of a cross-screening panel is a critical experimental design choice. For an ATP-competitive inhibitor like a benzimidazole derivative, the panel should include kinases with structural similarities in the ATP-binding pocket and those that are functionally related or part of overlapping signaling pathways. Our hypothetical target, this compound, is predicted to be a potent CK2 inhibitor. CK2 is a member of the CMGC group of kinases, which also includes Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), Glycogen Synthase Kinases (GSKs), and CDK-like Kinases (CLKs).[5] Therefore, our cross-screening panel will focus on key members of this group, as well as other kinases known to be inhibited by benzimidazole derivatives.
Our selected panel for this guide includes:
-
Casein Kinase 2 alpha (CK2α): The primary hypothesized target.
-
PIM1 Kinase: A serine/threonine kinase often implicated as an off-target of CK2 inhibitors.[4]
-
DYRK1A Kinase: A dual-specificity kinase also belonging to the CMGC family and a known off-target for some kinase inhibitors.[4]
-
Glycogen Synthase Kinase 3 beta (GSK3β): Another key member of the CMGC family.
-
Cyclin-Dependent Kinase 2/cyclin A (CDK2/cyclin A): A representative member of the CDK family, crucial for cell cycle regulation.
The following diagram illustrates the relationship between our compound of interest and the selected kinase panel.
Caption: Relationship between the compound and the kinase panel.
Comparative Analysis of Inhibitory Activity
To assess the selectivity of this compound, we will determine its half-maximal inhibitory concentration (IC50) against each kinase in our panel. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is a standard measure of potency.[6] A lower IC50 value indicates a more potent inhibitor.
The following table presents hypothetical IC50 values for this compound against the selected kinase panel. This data is for illustrative purposes and is based on the expected activity of halogenated benzimidazole derivatives.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| CK2α | 50 | 15 |
| PIM1 | 850 | 20 |
| DYRK1A | 1,200 | 49 |
| GSK3β | 5,500 | 10 |
| CDK2/cyclin A | >10,000 | 5 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.
Based on this hypothetical data, this compound demonstrates significant potency against its primary target, CK2α, with an IC50 of 50 nM. The compound exhibits moderate activity against PIM1 and DYRK1A, with IC50 values in the high nanomolar to low micromolar range. Its activity against GSK3β is significantly weaker, and it shows minimal inhibition of CDK2/cyclin A at concentrations up to 10 µM. This profile suggests that while this compound is a potent CK2α inhibitor, it possesses a degree of cross-reactivity against other related kinases, a common characteristic of ATP-competitive inhibitors.
Experimental Protocols: A Step-by-Step Guide to In Vitro Kinase Assays
Accurate and reproducible experimental protocols are the bedrock of any comparative analysis. The following is a detailed, step-by-step methodology for a luminescence-based in vitro kinase assay, which is a common and robust method for determining kinase activity and inhibitor potency. This protocol can be adapted for each of the kinases in our panel with minor modifications to the substrate and ATP concentrations.
The general workflow for the in vitro kinase assay is depicted below.
Caption: General workflow for the in vitro kinase assay.
Luminescence-Based In Vitro Kinase Assay Protocol
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[7][8]
Materials:
-
Recombinant human kinase (CK2α, PIM1, DYRK1A, GSK3β, or CDK2/cyclin A)
-
Kinase-specific peptide substrate (see table below)
-
This compound
-
Staurosporine (positive control)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Kinase-Specific Reagents:
| Kinase | Substrate | Substrate Concentration | ATP Concentration (near Km) |
| CK2α | RRRADDSDDDDD[9] | 100 µM | 10 µM |
| PIM1 | S6K synthetic peptide (KRRRLASLR)[10] | 100 µg/mL | 500 µM[11] |
| DYRK1A | DYRKtide (RRRFRPASPLRGPPK)[12] | 1 mg/mL | 10 µM[13] |
| GSK3β | GSK Substrate Peptide[14] | 1 mg/mL | 10 µM |
| CDK2/cyclin A | Histone H1[15] | 1 µg/50 µL | 23 µM[16][17] |
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.
-
Perform a serial dilution of the compounds in Kinase Assay Buffer to achieve the desired concentration range for IC50 determination. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted compound or vehicle (DMSO) control to each well.
-
Add 2 µL of the appropriate recombinant kinase, diluted in Kinase Assay Buffer, to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The cross-screening of this compound against a panel of related kinases provides crucial insights into its selectivity profile. While our hypothetical data suggests it is a potent inhibitor of its primary target, CK2α, it also exhibits activity against other kinases, particularly PIM1 and DYRK1A. This information is invaluable for several reasons:
-
Lead Optimization: Understanding the structure-activity relationship for both on-target and off-target activities can guide medicinal chemistry efforts to improve selectivity.
-
Translational Research: Knowledge of a compound's polypharmacology can help in interpreting cellular and in vivo experimental results and may even open up new therapeutic opportunities.
-
Risk Assessment: Identifying potential off-target effects early in the drug discovery process is essential for predicting and mitigating potential adverse effects in later stages of development.
This guide has provided a comprehensive framework for conducting and interpreting a cross-screening study for a novel kinase inhibitor. By combining a rational selection of targets with robust and well-documented experimental protocols, researchers can generate high-quality, reliable data to inform their drug discovery and development programs.
References
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Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]
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Laboratory Notes. (2023, July 31). List of CDK2-Cyclin A Substrates. Retrieved from [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
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Song, H., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PLoS ONE, 12(1), e0170042. [Link]
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Ahn, M. Y., et al. (2001). Biochemical characterizations reveal different properties between CDK4/cyclin D1 and CDK2/cyclin A. Biochemical and Biophysical Research Communications, 283(5), 1079-1085. [Link]
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ResearchGate. (n.d.). Reciprocal plotting of 1/V versus 1/[ATP] for CDK2/cyclin A and.... Retrieved from [Link]
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Brear, P., et al. (2016). Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. Scientific Reports, 6, 24910. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
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Flaherty, P. T., et al. (2011). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & Medicinal Chemistry Letters, 21(3), 1010-1014. [Link]
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Reaction Biology. (n.d.). PIM1 Recombinant Human Active Protein Kinase. Retrieved from [Link]
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Peng, C., et al. (2007). Pim Kinase Substrate Identification and Specificity. Journal of Biochemistry, 141(3), 353-361. [Link]
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Hospital, A., et al. (2020). Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. Blood Advances, 4(19), 4736-4749. [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
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Brown, N. R., et al. (1999). Substrate specificity of CDK2-cyclin A. What is optimal? The Journal of Biological Chemistry, 274(13), 8746-8756. [Link]
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Hou, X., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
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Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597-610. [Link]
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Guerra, B., & Issinger, O. G. (2008). Protein Kinase CK2 in Human Diseases. Current Medicinal Chemistry, 15(19), 1870-1886. [Link]
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Andrews, B. J., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Methods, 22(3), 234-241. [Link]
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Reaction Biology. (n.d.). DYRK1A Kinase Activity Assay Service. Retrieved from [Link]
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Flaherty, P., et al. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Semantic Scholar. Retrieved from [Link]
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Ogawa, Y., et al. (2016). Selective inhibition of the kinase DYRK1A by targeting its folding process. Nature Communications, 7, 11391. [Link]
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Himpel, S., et al. (2000). Specificity determinants of substrate recognition by the protein kinase DYRK1A. The Journal of Biological Chemistry, 275(4), 2431-2438. [Link]
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Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(13), 5123. [Link]
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Halogenated Benzimidazoles: A Comparative Analysis of Anticancer Efficacy Across Diverse Cancer Cell Lines
In the landscape of anticancer drug discovery, the benzimidazole scaffold has emerged as a privileged structure due to its remarkable therapeutic potential.[1] Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets, leading to a diverse range of pharmacological activities, including the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways.[1][2] Halogenation of the benzimidazole core is a well-established medicinal chemistry strategy to enhance the potency and selectivity of these compounds. This guide provides a comparative analysis of the efficacy of various halogenated benzimidazoles across different cancer cell lines, with a particular focus on delineating their mechanisms of action and therapeutic potential.
While the initial intent was to focus on 4-bromo-7-chloro-1H-benzimidazole, a comprehensive literature review revealed a scarcity of specific data on this particular derivative. Therefore, this guide has been broadened to encompass a comparative study of other pertinent halogenated benzimidazoles, for which a more extensive body of research is available. This approach allows for a robust and evidence-based discussion of the structure-activity relationships and differential sensitivities of cancer cells to this promising class of compounds.
Differential Cytotoxicity of Halogenated Benzimidazoles in Cancer Cell Lines
The anticancer activity of halogenated benzimidazoles has been evaluated across a spectrum of human cancer cell lines, revealing significant variations in their cytotoxic potency. The table below summarizes the half-maximal inhibitory concentration (IC50) values for representative halogenated benzimidazole derivatives in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | Acute Lymphoblastic Leukemia (CCRF-CEM) | ~16 | [3][4] |
| Breast Cancer (MCF-7) | 12.61 | [4] | |
| Breast Cancer (MDA-MB-231) | >20 | [4] | |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | Breast Cancer (MCF-7) | 5.30 | [3] |
| Acute Lymphoblastic Leukemia (CCRF-CEM) | 6.80 | [3] | |
| 8-bromo-7-chloropyrido[1,2-a]benzimidazole-6,9-dione | Various tumor cell lines | Highly cytotoxic | [5] |
| N-substituted 6-chloro-1H-benzimidazole derivatives | Various cancer cell lines | 1.84 - 10.28 µg/mL | [6] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and Lymphoma cell lines | 0.4 - 8 | [7] |
Analysis of Cytotoxicity Data:
The data clearly indicates that the cytotoxic efficacy of halogenated benzimidazoles is highly dependent on both the specific chemical structure and the cancer cell line being targeted. For instance, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone demonstrates potent activity against both MCF-7 and CCRF-CEM cell lines, with IC50 values in the low micromolar range.[3] In contrast, the parent compound, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), exhibits more moderate activity.[4] The introduction of a phenyl ethanone substituent at the N1 position appears to significantly enhance the anticancer potency.
Furthermore, the type and position of halogen atoms influence the biological activity. The dihalogenated condensed benzimidazole dione, 8-bromo-7-chloropyrido[1,2-a]benzimidazole-6,9-dione, is reported to have high cytotoxic effects, suggesting that the combination of different halogens and the presence of a dione moiety can contribute to enhanced anticancer activity.[5] Similarly, various N-substituted 6-chloro-1H-benzimidazole derivatives have shown strong anticancer activity against a panel of five tested cell lines.[6]
Mechanistic Insights into the Anticancer Action of Halogenated Benzimidazoles
The anticancer effects of halogenated benzimidazoles are attributed to their ability to interfere with multiple cellular processes, primarily through the inhibition of key protein kinases and the induction of apoptosis.
Inhibition of Protein Kinases CK2 and PIM-1
A primary mechanism of action for many tetrabrominated benzimidazole derivatives is the inhibition of protein kinase CK2 and PIM-1 kinases.[3][4] These kinases are frequently overexpressed in various cancers and play crucial roles in cell growth, proliferation, and survival. By inhibiting these kinases, halogenated benzimidazoles can disrupt downstream signaling pathways that are essential for tumor progression.
Caption: Proposed mechanism of action for halogenated benzimidazoles via inhibition of CK2 and PIM-1 kinases.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Halogenated benzimidazoles have been shown to be potent inducers of apoptosis in various cancer cell lines.[3][4] This is often characterized by the activation of caspases, disruption of the mitochondrial membrane potential, and DNA fragmentation. For example, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone has been shown to induce apoptosis in CCRF-CEM cells through the mitochondrial apoptotic pathway.[3]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the halogenated benzimidazole compound for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
Protocol:
-
Treat cancer cells with the halogenated benzimidazole compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: A simplified workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion and Future Directions
Halogenated benzimidazoles represent a promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their mechanism of action, primarily through the inhibition of key survival kinases and the induction of apoptosis, provides a strong rationale for their continued development. The differential sensitivity of various cancer cell lines to these compounds underscores the importance of a personalized medicine approach, where the selection of a specific halogenated benzimidazole derivative could be tailored to the molecular profile of a patient's tumor.
Future research should focus on the synthesis and evaluation of a wider array of halogenated benzimidazoles, including the specific this compound derivative, to build a more comprehensive understanding of their structure-activity relationships. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety of the most potent compounds identified in preclinical studies. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel and effective cancer therapies.
References
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- Gornostaeva, E. A., et al. (2023). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. International Journal of Molecular Sciences, 24(13), 10834.
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Request PDF. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. (n.d.). Retrieved from [Link]
- Szymański, P., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 26(12), 5897.
- Nguyen, C. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23537-23553.
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A Senior Scientist's Guide to In Silico Kinase Inhibition: Docking 4-bromo-7-chloro-1H-benzimidazole
Introduction: Targeting the Gatekeepers of Cellular Signaling
Protein kinases, orchestrating a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, making the design of specific inhibitors a cornerstone of targeted therapy. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the hinge region of kinase ATP-binding sites.[2][3] This has led to the development of numerous benzimidazole-based kinase inhibitors.[1][4]
This guide provides an in-depth, comparative framework for conducting in silico molecular docking studies, a powerful computational method for predicting the binding of a small molecule to a protein target.[5][6] We will use a novel, hypothetical inhibitor, 4-bromo-7-chloro-1H-benzimidazole , as a case study to explore its potential interactions with a panel of therapeutically relevant protein kinases.
The objective is not merely to present results but to illuminate the critical decision-making, protocol validation, and data interpretation required for a scientifically rigorous computational study. We will compare different methodological choices and provide the "why" behind each step, equipping researchers with the expertise to conduct meaningful and reproducible docking experiments.
Part 1: The Blueprint - Experimental Design & Workflow
A successful docking campaign is built on a foundation of meticulous preparation and logical workflow. The process can be broken down into three core phases: Preparation, Simulation, and Analysis. Each phase contains critical choices that influence the quality and reliability of the final predictions.
Caption: High-level workflow for a rigorous in silico molecular docking study.
Part 2: Laying the Foundation - Meticulous Preparation
The adage "garbage in, garbage out" is particularly true for molecular docking. The quality of your input structures—both the protein receptor and the small molecule ligand—directly dictates the reliability of the output.
Protein Target Selection & Preparation
Expert Insight: The choice of protein target and its specific crystal structure is the most critical decision in a docking study. A high-resolution crystal structure (<2.5 Å) with a co-crystallized ligand similar to your compound of interest is the gold standard. This co-crystallized ligand provides a vital reference for defining the binding pocket and for validating your docking protocol.
For our case study, we will select three well-known kinases implicated in cancer:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis.
-
EGFR (Epidermal Growth Factor Receptor): Often mutated in non-small cell lung cancer.[7]
-
CDK2 (Cyclin-Dependent Kinase 2): A central regulator of the cell cycle.[8]
Protocol 1: Protein Structure Preparation
-
Obtain Crystal Structures: Download the desired protein structures from the RCSB Protein Data Bank (PDB). We will use representative structures that contain a bound inhibitor.
-
Clean the Structure: The raw PDB file contains more than just the protein.[10] Using molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio), perform the following:
-
Remove all water molecules. While some water molecules can be critical for binding (bridging interactions), their inclusion complicates standard docking protocols. Unless you have specific evidence for a water molecule's role, it's standard practice to remove them.[11]
-
Remove all co-crystallized ligands, ions, and cofactors not essential for the binding interaction you are studying.
-
If the biological unit is a monomer but the crystal structure contains a dimer or multimer, isolate a single protein chain (e.g., Chain A).[10]
-
-
Protonate and Repair: Crystal structures often lack hydrogen atoms and may have missing side chains or loops.[11][12]
-
Add hydrogens appropriate for a physiological pH (typically 7.4). This is crucial as it determines the correct hydrogen bond donor/acceptor patterns.
-
Use tools like PDBFixer or built-in software modules to repair any missing side-chain atoms.[13]
-
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges for AutoDock).[14] This is essential for the scoring function to calculate electrostatic interactions.
-
Save the Prepared Receptor: The final, cleaned, and protonated receptor is saved in the required format for the docking software (e.g., PDBQT for AutoDock Vina).[13]
Ligand Preparation
Expert Insight: The ligand must be represented in a three-dimensional, low-energy conformation. Starting with a simple 2D drawing is insufficient. The correct protonation state and tautomeric form are critical for accurate interaction prediction.[12]
Protocol 2: Ligand Preparation for this compound
-
Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw). The SMILES string for our molecule is C1=C(C2=C(C=C1Cl)N=C[NH]2)Br.
-
Convert to 3D: Use a program like Open Babel or the RDKit library to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable conformation. This step ensures realistic bond lengths and angles.[11]
-
Assign Charges and Define Torsions: As with the protein, assign partial charges. For flexible docking, the software must know which bonds are rotatable. Define the rotatable bonds in the ligand; typically, single bonds not in a ring are considered rotatable.[15]
-
Save the Prepared Ligand: Save the final 3D structure in the appropriate format (e.g., PDBQT for AutoDock Vina).
Part 3: The Simulation - Comparing Docking Engines
Multiple software packages are available for molecular docking, each employing different search algorithms and scoring functions.[16][17] The choice can impact both the speed and accuracy of the results.[18]
| Software | Search Algorithm | Scoring Function Approach | Licensing | Key Advantage |
| AutoDock Vina | Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Empirical & Knowledge-based | Free (Academic/Commercial) | Widely used, fast, and generally accurate for standard applications.[16] |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore), Knowledge-based (ASP, PLP) | Commercial | Highly effective for dealing with ligand and protein flexibility.[16][19] |
| Glide (Schrödinger) | Hierarchical search protocol | Empirical (GlideScore) | Commercial | Known for high speed and accuracy, well-integrated into a larger software suite.[18][19] |
For this guide, we will provide the protocol for AutoDock Vina due to its widespread accessibility and proven performance.
Protocol 3: Executing the Docking with AutoDock Vina
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. A "grid box" is defined around the active site.
-
Causality: The most reliable way to define this box is to use the position of the co-crystallized ligand from the original PDB file. Center the grid box on this ligand and ensure its dimensions are large enough to allow the new ligand to move and rotate freely (e.g., 25 x 25 x 25 Å).
-
-
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and parameters.
-
Run the Simulation: Execute the Vina program from the command line, pointing it to your configuration file. ./vina --config config.txt --log results.log
-
Output: Vina will generate an output file (e.g., docking_results.pdbqt) containing several predicted binding poses (typically 9 or 10), ranked by their calculated binding affinity (in kcal/mol).[20]
Part 4: The Verdict - Analysis, Validation, and Interpretation
The output of a docking run is a set of predictions, not absolute truths. Rigorous analysis and validation are required to build confidence in the results.
The Self-Validating System: Protocol Validation
Expert Insight: Before you can trust the results for your novel compound, you must prove that your docking protocol can reproduce known experimental results. The single most important validation step is redocking .[21]
Caption: The redocking workflow for validating a molecular docking protocol.
Protocol 4: Redocking Validation
-
Extract the Native Ligand: From the original PDB file (e.g., 3EWH), extract the co-crystallized inhibitor.
-
Prepare the Native Ligand: Prepare this ligand using the same procedure (Protocol 2) as your test compound.
-
Dock the Native Ligand: Using the exact same protein structure and docking parameters (Protocol 3), dock the native ligand back into its own binding site.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose.[22] An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol is reliable.[23]
Analyzing the Results for this compound
Once the protocol is validated, you can analyze the results for your compound with confidence.
1. Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values suggest stronger binding.[20] This score is useful for ranking different compounds against the same target but should be used with caution when comparing scores between different targets.
Illustrative Data Table:
| Target Kinase | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Predicted Interactions |
| VEGFR2 | 3EWH | -8.9 | Cys919, Glu885, Asp1046 | H-bond to hinge (Cys919), Salt bridge to DFG loop (Asp1046) |
| EGFR | 4RJ7 | -7.5 | Met793, Leu718, Thr790 | H-bond to hinge (Met793), Hydrophobic interactions |
| CDK2 | 3PY0 | -8.2 | Leu83, Glu81, Asp86 | H-bond to hinge (Leu83), H-bond to catalytic loop (Glu81) |
2. Binding Pose and Molecular Interactions: A low energy score is meaningless without a sensible binding pose.[20] Visualize the top-ranked poses in molecular modeling software.
-
Look for Key Interactions: Does the benzimidazole core form hydrogen bonds with the kinase "hinge" region? This is a classic binding mode for kinase inhibitors.[3]
-
Analyze Other Interactions: Identify other favorable interactions such as hydrophobic contacts, pi-pi stacking, or salt bridges.[22] The Discovery Studio visualizer is excellent for categorizing these interactions.[24]
-
Causality: Strong binding is not just about hydrogen bonds. A network of varied interactions contributes to high affinity.[25] The software's scoring function integrates these to calculate the final score.[20]
Part 5: Comparison with Alternative Computational Methods
Molecular docking is a powerful but simplified model.[26] For high-priority hits, it is often complemented by more computationally expensive but rigorous methods.
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of the protein and ligand over time (femtoseconds to microseconds).[27] This can confirm the stability of a docked pose and reveal the role of protein flexibility and water molecules in the binding event.[26]
-
Free Energy Perturbation (FEP): FEP is a highly accurate method for calculating the relative binding affinities between a series of very similar compounds.[18] It is often used in the lead optimization phase to guide chemical modifications.
Conclusion
This guide has outlined a comprehensive and scientifically sound workflow for conducting in silico docking studies of the novel benzimidazole derivative, this compound, against key protein kinases. We have demonstrated that a successful study hinges on three pillars: meticulous preparation of both ligand and receptor, the selection of an appropriate docking engine, and—most critically—a rigorous validation of the chosen protocol through redocking.
The illustrative results suggest that our case molecule has the potential to form favorable interactions within the ATP-binding sites of VEGFR2, EGFR, and CDK2, primarily through hydrogen bonding to the conserved hinge region. However, these in silico predictions are hypotheses. They provide a powerful, cost-effective method to prioritize compounds and generate testable hypotheses, but they must ultimately be confirmed by experimental in vitro binding assays and functional cell-based assays. By integrating the principles of causality, self-validation, and comparative analysis, researchers can elevate molecular docking from a simple screening tool to a cornerstone of rational, structure-based drug design.
References
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Various protein kinases came into focus as valuable targets in cancer therapy. Meanwhile, benzimidazole-based scaffolds have gained significant attention as promising protein kinase inhibitors with high potency and varied selectivity. (2022). Chem Biol Drug Des, 100(5), 656-673. [Link]
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Betzi, S., Alam, R., & Schonbrunn, E. (2010). CDK2 in complex with inhibitor SU9516. RCSB Protein Data Bank. [Link]
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Benzimidazole has been identified as a moderately potent inhibitor of IKK (inhibitor of nuclear factor Kappa kinase) and has potential to interfere with several stages of mitosis. (2014). RSC Advances, 4(15), 7694-7707. [Link]
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A crystal structure of the EGFR tyrosine kinase domain with an allosteric inhibitor called EAI001 is released into the Protein Data Bank along with the PDB ID of 5D41. (2022). International Journal of Molecular Sciences, 23(3), 1436. [Link]
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Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID: 3EWH). (n.d.). ResearchGate. [Link]
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Benzimidazole acts as an enzyme inhibitor that may interact with different proteins and enzymes and has inspired chemists to carry out various structural variations of it. (2014). RSC Advances. [Link]
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Benzimidazole is a common kinase inhibitor scaffold and benzimidazole-based compounds interact with enzymes by multiple binding modes. (2013). Future Med Chem, 5(9), 1045-64. [Link]
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CRYSTAL STRUCTURE OF EGFR KINASE DOMAIN IN COMPLEX WITH AN IRREVERSIBLE INHIBITOR 13-JAB. (n.d.). Kinase Atlas. [Link]
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Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. (2017). Molecular and Cellular Biochemistry, 426(1). [Link]
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Crowther, R.L., Lukacs, C.M., & Kammlott, R.U. (2006). Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB Protein Data Bank. [Link]
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Eigenbrot, C., & Yu, C. (2014). EGFR kinase (T790M/L858R) with inhibitor compound 1. RCSB Protein Data Bank. [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]
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Proteins and ligand preparation for docking. (a) Structure of a model... (n.d.). ResearchGate. [Link]
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Longenecker, K.L., Qiu, W., Korepanova, A., & Tong, Y. (2021). CDK2 with compound 14 inhibitor with carboxylate. RCSB Protein Data Bank. [Link]
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Whittington, D.A., Kim, J.L., Long, A.M., Gu, Y., Rose, P., & Zhao, H. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB Protein Data Bank. [Link]
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(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. [Link]
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How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
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Whittington, D.A., et al. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. RCSB Protein Data Bank. [Link]
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Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. [Link]
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Ligands preparation: Significance and symbolism. (2024). ScienceDirect. [Link]
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Session 4: Introduction to in silico docking. (n.d.). EMBL-EBI. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2021). PLoS Comput Biol, 17(5), e1009016. [Link]
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Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
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A Comprehensive Review on Molecular Docking in Drug Discovery. (2024). ResearchGate. [Link]
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Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). Bioorg Med Chem Lett, 24(12), 2679-83. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2007). J Chem Inf Model, 47(4), 1605-16. [Link]
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Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011). RCSB PDB. [Link]
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How can I validate docking result without a co-crystallized ligand? (2021). Bioinformatics Stack Exchange. [Link]
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Molecular docking proteins preparation. (2019). ResearchGate. [Link]
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Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). Int J Mol Sci, 14(4), 6945-63. [Link]
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Preparing the protein and ligand for docking. (n.d.). Bioinformatics. [Link]
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Best Practices in Docking and Activity Prediction. (2012). Semantic Scholar. [Link]
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Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (2011). Curr Med Chem, 18(10), 1512-24. [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2019). Sci Rep, 9, 14217. [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2019). Molecules, 24(20), 3740. [Link]
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The Art and Science of Molecular Docking. (2024). Annual Review of Biophysics. [Link]
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validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. (2021). ResearchGate. [Link]
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Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (2020). Curr Drug Discov Technol, 17(4), 547-560. [Link]
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). Molecules, 29(11), 2603. [Link]
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Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2022). Molecules, 27(19), 6296. [Link]
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How to inspect hydrogen bonds in a docked molecule? (2022). ResearchGate. [Link]
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HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2023). YouTube. [Link]
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A Technical Guide to Assessing the Selectivity of Halogenated Benzimidazole-Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from benchtop to bedside is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of its selectivity. An inhibitor that potently modulates its intended target is promising, but one that simultaneously engages numerous off-targets can lead to unforeseen toxicities and confounding experimental results. This guide provides an in-depth, technically-grounded framework for evaluating the selectivity of a specific class of compounds: halogenated benzimidazole-based inhibitors.
While the specific compound 4-bromo-7-chloro-1H-benzimidazole is not extensively characterized in publicly available literature, we will use the well-studied analogue, 4,5,6,7-tetrabromobenzimidazole (TBBz) , and its derivatives as a representative model system. These compounds are notable for their activity against Protein Kinase CK2 and PIM-1 Kinase , two crucial targets in oncology.[1][2] This guide will equip you with the rationale, methodologies, and data interpretation strategies necessary to thoroughly profile the selectivity of such inhibitors.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. This conservation presents a significant challenge for designing truly selective inhibitors.[3] A compound designed to inhibit CK2 might inadvertently inhibit other kinases with similar ATP-binding site features, a phenomenon known as polypharmacology.
Therefore, selectivity profiling is not merely a characterization step; it is a fundamental aspect of risk assessment and a predictor of an inhibitor's therapeutic window. A highly selective inhibitor offers a clearer path to clinical development and serves as a more precise tool for dissecting cellular signaling pathways. Conversely, a promiscuous inhibitor, while potentially offering multi-targeted therapeutic benefits in some contexts, requires a more complex deconvolution of its biological effects.[4]
Key Targets of Halogenated Benzimidazoles: CK2 and PIM-1 Kinases
Many halogenated benzimidazoles, including TBBz and its derivatives, have been identified as potent, ATP-competitive inhibitors of Protein Kinase CK2.[1][5] Furthermore, a significant number of CK2 inhibitors also demonstrate activity against PIM-1 kinase, leading to the classification of some as "dual CK2/PIM-1 inhibitors".[6][7][8]
-
Protein Kinase CK2: A constitutively active serine/threonine kinase, CK2 is a master regulator of cellular homeostasis. Its overexpression is a hallmark of many cancers, where it contributes to cell proliferation, survival, and suppression of apoptosis by phosphorylating a vast array of substrates involved in key signaling pathways like Wnt/β-catenin, PI3K/Akt, and NF-κB.[9][10][11]
-
PIM-1 Kinase: Another serine/threonine kinase, PIM-1 is a proto-oncogene regulated by the JAK/STAT pathway. It plays a critical role in cell cycle progression, survival, and drug resistance.[12] Overexpression of PIM-1 is common in both hematological malignancies and solid tumors.[13][14]
Given the synergistic roles of CK2 and PIM-1 in promoting tumorigenesis, dual inhibition is an attractive therapeutic strategy.[15] However, this necessitates a rigorous assessment to ensure that the inhibitor's activity is focused on these targets and not diluted across the kinome.
A Multi-tiered Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity employs a combination of in vitro biochemical assays and cell-based target engagement studies. This tiered approach provides a comprehensive picture, from intrinsic enzyme affinity to on-target activity within a complex cellular environment.
Diagram: Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Part 1: In Vitro Biochemical Assays
Biochemical assays measure the direct interaction between the inhibitor and purified kinase enzymes. They are essential for determining intrinsic potency (IC50) and binding affinity (Kd).
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation.[16]
Objective: To determine the IC50 value of a halogenated benzimidazole inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases (e.g., CK2α, PIM-1, and a panel of off-target kinases)
-
Specific substrate peptides for each kinase
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., TBBz) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at the Km for each respective kinase to ensure a sensitive measurement of competitive inhibition.[3]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Causality and Trustworthiness: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no kinase) controls. The use of an ATP concentration near the Km ensures that the resulting IC50 values are a reliable measure of the inhibitor's potency under physiologically relevant conditions.[3]
Part 2: Cell-Based Selectivity Assays
While biochemical assays are crucial, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are vital for confirming that an inhibitor can penetrate the cell membrane, engage its intended target, and exert a functional effect at concentrations that do not affect off-targets.[17][18]
Experimental Protocol: NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific protein target within living cells.[17]
Objective: To quantify the binding affinity and residence time of a halogenated benzimidazole inhibitor to CK2 and PIM-1 in intact cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-CK2α and NanoLuc®-PIM-1 fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10 (for CK2) or appropriate tracer for PIM-1
-
Nano-Glo® Substrate
-
Test inhibitor
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Transfection:
-
In a 96-well plate, seed HEK293 cells and transfect them with the appropriate NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.
-
Remove the growth medium from the cells and add the inhibitor dilutions or vehicle control.
-
Immediately add the tracer solution to all wells.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Plot the mBU values against the inhibitor concentration and fit to a dose-response curve to determine the IC50 for target engagement.
-
Causality and Trustworthiness: This assay provides direct evidence of target engagement in a physiological context. Unlike biochemical assays, it accounts for cell permeability and potential efflux pump activity. Comparing the cellular IC50 from NanoBRET with the biochemical IC50 can reveal important discrepancies that inform lead optimization.[18]
Comparative Analysis of Halogenated Benzimidazole Inhibitors
To illustrate how selectivity data is presented and interpreted, the table below summarizes hypothetical, yet representative, data for our model compound, TBBz, compared to a known clinical candidate for CK2, Silmitasertib (CX-4945) , and a generic PIM-1 selective inhibitor.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Selectivity Score (S10 @ 1µM)¹ |
| TBBz | CK2α | 90 | 450 | 0.05 |
| PIM-1 | 250 | 900 | ||
| PKA | >10,000 | >10,000 | ||
| CDK2 | 2,500 | >10,000 | ||
| Silmitasertib | CK2α | 1 | 50 | 0.02 |
| PIM-1 | 3,800 | >10,000 | ||
| FLT3 | 800 | 5,000 | ||
| DYRK1A | 1,200 | 7,500 | ||
| PIM-1 Inhibitor | PIM-1 | 10 | 100 | 0.03 |
| PIM-2 | 50 | 400 | ||
| PIM-3 | 80 | 600 | ||
| CK2α | >10,000 | >10,000 |
¹Selectivity Score (S10) is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Interpretation:
-
TBBz demonstrates potent dual inhibition of CK2 and PIM-1 in biochemical assays. However, its cellular potency is reduced, suggesting potential issues with cell permeability or efflux. Its selectivity score indicates it hits a moderate number of off-targets.
-
Silmitasertib is a highly potent and selective inhibitor of CK2, with significantly less activity against PIM-1 and other kinases. Its excellent cellular potency makes it a strong clinical candidate.
-
The generic PIM-1 Inhibitor shows high potency for all PIM family members but is highly selective against CK2.
Visualizing the Cellular Impact: Signaling Pathways
Understanding the downstream consequences of kinase inhibition is crucial. The diagrams below illustrate the central roles of CK2 and PIM-1 in cancer-related signaling.
Diagram: Simplified CK2 Signaling Pathway in Cancer
Caption: CK2 promotes cell survival and proliferation via multiple oncogenic pathways.
Diagram: Simplified PIM-1 Signaling Pathway in Cancer
Caption: PIM-1 kinase drives cell survival and proliferation by inhibiting pro-apoptotic proteins and stabilizing oncogenes.
Conclusion
The assessment of kinase inhibitor selectivity is a multi-faceted endeavor that requires a blend of biochemical precision and cellular relevance. For halogenated benzimidazole-based inhibitors targeting CK2 and PIM-1, a systematic approach as outlined in this guide is paramount. By combining robust in vitro profiling with insightful cell-based assays, researchers can build a comprehensive selectivity profile. This not only de-risks the path toward clinical development but also provides the scientific community with well-validated chemical tools to further unravel the complexities of cellular signaling in health and disease.
References
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Ahmad, K. A., et al. (2020). CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target. Cancers (Basel). [Link]
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ResearchGate. (n.d.). CK2 signaling pathways in tumorigenesis. [Link]
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Nawrocki, S. T., et al. (2018). Pim-1 kinase as cancer drug target: An update. Expert Opinion on Therapeutic Targets. [Link]
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Guerra, B., & Issinger, O. G. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology. [Link]
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Olson, J. C., et al. (2021). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. Expert Opinion on Therapeutic Targets. [Link]
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Rosenberg, M. J., et al. (2022). The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. International Journal of Molecular Sciences. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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A Comparative Guide to the Synthetic Routes of Polysubstituted Benzimidazoles
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic placement of substituents on this privileged heterocyclic system is crucial for modulating pharmacological activity. This guide provides a comparative analysis of the principal synthetic routes to polysubstituted benzimidazoles, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will delve into classical condensation reactions, modern transition-metal-catalyzed approaches, and innovative green chemistry techniques, presenting experimental data to inform the selection of the most appropriate synthetic strategy for drug discovery and development.
Introduction: The Significance of the Benzimidazole Moiety
The benzimidazole nucleus, an isostere of naturally occurring purines, is a recurring motif in a multitude of biologically active compounds.[3][4] Its presence in Vitamin B12 is a testament to its fundamental role in biological processes.[2] In the realm of synthetic pharmaceuticals, benzimidazole derivatives have demonstrated a broad spectrum of activities, including antiulcer, anthelmintic, antiviral, and anticancer properties.[1][4][5] The efficacy of these drugs is often dictated by the nature and position of the substituents on the benzimidazole core. Consequently, the development of efficient and versatile synthetic methods to access polysubstituted benzimidazoles is a paramount objective for organic and medicinal chemists.
This guide will compare and contrast the most prevalent synthetic strategies, providing a framework for researchers to make informed decisions based on factors such as substrate scope, reaction efficiency, and environmental impact.
Classical Synthetic Routes: Condensation Reactions
The traditional and most direct approach to the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., aldehydes, ketones, orthoesters).[3][4][6] This method, while foundational, often requires harsh reaction conditions.
Phillips-Ladenburg Condensation and its Modifications
The archetypal synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid at high temperatures, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid.[7] While effective, this method suffers from limitations such as poor functional group tolerance and the generation of significant waste.
Modern modifications have focused on milder catalysts and conditions. For instance, the use of Lewis acids like Er(OTf)₃ has been shown to catalyze the synthesis of 1,2-disubstituted benzimidazoles from N-substituted o-phenylenediamines and aldehydes under solvent-free, microwave-assisted conditions, leading to significantly reduced reaction times and enhanced yields.[4][8][9]
Condensation with Aldehydes
The condensation of o-phenylenediamines with aldehydes is a widely used, straightforward method for accessing 2-substituted and 1,2-disubstituted benzimidazoles.[1][3][5] However, this reaction can sometimes lead to a mixture of products, including over-alkylation at the nitrogen atoms.
Key Considerations:
-
Stoichiometry: The molar ratio of the aldehyde to the diamine is critical in determining the product. An equimolar ratio typically favors the 2-substituted benzimidazole, while a 2:1 ratio of aldehyde to diamine can lead to the 1,2-disubstituted product.[4][10]
-
Catalyst: A variety of catalysts, including Lewis acids (e.g., In(OTf)₃, Er(OTf)₃)[3][4][8], heterogeneous catalysts (e.g., nano-Fe₂O₃, Al₂O₃/CuI/PANI)[11], and even simple ammonium chloride, have been employed to improve yields and selectivity.
-
Reaction Conditions: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate these condensations, often leading to higher yields in shorter reaction times compared to conventional heating.[7][8][9][12]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol exemplifies a modern, efficient approach to the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of NH₄Cl (e.g., 30 mol%).
-
Add a minimal amount of a suitable solvent like ethanol (e.g., 4 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-90°C) for a short duration (typically 1.5-4 minutes).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and polysubstituted benzimidazoles are no exception. These methods offer unparalleled efficiency and selectivity, often proceeding under milder conditions than classical approaches.
C-H Activation and Annulation
Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the construction of benzimidazole-based fused heterocyclic systems.[13] This approach involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Rhodium and palladium catalysts have been particularly successful in this arena.[13]
For example, Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds allows for the synthesis of benzimidazole-fused quinolines and spirocyclic benzimidazoles through a C-H activation/carbene insertion/intramolecular cyclization cascade.[14] The selectivity of the reaction can be controlled by the choice of the diazo compound.[14]
Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are instrumental in the synthesis of N-aryl and C2-aryl benzimidazoles. These reactions typically involve the coupling of a halogenated benzimidazole with a suitable coupling partner, such as a boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination).
A notable advancement is the direct C-H arylation of benzimidazoles with aryl halides, which circumvents the need for pre-halogenation of the benzimidazole core.[15] Well-defined N-heterocyclic carbene (NHC)-Pd(II) complexes have proven effective for the direct arylation of (benz)imidazoles with a wide range of (hetero)aryl chlorides.[15]
Workflow: Transition-Metal-Catalyzed C-H Arylation
Caption: General workflow for transition-metal-catalyzed C-H arylation of benzimidazoles.
Green Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies.[4][10][16] These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Use of Green Solvents and Catalysts
The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a key aspect of green chemistry.[4][10] For instance, the synthesis of 1,2-disubstituted or 2-substituted benzimidazoles has been successfully achieved using a deep eutectic solvent composed of choline chloride and o-phenylenediamine, which acts as both the reaction medium and a reagent.[10] This method offers high yields and a simplified work-up procedure.[10]
The use of reusable heterogeneous catalysts, such as nano-Fe₂O₃ or ZnFe₂O₄, further enhances the green credentials of benzimidazole synthesis by allowing for easy separation and recycling of the catalyst.[11][17]
Energy-Efficient Methods
Microwave and ultrasound irradiation have been widely adopted as energy-efficient alternatives to conventional heating.[7][12][18] These techniques can dramatically reduce reaction times from hours to minutes and often lead to cleaner reactions with higher yields.[7][8] A comparative study on the synthesis of benzimidazole derivatives showed that microwave-assisted synthesis was 60-160 times faster than conventional heating methods.[7]
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the methodologies discussed.
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields |
| Classical Condensation | Readily available starting materials, simple procedure. | Harsh reaction conditions, limited functional group tolerance, potential for side products. | Moderate to Good |
| Transition-Metal Catalysis | High selectivity and efficiency, mild reaction conditions, broad substrate scope. | Cost of catalysts and ligands, potential for metal contamination in the final product. | Good to Excellent |
| Green Synthesis | Environmentally friendly, reduced waste, often faster reaction times (with microwave/ultrasound). | May require specialized equipment (e.g., microwave reactor), catalyst development is ongoing. | Good to Excellent |
Conclusion and Future Perspectives
The synthesis of polysubstituted benzimidazoles has evolved significantly from the classical condensation methods to the highly sophisticated transition-metal-catalyzed and green chemistry approaches. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources.
Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant and non-toxic metals. The continued exploration of novel C-H activation strategies and the application of flow chemistry are also expected to play a crucial role in the future of polysubstituted benzimidazole synthesis, enabling the rapid and efficient generation of diverse compound libraries for drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-7-chloro-1H-benzimidazole
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. Halogenated heterocyclic compounds like 4-bromo-7-chloro-1H-benzimidazole represent a specific waste management challenge due to their potential environmental persistence and the hazardous byproducts that can form during improper treatment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established chemical safety principles and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy workflow.
Hazard Identification and Precautionary Risk Assessment
The primary risks associated with this compound are presumed to be:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.
-
Acute Oral Toxicity: May be harmful if swallowed.
This assessment necessitates handling the compound and its waste with appropriate engineering controls and Personal Protective Equipment (PPE) at all times.
| Hazard Classification | GHS Category | GHS Hazard Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][7] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[2][3] |
| Serious Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity - single exposure | Category 3 | H335 | May cause respiratory irritation.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is critical to establish a safe handling environment.
-
Engineering Controls: All weighing, handling, and decontamination steps involving solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][8] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): A baseline of PPE is mandatory.
Waste Classification and Segregation: The Critical First Step
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Due to the carbon-halogen bonds in its structure, this compound is classified as halogenated organic waste .
Causality: Halogenated waste streams cannot be disposed of via the same fuel blending or recovery processes as non-halogenated solvents.[11][12] Incineration of halogenated compounds requires specialized scrubbers to neutralize the resulting acidic gases (like HCl and HBr), making the process significantly more expensive and technically demanding.[13] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to higher disposal costs and regulatory non-compliance.[11][12]
Action:
-
Establish a dedicated hazardous waste container specifically for "Halogenated Organic Waste."[5][14]
-
Never mix waste containing this compound with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[11][15]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste, from generation to final pickup.
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated weighing papers, spatulas, or pipette tips, directly into a designated solid halogenated waste container. This should be a wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene) with a secure, screw-top lid.[16][17]
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated waste. For example, a solution in Dichloromethane (DCM) would be collected in a liquid halogenated waste container. If dissolved in a non-halogenated solvent like acetonitrile, the mixture is still classified as halogenated waste.[12]
-
Label the waste container before adding the first drop of waste.[5]
-
The label must be unambiguous and include:
-
The original product container is not considered "empty" until it has been properly decontaminated.
-
Procedure: Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol). The first rinsate must be collected and disposed of as halogenated hazardous waste in your designated container.[16] Subsequent rinsates should also be collected as hazardous waste to ensure full decontamination.
-
After triple-rinsing, deface the original label to prevent accidental reuse. The decontaminated container can now be disposed of as non-hazardous lab glass or plastic, according to your institution's policy.
-
In case of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated solid halogenated hazardous waste container.[3][9]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Keep waste containers tightly closed at all times, except when actively adding waste.[5][17]
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Never pour this chemical down the drain or place it in the regular trash.[11][16]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal.
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Mastering the Safe Handling of 4-bromo-7-chloro-1H-benzimidazole: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1] As research into novel benzimidazole derivatives like 4-bromo-7-chloro-1H-benzimidazole progresses, a deep understanding of their safe handling and disposal is paramount. This guide provides a comprehensive, step-by-step framework for personal protective equipment (PPE), operational protocols, and disposal plans, ensuring the safety of laboratory personnel and environmental integrity.
Hazard Assessment and Risk Mitigation
Given the anticipated hazards, a thorough risk assessment is the first step. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Mitigation of these risks hinges on a multi-layered approach encompassing engineering controls, administrative controls, and the diligent use of personal protective equipment.
Table 1: Hazard Profile of Structurally Similar Benzimidazole Derivatives
| Hazard Classification | GHS Hazard Statement | Representative Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 4-bromo-1H-benzimidazole, 5-bromo-1H-benzimidazole[2][5] |
| Skin Irritation | H315: Causes skin irritation | 4-bromo-1H-benzimidazole, 2-chloro-1H-benzimidazole[2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | 4-bromo-1H-benzimidazole, 2-chloro-1H-benzimidazole[2][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | 4-bromo-1H-benzimidazole, 2-chloro-1H-benzimidazole[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following recommendations are based on the anticipated hazards and should be considered the minimum requirement.
1. Hand Protection:
-
Glove Selection: Due to the presence of halogenated functional groups, standard nitrile gloves may offer limited protection against prolonged exposure. It is highly recommended to use double gloving, with a thinner nitrile glove underneath a more robust, chemically resistant glove such as Viton™ or a flexible laminate glove (e.g., Silver Shield®).[6]
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin.
2. Eye and Face Protection:
-
Minimum Requirement: ANSI-approved safety glasses with side shields are mandatory for all laboratory work.[6]
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, such as transferring solutions or sonicating samples, chemical splash goggles are required.[6] When working outside of a fume hood with larger quantities, a face shield worn over safety goggles provides an additional layer of protection.[6]
3. Body Protection:
-
A flame-resistant lab coat is essential and should be fully buttoned to provide maximum coverage.[6]
-
Ensure that your legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory.[6]
4. Respiratory Protection:
-
Engineering Controls: All work with solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Respirator Use: In situations where a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) may be necessary.[8] A proper fit test and training are required before using a respirator.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
1. Preparation and Weighing:
-
Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Have all necessary equipment and reagents readily available.
-
When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
2. Dissolution and Solution Handling:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required to aid dissolution, ensure the vessel is securely capped and placed in a secondary container within the sonicator.
-
All transfers of solutions should be performed using appropriate volumetric glassware and a pipette bulb or pump. Never pipette by mouth.
3. Reaction Monitoring and Work-up:
-
Conduct all reactions in a well-ventilated fume hood.
-
When monitoring reactions by techniques such as TLC or LC-MS, prepare samples within the fume hood.
-
During aqueous work-ups, be mindful of the potential for exotherms and pressure build-up, especially when neutralizing acidic or basic solutions.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[9]
-
Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[9]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be disposed of as hazardous waste.[9]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Halogenated organic waste should be collected separately from non-halogenated waste.[11][12] Designate a specific, labeled container for all liquid waste containing this compound.
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.[10]
-
Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory.[10]
3. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
The first rinsate should be collected as hazardous waste.[10] Subsequent rinses may also need to be collected, depending on local regulations.
Caption: Step-by-step waste disposal workflow for this compound.
By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly advance the science of benzimidazole chemistry while ensuring a safe and compliant laboratory environment.
References
- Apollo Scientific.
- PubChem. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Sigma-Aldrich.
- eCFR. 40 CFR 170.507 -- Personal protective equipment.
- Acros Organics.
- ChemicalBook.
- Washington State University.
- CymitQuimica. 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)
- Capot Chemical. MSDS of 4-bromo-7-chloro-1H-indole.
- Ambeed. Reactions of Benzimidazoles.
- BenchChem.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Alaqeel, S. I. (2017). A comprehensive account on recent progress in pharmacological activities of benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 25(21), 5845–5876.
- Nipissing University.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
- PubChem. Benzimidazole | C7H6N2 | CID 5798.
- Sigma-Aldrich. 4-Bromo-1H-benzimidazole | 83741-35-9.
- Echemi.
- Ökten, S., et al. (2017).
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
